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  • Product: (2-Aminoethyl)phosphinic acid
  • CAS: 74333-44-1; 85618-16-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (2-Aminoethyl)phosphinic Acid and its Analogs in Research and Development

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of (2-Aminoethyl)phosphinic acid (CAS 85618-16-2), a molec...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (2-Aminoethyl)phosphinic acid (CAS 85618-16-2), a molecule of interest in the broader field of organophosphorus chemistry. Due to the limited specific data on this particular compound, this document situates it within the well-established context of aminophosphinic and aminophosphonic acids. By exploring the fundamental chemistry, synthesis, and biological significance of these classes of compounds, we aim to provide researchers and drug development professionals with the foundational knowledge to effectively utilize and innovate with molecules like (2-Aminoethyl)phosphinic acid.

Introduction: Clarifying a Common Point of Confusion

A critical first step in understanding (2-Aminoethyl)phosphinic acid is to distinguish it from its more commonly referenced analog, (2-Aminoethyl)phosphonic acid, also known as ciliatine. The core difference lies in the oxidation state and bonding of the phosphorus atom.

  • Phosphinic Acid: Contains one P-C bond, one P-H bond, and a P=O double bond.

  • Phosphonic Acid: Contains one P-C bond and two P-OH bonds (or P-OR ester groups), and a P=O double bond.

This structural difference has significant implications for their chemical properties, reactivity, and biological activity. This guide will focus on the phosphinic acid derivative while drawing relevant comparisons and contextual information from the broader and more extensively studied class of aminophosphonates.

Caption: Structural comparison of (2-Aminoethyl)phosphinic acid and (2-Aminoethyl)phosphonic acid.

Physicochemical Properties of (2-Aminoethyl)phosphinic acid (CAS 85618-16-2)

Specific experimental data for (2-Aminoethyl)phosphinic acid is not extensively documented in peer-reviewed literature. The following table summarizes available information, primarily from chemical suppliers.[1][2][3][4]

PropertyValueSource
CAS Number 85618-16-2[1][2][3]
Molecular Formula C₂H₈NO₂P[1][2][4]
Molecular Weight 109.06 g/mol [1][2]
Appearance Typically a powder[5]
Purity Often available at ≥97%[4]
Solubility Expected to be soluble in polar solvents[3]

Synthesis of Aminophosphinic Acids: A General Overview

The Pudovik Reaction

The Pudovik reaction involves the addition of a hydrophosphoryl compound, such as hypophosphorous acid or its esters, across the C=N double bond of an imine.[6] This method is a powerful tool for forming the crucial P-C bond in the target molecule. For the synthesis of (2-Aminoethyl)phosphinic acid, a plausible precursor would be an imine derived from aminoacetaldehyde.

Pudovik_Reaction reagents Imine (from Aminoacetaldehyde) process Pudovik Reaction (Base or Lewis Acid Catalyst) reagents->process + hypophosphorous Hypophosphorous Acid (H3PO2) hypophosphorous->process + product (2-Aminoethyl)phosphinic Acid process->product

Caption: Generalized workflow for the Pudovik reaction.

The Kabachnik-Fields Reaction

A highly versatile one-pot, three-component reaction, the Kabachnik-Fields reaction combines an amine, a carbonyl compound, and a hydrophosphoryl reagent.[7][8] This approach is widely used for the synthesis of α-aminophosphonates and can be adapted for aminophosphinic acids.[9][10]

Kabachnik_Fields_Reaction amine Amine process Kabachnik-Fields Reaction amine->process + carbonyl Carbonyl Compound carbonyl->process + phosphorus Hydrophosphoryl Reagent phosphorus->process + product α-Aminophosphinic Acid Derivative process->product

Caption: The three-component Kabachnik-Fields reaction.

Biological Significance and Applications in Drug Development

Aminophosphinic and aminophosphonic acids are recognized as important classes of molecules in medicinal chemistry due to their ability to act as bioisosteres of natural amino acids.[11][12][13]

Enzyme Inhibition

The tetrahedral geometry of the phosphinic acid moiety makes it an excellent mimic of the transition state of peptide bond hydrolysis.[14][15] This structural analogy allows aminophosphinic acid derivatives to act as potent inhibitors of various enzymes, particularly proteases. By competitively binding to the active site, these compounds can modulate enzymatic activity, a key strategy in drug development.[16][17]

Bioisosteric Replacement

In drug design, replacing a carboxylic acid group with a phosphinic or phosphonic acid can lead to compounds with improved properties, such as:

  • Enhanced Stability: The P-C bond is generally more resistant to enzymatic cleavage than the corresponding C-C bond in natural amino acids.[11]

  • Altered Lipophilicity and pKa: These changes can affect a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Novel Binding Interactions: The unique geometry and charge distribution of the phosphinic acid group can lead to new or stronger interactions with biological targets.

While specific biological activities for (2-Aminoethyl)phosphinic acid are not well-documented, one study has noted its effect on the growth of the cyanobacterium Cylindrospermopsis raciborskii.[3] This suggests that the compound is biologically active and can be utilized by organisms as a phosphorus source.

Experimental Protocols: A Representative Synthesis

The following is a generalized, representative protocol for the synthesis of an α-aminophosphinic acid derivative, adapted from established methodologies. This protocol should be considered a template and requires optimization for the specific synthesis of (2-Aminoethyl)phosphinic acid.

Objective: To synthesize an N-protected α-aminophosphinic acid via a Pudovik-type reaction.

Materials:

  • N-protected aminoaldehyde (e.g., N-Cbz-aminoacetaldehyde)

  • Hypophosphorous acid (50% aqueous solution)

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Imine Formation (in situ): In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected aminoaldehyde in anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Addition of Phosphorus Reagent: To the cooled solution, add hypophosphorous acid, followed by the dropwise addition of triethylamine. The triethylamine acts as a base to facilitate the reaction.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system.

  • Characterization: Characterize the purified product by NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry to confirm its structure and purity.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of phosphorus reagents.

  • Anhydrous Conditions: Water can interfere with the reaction by hydrolyzing intermediates.

  • N-protection: The amino group is protected to prevent side reactions and to improve the solubility of the starting material in organic solvents. The protecting group can be removed in a subsequent step.

  • Purification by Chromatography: Essential for separating the desired product from unreacted starting materials and byproducts.

Analytical Characterization

The characterization of aminophosphinic acids relies on standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment in the molecule.

    • ¹³C NMR: Shows the carbon skeleton.

    • ³¹P NMR: Is particularly informative for phosphorus-containing compounds, with the chemical shift being highly sensitive to the oxidation state and bonding environment of the phosphorus atom.[18][19][20]

  • Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

  • Infrared (IR) Spectroscopy: Can identify characteristic functional groups, such as P=O, P-H, and N-H bonds.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood.

  • Inhalation and Contact: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from oxidizing agents.

Conclusion

(2-Aminoethyl)phosphinic acid represents a molecule with potential for further investigation, particularly within the context of drug discovery and development. While specific data on this compound is currently sparse, a solid understanding of the broader class of aminophosphinic acids provides a strong foundation for future research. Their role as bioisosteres and enzyme inhibitors makes them a compelling area for exploration. It is hoped that this guide will serve as a valuable resource for scientists working with and considering the use of (2-Aminoethyl)phosphinic acid and related compounds in their research endeavors.

References

  • Aminophosphonic and aminophosphinic acids: chemistry and biological activity. Kukhar V P, Hudson H R. John Wiley & Sons; 2000.
  • Stereoselective Synthesis of α‐Aminophosphonic Acids through Pudovik and Kabachnik‐Fields Reaction. IntechOpen. Published June 28, 2017. [Link]

  • Kafarski, P., & Lejczak, B. (1991). BIOLOGICAL ACTIVITY OF AMINOPHOSPHONIC ACIDS. Phosphorus, Sulfur, and Silicon and the Related Elements, 63(1-2), 193-215. [Link]

  • Orsini, F., Sello, G., & Vergani, B. (2010). Aminophosphonic acids and derivatives. Synthesis and biological applications. Current medicinal chemistry, 17(3), 264-289. [Link]

  • Kafarski, P. (2009). Biological Activity of Aminophosphonic Acids. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(5-6), 1239-1268. [Link]

  • Abdou, W. M., & El-Sawy, A. A. (2009). Recent Synthesis of Aminophosphonic Acids as Potential Biological Importance. Mini reviews in medicinal chemistry, 9(2), 204-215. [Link]

  • Corrias, F., & D'Ascenzi, S. (2026). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Molecules, 31(1), 123. [Link]

  • Kukhar, V. P. (2001). Aminophosphonic and Aminoboronic Acids as Key Elements of a Transition State Analogue Inhibitor of Enzymes. Bioscience, Biotechnology, and Biochemistry, 65(2), 265-274. [Link]

  • Kafarski, P., & Lejczak, B. (1991). BIOLOGICAL ACTIVITY OF AMINOPHOSPHONIC ACIDS. Phosphorus, Sulfur, and Silicon and the Related Elements, 63(1-2), 193-215. [Link]

  • Kabachnik–Fields reaction. In Wikipedia; 2023. [Link]

  • Kukhar, V. P. (2014). Aminophosphonic and Aminoboronic Acids as Key Elements of a Transition State Analogue Inhibitor of Enzymes. Bioscience, Biotechnology, and Biochemistry, 65(2), 265-274. [Link]

  • Kafarski, P. (2001). Aminophosphonic Acids of Potential Medical Importance. Current Medicinal Chemistry, 8(11), 1335-1357. [Link]

  • Mamedov, V. A., & Kalinin, A. A. (2008). Diastereoselective Synthesis of Enantiopure α-Aminophosphonic Acid Derivatives: Pudovik Reaction in Stereoselective Synthesis. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(2-3), 536-540. [Link]

  • Keglevich, G., Rádai, Z., & Kiss, N. Z. (2018). The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction. Beilstein Journal of Organic Chemistry, 14, 2538-2546. [Link]

  • Pudovik reaction. In Wikipedia; 2023. [Link]

  • Kafarski, P. (2001). Aminophosphonic acids of potential medical importance. Current medicinal chemistry, 8(11), 1335-57. [Link]

  • Bálint, E., Tajti, Á., & Keglevich, G. (2020). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 25(24), 5865. [Link]

  • Hägele, G., & Ollig, J. (2000). NMR-controlled titrations: characterizing aminophosphonates and related structures. Heteroatom Chemistry, 11(7), 562-582. [Link]

  • Hägele, G., & Ollig, J. (2000). NMR-controlled titrations: characterizing aminophosphonates and related structures. Heteroatom Chemistry, 11(7), 562-582. [Link]

  • (2-aminoethyl)phosphinic acid cas no.85618-16-2. KAISA GROUP INC. [Link]

  • Kukhar, V. P., & Solodenko, V. A. (1988). Synthesis and Properties of Aminophosphonic Acids and Phosphonopeptides. Phosphorus, Sulfur, and Silicon and the Related Elements, 38(1-2), 473-475. [Link]

  • Juhász, M., Nagy, K., Gyurcsik, B., Gajda, T., & Szilágyi, B. (2023). α-Aminophosphonate inhibitors of metallo-β-lactamases NDM-1 and VIM-2. RSC Medicinal Chemistry, 14(9), 1735-1744. [Link]

  • Kabachnik-Fields Reaction. Organic Chemistry Portal. [Link]

  • Kukhar, V. P., & Hudson, H. R. (Eds.). (2000). Aminophosphonic and aminophosphinic acids: chemistry and biological activity. John Wiley & Sons. [Link]

  • Alajarín, M., Bonillo, B., & Marín-Luna, M. (2020). Synthesis of α-Aminophosphonic Acid Derivatives Through the Addition of O- and S-Nucleophiles to 2H-Azirines and Their Antiproliferative Effect on A549 Human Lung Adenocarcinoma Cells. Molecules, 25(14), 3302. [Link]

  • Ordóñez, M., & Cativiela, C. (2018). Practical and Efficient Synthesis of α-Aminophosphonic Acids Containing 1,2,3,4-Tetrahydroquinoline or 1,2,3,4-Tetrahydroisoquinoline Heterocycles. Molecules, 23(11), 2786. [Link]

  • Dabhade, S. B., & Shaikh, A. R. (2021). A Green Protocol for the Synthesis of α-Amino Phosphonates Catalyzed by Orange Peel Powder. Journal of Heterocyclic Chemistry, 58(7), 1547-1553. [Link]

  • Al-kadhimi, A. A. H. (2018). Synthesis and structural analysis of [alpha]-aminophosphonic acids and their phosphonate ester derivatives (Doctoral dissertation, London Metropolitan University). [Link]

  • Di Sarli, V., D'Amico, M., & Di Lorenzo, G. (2013). Synthesis and biological characterization of new aminophosphonates for mitochondrial pH determination by (31)P NMR spectroscopy. Journal of medicinal chemistry, 56(6), 2549-2560. [Link]

  • Prasad, G. S., Krishna, J. R., Manjunath, M., Reddy, O. V. S., Krishnaiah, M., Reddy, C. S., & Puranik, V. G. (2007). Synthesis, NMR, X-ray crystallography and bioactivity of some α-aminophosphonates. Arkivoc, 2007(13), 133-141. [Link]

  • SAFETY DATA SHEET. PhosphonicS. [Link]

  • Product Stewardship Summary - Phosphonic Acid. Ashland. [Link]

Sources

Exploratory

Topic: A Structural and Functional Dissection of (2-Aminoethyl)phosphinic Acid and (2-Aminoethyl)phosphonic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The substitution of a single atom can profoundly alter the physicochemical properties and biological activities of a mo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of a single atom can profoundly alter the physicochemical properties and biological activities of a molecule. This guide provides a detailed comparative analysis of (2-Aminoethyl)phosphinic acid and (2-Aminoethyl)phosphonic acid, two organophosphorus compounds that serve as compelling examples of this principle. While structurally similar, the core difference—a phosphorus-hydrogen (P-H) bond in the former versus a phosphorus-hydroxyl (P-OH) bond in the latter—dictates their acidity, reactivity, and utility in medicinal chemistry and drug design. This document will explore their structural nuances, comparative analytical signatures, and the strategic implications of their differences for researchers in the life sciences.

The Core Structural Distinction: A Tale of Two Phosphorus Centers

At first glance, (2-Aminoethyl)phosphinic acid and (2-Aminoethyl)phosphonic acid share a common 2-aminoethyl moiety. However, the nature of the phosphorus-containing functional group is fundamentally different, stemming from their parent acids: phosphinic acid (also known as hypophosphorous acid) and phosphonic acid (also known as phosphorous acid), respectively.[1][2]

  • (2-Aminoethyl)phosphinic Acid: This molecule is derived from phosphinic acid (H₃PO₂). A key feature of the phosphinic acid core is the presence of two direct phosphorus-hydrogen (P-H) bonds and only one hydroxyl (P-OH) group. In (2-Aminoethyl)phosphinic acid, the 2-aminoethyl group substitutes one of these P-H bonds. The resulting structure contains a tetrahedral phosphorus atom bonded to a hydrogen atom, an oxygen atom via a double bond (P=O), a hydroxyl group, and the carbon atom of the ethyl chain. The presence of the remaining P-H bond is a defining characteristic.[3]

  • (2-Aminoethyl)phosphonic Acid (Ciliatine): This compound is a derivative of phosphonic acid (H₃PO₃). The stable tautomer of phosphorous acid is phosphonic acid, which features one P-H bond and two P-OH groups.[4] When the 2-aminoethyl group substitutes the hydrogen directly bonded to phosphorus, the resulting molecule, (2-Aminoethyl)phosphonic acid, contains a tetrahedral phosphorus center bonded to the carbon of the ethyl chain, a double-bonded oxygen, and two hydroxyl groups.[5] This compound, known as Ciliatine, is a naturally occurring phosphonate first discovered in 1959.[6]

The critical distinction is the number of hydroxyl groups attached to the phosphorus atom, which directly impacts the molecule's protic nature and reactivity.

G cluster_0 Bioisosteric Replacement Strategy cluster_1 Transition-State Mimicry phosphate Phosphate Group (-O-PO₃²⁻) phosphonate (2-Aminoethyl)phosphonic Acid (Stable P-C Bond) phosphate->phosphonate Mimics substrate, resists hydrolysis transition_state Tetrahedral Intermediate in Peptide Hydrolysis phosphinic_acid (2-Aminoethyl)phosphinic Acid (Mimics geometry) transition_state->phosphinic_acid Inhibits proteases

Caption: Strategic use of phosphonates and phosphinates in drug design.

Experimental Protocol: Differentiation by ³¹P NMR Spectroscopy

This protocol provides a self-validating system for the unambiguous identification of (2-Aminoethyl)phosphinic acid versus (2-Aminoethyl)phosphonic acid.

Objective: To acquire proton-coupled ³¹P NMR spectra to definitively identify the compound based on the presence or absence of a large one-bond P-H coupling.

Materials:

  • Sample of (2-Aminoethyl)phosphinic acid or (2-Aminoethyl)phosphonic acid.

  • Deuterated water (D₂O).

  • 5 mm NMR tubes.

  • NMR Spectrometer (e.g., 400 MHz or higher) with a broadband probe tuneable to the ³¹P frequency.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in ~0.6 mL of D₂O directly in a clean, dry NMR tube. D₂O is used as the lock solvent.

    • Cap the NMR tube and gently invert several times to ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of D₂O.

    • Shim the magnetic field to achieve good homogeneity and resolution.

    • Tune and match the probe to the ³¹P frequency.

  • Data Acquisition:

    • Set up a one-dimensional ³¹P NMR experiment.

    • Crucially, ensure that proton decoupling is turned OFF. This is essential to observe the P-H coupling.

    • Set the spectral width to cover the expected range for organophosphorus compounds (e.g., -50 to +50 ppm).

    • Use a pulse angle of 30-45 degrees to allow for a shorter relaxation delay.

    • Set the relaxation delay (d1) to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 128 or 256) to achieve a good signal-to-noise ratio.

  • Data Processing and Interpretation:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Reference the spectrum (e.g., using an external standard of 85% H₃PO₄ at 0 ppm).

    • Analyze the multiplicity of the main phosphorus signal:

      • Result A: A clear doublet with a large coupling constant (¹JP-H > 400 Hz). This spectrum is conclusive for (2-Aminoethyl)phosphinic acid. The large splitting confirms the direct P-H bond.

      • Result B: A singlet or a complex multiplet with small couplings. This spectrum is conclusive for (2-Aminoethyl)phosphonic acid. The absence of the large doublet splitting confirms the lack of a direct P-H bond.

Caption: Workflow for definitive identification using ³¹P NMR spectroscopy.

Conclusion

The distinction between (2-Aminoethyl)phosphinic acid and (2-Aminoethyl)phosphonic acid is a clear illustration of structure-function relationships at the molecular level. The substitution of a hydrogen atom for a hydroxyl group at the phosphorus center fundamentally alters the compound's acidity, reactivity, and analytical signature. For the researcher and drug developer, understanding this distinction is paramount. (2-Aminoethyl)phosphonic acid serves as a robust, hydrolytically stable phosphate mimic, while its phosphinic acid counterpart provides a different tool for probing enzymatic mechanisms, often as a transition-state analogue. The judicious application of analytical techniques, particularly ³¹P NMR, allows for their confident and unambiguous differentiation, ensuring the integrity of research and the rational design of novel therapeutic agents.

References

  • Grugan, M. D., & Brodbelt, J. S. (2004). Negative ion electrospray mass spectrometry of aminomethylphosphonic acid and glyphosate: elucidation of fragmentation mechanisms by multistage mass spectrometry incorporating in-source deuterium labelling. Rapid communications in mass spectrometry, 18(1), 37–43. [Link]

  • Blanchard, J. W., et al. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. The Journal of Physical Chemistry Letters, 12(3), 994-1001. [Link]

  • Filo. (2025). phosphinic acid ,phosphonic acid, meta phosphorus, pyro phosphorus, phosp... [Link]

  • Vedantu. (2024). Both phosphinic acid and phosphonic acids have A One class 12 chemistry CBSE. [Link]

  • Horiguchi, M. (1972). Biosynthesis of 2-aminoethylphosphonic acid in cell-free preparations from Tetrahymena. Biochimica et Biophysica Acta (BBA) - General Subjects, 261(1), 102-113. [Link]

  • Putsykin, Y., et al. (2023). C- and N-Phosphorylated Enamines—An Avenue to Heterocycles: NMR Spectroscopy. Molecules, 28(11), 4495. [Link]

  • Chemistry Stack Exchange. (2017). Phosphorous acid vs phosphonic acid?. [Link]

  • Ataman Kimya. 2-AMINOETHYLPHOSPHONIC ACID. [Link]

  • PubChem. (2-Aminoethyl)phosphonic acid. [Link]

  • Metcalf, B. W., & Bey, P. (1972). Biosynthesis of 2-aminoethylphosphonic acid in cell-free preparations from Tetrahymena. Biochimica et Biophysica Acta (BBA) - General Subjects, 261(1), 102-13. [Link]

  • PubChem. (2-Aminoethyl)phosphonic acid | C2H8NO3P | CID 339. [Link]

  • Yamauchi, K., Ohtsuki, S., & Kinoshita, M. (1985). Synthesis of peptide analogs containing (2-aminoethyl)phosphonic acid (ciliatine). The Journal of Organic Chemistry, 50(22), 4329-4332. [Link]

  • Gholivand, K., et al. (2022). Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. Frontiers in Chemistry, 10, 903525. [Link]

  • Peck, S. C., et al. (2015). Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. Annual review of biochemistry, 84, 843–869. [Link]

  • EMBL-EBI. (2-aminoethyl)phosphonic acid (CHEBI:15573). [Link]

  • ResearchGate. A few biologically active phosphinic and phosphonic acids. [Link]

  • Isbell, A. F., Berry, J. P., & Tansey, L. W. (1972). Amino Phosphonic Acids. III. The Synthesis and Properties of 2-Aminoethylphosphonic and 3-Aminopropylphosphonic Acids. The Journal of Organic Chemistry, 37(26), 4399-4401. [Link]

  • ResearchGate. Synthesis of 2-aminoethyl methylphosphonate (2-AEMP, 3) and... [Link]

  • Tanaka, J., Kuwano, E., & Eto, M. (1986). Synthesis and Pesticidal Activities of Phosphonate Analogs of Amino Acids. Journal of the Faculty of Agriculture, Kyushu University, 30(4), 209-223. [Link]

  • Frank, N., et al. (2020). Analysis of glyphosate, aminomethylphosphonic acid, and glufosinate from human urine by HRAM LC-MS. Analytical and Bioanalytical Chemistry, 412(29), 8145-8156. [Link]

  • Kafarski, P., & Lejczak, B. (1991). BIOLOGICAL ACTIVITY OF AMINOPHOSPHONIC ACIDS. Phosphorus, Sulfur, and Silicon and the Related Elements, 63(1-2), 193-215. [Link]

  • Al-Rajab, A. J., & Hogendoorn, E. A. (1993). Determination of Glyphosate and (Aminomethyl)phosphonic Acid in Soil, Plant and Animal Matrixes, and Water by Capillary Gas Chromatography with Mass-Selective Detection. Journal of Agricultural and Food Chemistry, 41(4), 588-592. [Link]

  • Santos, K. M., et al. (2024). 2-Aminoethyl Dihydrogen Phosphate (2-AEH2P) Associated with Cell Metabolism-Modulating Drugs Presents a Synergistic and Pro-Apoptotic Effect in an In Vitro Model of the Ascitic Ehrlich Tumor. Pharmaceuticals, 17(1), 77. [Link]

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Sources

Foundational

Engineering Neurotransmission: A Technical Guide to Phosphinic Acid Analogues of GABA

Executive Summary The γ -aminobutyric acid type B (GABA B​ ) receptor is a critical G-protein-coupled receptor (GPCR) that mediates slow, prolonged inhibitory neurotransmission in the mammalian central nervous system. Fo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The γ -aminobutyric acid type B (GABA B​ ) receptor is a critical G-protein-coupled receptor (GPCR) that mediates slow, prolonged inhibitory neurotransmission in the mammalian central nervous system. For decades, the structural exploration of GABA B​ ligands was constrained to carboxylic acid derivatives, most notably the endogenous ligand GABA and the prototypical agonist baclofen.

However, a major pharmacological breakthrough occurred with the isosteric replacement of the planar carboxylic acid moiety with a tetrahedral phosphinic acid group[1]. This modification yielded a novel class of highly potent agonists (e.g., CGP 27492) and, crucially, the first orally active, blood-brain barrier (BBB) permeable GABA B​ antagonists (e.g., CGP 36742)[2]. This whitepaper provides an in-depth mechanistic, synthetic, and analytical guide to phosphinic acid analogues of GABA, designed for researchers and drug development professionals.

Mechanistic Rationale: The Bioisosteric Advantage

The transition from carboxylic acids to phosphorus-based bioisosteres was driven by the need to separate peripheral muscle relaxation from central cognition-enhancing effects. Early attempts utilizing phosphonic acid derivatives (e.g., phaclofen) successfully produced GABA B​ antagonists but failed to cross the BBB[2].

The Causality of Chemical Selection:

  • Phosphonic Acids ( R−PO3​H2​ ): At physiological pH (7.4), phosphonic acids are dianionic. This high polarity severely restricts lipophilicity, preventing central nervous system (CNS) penetration.

  • Phosphinic Acids ( R−P(O)(OH)R′ ): Phosphinic acids possess only one ionizable hydroxyl group, rendering them monoanionic at physiological pH—perfectly mimicking the electrostatic profile of the native carboxylate group in GABA[1]. Furthermore, the R′ substituent (such as the diethoxymethyl group in CGP 35348 or the n-butyl group in CGP 36742) can be synthetically tuned to increase lipophilicity, thereby guaranteeing oral bioavailability and BBB penetration without sacrificing receptor affinity[2][3].

Quantitative Comparison of Key Analogues

The following table summarizes the pharmacological profiles of foundational GABA B​ ligands, illustrating the shift from carboxylic to phosphinic acids.

CompoundChemical Class R′ SubstituentPrimary ActionBBB Permeability
GABA Carboxylic AcidN/AEndogenous AgonistPoor
Baclofen Carboxylic AcidN/ASelective AgonistModerate
CGP 27492 Phosphinic AcidHydrogenPotent AgonistModerate
CGP 35348 Phosphinic AcidDiethoxymethylAntagonistModerate
CGP 36742 Phosphinic Acidn-ButylOrally Active AntagonistHigh

Data synthesized from historical structure-activity relationship (SAR) studies on GABA B​ receptor ligands[1][2][4].

GABA B​ Receptor Signaling Cascade

To understand the functional assays used to validate these compounds, one must map the intracellular signaling cascade. GABA B​ receptors are obligate heterodimers (GABA B1​ and GABA B2​ ) coupled to Gi/o​ proteins[5].

Upon activation by a phosphinic agonist, the Gαi/o​ subunit inhibits adenylyl cyclase, reducing cAMP levels. Concurrently, the Gβγ dimer activates G-protein-coupled inwardly rectifying potassium (GIRK) channels (causing hyperpolarization) and inhibits voltage-gated Ca2+ channels (suppressing neurotransmitter release)[6]. Antagonists like CGP 35348 block this entire cascade[3].

GABAB_Signaling Agonist Phosphinic Agonist (e.g., CGP 27492) Receptor GABA-B Receptor (Heterodimer) Agonist->Receptor Binds G_Protein Gi/o Protein Complex Receptor->G_Protein Activates G_alpha Gαi/o Subunit G_Protein->G_alpha G_beta_gamma Gβγ Subunit G_Protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channels (K+ Efflux) G_beta_gamma->GIRK Activates Ca Voltage-Gated Ca2+ Channels (Inhibition) G_beta_gamma->Ca Inhibits cAMP ↓ cAMP Levels AC->cAMP

Caption: GABA-B receptor signaling cascade modulated by phosphinic acid analogues.

Experimental Methodologies & Self-Validating Protocols

Protocol 1: General Synthesis of 3-Aminopropylphosphinic Acids

The synthesis of compounds like CGP 36742 relies on the anti-Markovnikov radical addition of an alkylphosphinic acid to a protected allylamine.

Causality & Design: The amine must be protected (e.g., as a phthalimide) to prevent nucleophilic attack on the phosphorus center and to avoid oxidation during radical initiation. Radical addition ensures the phosphorus atom binds to the terminal carbon, perfectly mimicking the 3-carbon aliphatic chain of GABA.

Step-by-Step Workflow:

  • Amine Protection: React allylamine with phthalic anhydride in toluene under reflux (using a Dean-Stark trap) to yield N -allylphthalimide.

  • Radical Addition: In a flame-dried, argon-purged flask, dissolve N -allylphthalimide and the chosen alkylphosphinic acid (e.g., n-butylphosphinic acid for CGP 36742) in anhydrous methanol. Self-Validation: Argon purging is critical; ambient oxygen will quench the radical intermediates and drastically reduce yield.

  • Initiation: Add a radical initiator (e.g., AIBN) dropwise. Heat the mixture to 70°C for 4-6 hours. Monitor the disappearance of the alkene via TLC.

  • Deprotection: Concentrate the mixture, redissolve in ethanol, and add hydrazine hydrate. Reflux for 2 hours to cleave the phthalimide protecting group.

  • Purification: Filter off the phthalhydrazide byproduct. Purify the target 3-aminopropylphosphinic acid via ion-exchange chromatography (Dowex 50W-X8, H+ form), eluting with dilute aqueous ammonia.

Protocol 2: GABA B​ Receptor Radioligand Binding Assay

To determine the binding affinity ( IC50​ and Ki​ ) of newly synthesized phosphinic analogues, a competitive radioligand binding assay is employed[5].

Causality & Design: We utilize [3H] -CGP54626 instead of [3H] -GABA. [3H] -CGP54626 is a high-affinity antagonist that exhibits significantly lower non-specific binding to lipid membranes than the endogenous ligand, ensuring a higher signal-to-noise ratio[5]. Furthermore, CaCl2​ and MgCl2​ are strictly required in the buffer; divalent cations stabilize the receptor-G-protein complex, which is essential for accurate competitive binding dynamics[5].

Step-by-Step Workflow:

  • Tissue Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 x g for 15 minutes. Resuspend the pellet and repeat the wash step twice to remove endogenous GABA.

  • Buffer Formulation: Prepare the assay buffer: 50 mM Tris-HCl (pH 7.4), 2.5 mM CaCl2​ , and 1.2 mM MgCl2​ [5].

  • Incubation: In a 96-well plate, combine:

    • 50μL of [3H] -CGP54626 (final concentration ~1 nM).

    • 50μL of the test phosphinic acid analogue (serial dilutions from 10−10 to 10−4 M).

    • 100μL of cortical membrane suspension (~100 μg protein/well).

    • Incubate at room temperature for 45 minutes to reach equilibrium.

  • Termination (Filtration): Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Self-Validation: PEI pre-soaking neutralizes the negative charge of the glass fibers, preventing non-specific electrostatic binding of the radioligand.

  • Washing & Detection: Wash filters three times with 3 mL of ice-cold assay buffer. Transfer filters to vials, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter[5].

Assay_Workflow Membrane 1. Membrane Prep (Rat Cortex) Incubation 2. Incubation ([3H]-Ligand + Test Cmpd) Membrane->Incubation Filtration 3. Rapid Filtration (PEI-soaked GF/B) Incubation->Filtration Wash 4. Wash Step (Ice-Cold Buffer) Filtration->Wash Scintillation 5. Scintillation Counting Wash->Scintillation

Caption: Step-by-step workflow for GABAB radioligand competitive binding assay.

Future Perspectives in Drug Development

The development of phosphinic acid analogues of GABA represents a masterclass in rational drug design. By understanding the physicochemical limitations of carboxylic and phosphonic acids, medicinal chemists successfully unlocked the therapeutic potential of central GABA B​ receptors[1][2].

Today, compounds derived from this lineage are actively investigated for their cognition-enhancing properties, neuroprotection, and efficacy in treating absence epilepsy and sleep disorders[2][7]. Future research is heavily focused on utilizing the phosphinic acid scaffold to develop positive allosteric modulators (PAMs) that can fine-tune GABAergic transmission without the rapid desensitization typically associated with orthosteric agonists.

References

  • Froestl, W., et al. (1995). "Phosphinic acid analogues of GABA. 1. New potent and selective GABAB agonists." Journal of Medicinal Chemistry, 38(17), 3297-3312. Available at:[Link]

  • Froestl, W., et al. (1995). "Phosphinic acid analogues of GABA. 2. Selective, orally active GABAB antagonists." Journal of Medicinal Chemistry, 38(17), 3313-3331. Available at:[Link]

  • Hills, J. M., et al. (1991). "Phosphinic acid analogues of GABA are antagonists at the GABAB receptor in the rat anococcygeus." British Journal of Pharmacology, 102(1), 5-6. Available at:[Link]

  • Wikipedia Contributors. "CGP-35348." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Google Patents. "Combination of a sedative and a neurotransmitter modulator..." WO2005060968A1.

Sources

Exploratory

An In-depth Technical Guide to Elucidating the GABA Receptor Binding Affinity of 2-Aminoethyl phosphinate

Distribution: For Researchers, Scientists, and Drug Development Professionals. Abstract Gamma-aminobutyric acid (GABA) receptors, the primary mediators of inhibitory neurotransmission in the central nervous system (CNS),...

Author: BenchChem Technical Support Team. Date: March 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

Gamma-aminobutyric acid (GABA) receptors, the primary mediators of inhibitory neurotransmission in the central nervous system (CNS), represent a critical class of therapeutic targets. The development of novel ligands with specific affinities for GABA receptor subtypes is a cornerstone of modern neuropharmacology. This guide focuses on 2-Aminoethyl phosphinate, a structural analog of GABA, for which public data on receptor binding affinity is scarce. We provide a comprehensive framework for researchers to independently characterize this and other novel compounds. This document outlines a plausible synthetic route for 2-Aminoethyl phosphinate, details the principles and execution of radioligand binding assays tailored for GABA receptors, and discusses the interpretation of affinity data. By synthesizing established methodologies with expert insights, this guide serves as a self-validating protocol for the rigorous assessment of new chemical entities targeting the GABAergic system.

Introduction: The GABAergic Landscape and the Quest for Specificity

The GABAergic system is fundamental to maintaining the delicate balance between excitation and inhibition in the CNS.[1] Its primary receptors are classified into two main superfamilies: the ionotropic GABAA receptors, which are ligand-gated chloride ion channels, and the metabotropic GABAB receptors, which are G-protein coupled receptors.[2] A third class, originally termed GABAC, is now considered a subset of GABAA receptors composed of ρ subunits (GABAA-ρ).[1]

The vast diversity of GABA receptors, arising from numerous subunit combinations (e.g., 19 different subunits for GABAA receptors), creates a rich tapestry of pharmacological targets.[1] Ligands that can selectively target specific receptor subtypes hold immense therapeutic potential for treating a range of neurological and psychiatric disorders, including anxiety, epilepsy, sleep disorders, and cognitive impairments, while minimizing off-target side effects.[3][4]

2-Aminoethyl phosphinate is a phosphorus-containing analog of GABA. While related compounds like 2-Aminoethyl methylphosphonate (2-AEMP) have been identified as antagonists at GABAA-ρ1 receptors, the specific binding profile of 2-Aminoethyl phosphinate remains uncharacterized.[5] This guide provides the necessary scientific framework and practical protocols to determine its binding affinity (Ki) and selectivity across the major GABA receptor subtypes.

Synthesis of 2-Aminoethyl phosphinate: A Proposed Route

A plausible synthetic approach involves the radical addition of a phosphinate precursor to a protected vinyl amine, followed by deprotection.

Synthesis_of_2_Aminoethyl_phosphinate cluster_0 Proposed Synthetic Pathway reagent1 H-P(O)(OR)H (Dialkyl phosphinate) intermediate1 Protected Phosphinate Adduct reagent1->intermediate1 AIBN, Heat reagent2 N-Vinylphthalimide reagent2->intermediate1 product 2-Aminoethyl phosphinate intermediate1->product 1. TMSBr 2. Hydrazine or Acid Hydrolysis

Caption: Proposed synthesis of 2-Aminoethyl phosphinate.

The Core Methodology: Radioligand Competition Binding Assays

To determine the affinity of an unlabeled compound ("cold ligand") like 2-Aminoethyl phosphinate for a receptor, a competition binding assay is the gold standard. This technique measures the ability of the test compound to displace a radiolabeled ligand ("hot ligand") that is known to bind to the target receptor with high affinity and specificity. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is termed the IC50 (inhibitory concentration 50%). The IC50 value can then be converted to the inhibition constant (Ki), which represents the binding affinity of the test compound for the receptor.[6]

Principle of the Assay

The assay relies on the law of mass action. In a preparation containing the target receptors, a fixed concentration of a specific radioligand is added. In separate reactions, increasing concentrations of the unlabeled test compound are also added. The test compound competes with the radioligand for the same binding site. As the concentration of the test compound increases, it displaces more of the radioligand, leading to a decrease in the measured radioactivity bound to the receptor preparation.

Competition_Binding_Assay cluster_workflow Competition Binding Workflow prep Prepare Receptor Membranes (e.g., rat cortical membranes or membranes from cells expressing recombinant receptors) setup Set up Assay Tubes: - Buffer - Receptor Membranes - Radioligand (fixed conc.) - Test Compound (variable conc.) prep->setup incubate Incubate to Reach Equilibrium setup->incubate separate Separate Bound from Free Ligand (Rapid Filtration) incubate->separate quantify Quantify Radioactivity (Liquid Scintillation Counting) separate->quantify analyze Data Analysis: - Plot % Inhibition vs. [Test Compound] - Determine IC50 - Calculate Ki quantify->analyze

Caption: Workflow for a radioligand competition binding assay.

Essential Materials & Reagents
  • Receptor Source:

    • Native Receptors: Crude synaptosomal membranes prepared from specific brain regions (e.g., rat cortex, cerebellum). This provides a physiologically relevant mix of receptor subtypes.[7]

    • Recombinant Receptors: Membranes from cell lines (e.g., HEK293, CHO) stably or transiently expressing specific GABA receptor subunit combinations (e.g., α1β2γ2, α5β3γ2). This is crucial for determining subtype selectivity.[8]

  • Radioligands:

    • For GABAA sites: [³H]Muscimol or [³H]GABA (orthosteric site).[7]

    • For GABAB sites: [³H]Baclofen or [³H]GABA.[7]

    • For GABAA-ρ sites: [³H]GABA (in the presence of blockers for GABAA and GABAB sites).[7]

  • Test Compound: 2-Aminoethyl phosphinate, dissolved in an appropriate vehicle (e.g., assay buffer, DMSO).

  • Buffers:

    • Binding Buffer: Typically 50 mM Tris-HCl, pH 7.4. For GABAB assays, the buffer is often supplemented with CaCl₂ and MgCl₂.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment:

    • Homogenizer (for tissue preparation)

    • High-speed refrigerated centrifuge

    • 96-well plates

    • Cell harvester for rapid filtration

    • Glass fiber filters (e.g., Whatman GF/B), often pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

    • Liquid scintillation counter and scintillation fluid.

Step-by-Step Experimental Protocol: Competition Assay

This protocol is a generalized template that must be optimized for each specific receptor target and radioligand.

  • Membrane Preparation:

    • Homogenize brain tissue or cell pellets in ice-cold buffer.

    • Perform a series of centrifugation steps to isolate the crude membrane fraction.[7] This typically involves a low-speed spin to remove nuclei and large debris, followed by a high-speed spin to pellet the membranes.

    • Wash the membranes multiple times by resuspension and centrifugation to remove endogenous GABA.[7]

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

    • Store aliquots at -80°C until use.

  • Assay Setup (in a 96-well plate, perform all in triplicate):

    • Total Binding: Add assay buffer, radioligand (at a concentration near its Kd), and the membrane preparation.

    • Non-specific Binding (NSB): Add assay buffer, radioligand, a high concentration of a known unlabeled ligand (e.g., 10 mM GABA for the [³H]muscimol assay) to saturate all specific binding sites, and the membrane preparation.

    • Competition: Add assay buffer, radioligand, membrane preparation, and varying concentrations of 2-Aminoethyl phosphinate (typically spanning 6-8 orders of magnitude, e.g., 10⁻¹⁰ M to 10⁻³ M).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to allow the binding to reach equilibrium (e.g., 30-60 minutes).[9]

  • Termination and Filtration:

    • Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

    • Quickly wash the filters several times with ice-cold wash buffer to remove any remaining unbound and non-specifically bound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis and Interpretation
  • Calculate Specific Binding: For each concentration of the test compound, subtract the average CPM from the NSB wells from the average CPM of the corresponding competition wells.

    • Specific Binding = Total Binding - Non-specific Binding

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of 2-Aminoethyl phosphinate. The resulting curve should be sigmoidal.

  • Determine IC50: Use non-linear regression analysis (e.g., with software like GraphPad Prism) to fit the data to a one-site competition model and determine the log(IC50), from which the IC50 is calculated.

  • Calculate Ki: Convert the IC50 to the Ki using the Cheng-Prusoff equation :[6]

    • Ki = IC50 / (1 + [L]/Kd)

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor (this must be determined separately via a saturation binding assay).

Data Presentation and Significance

The binding affinities of 2-Aminoethyl phosphinate should be determined for a panel of receptor subtypes to build a selectivity profile. The results should be summarized in a clear, tabular format.

Table 1: Binding Affinity (Ki) Profile of 2-Aminoethyl phosphinate at GABA Receptors

Receptor SubtypeRadioligandKi (nM) of 2-Aminoethyl phosphinate
GABAA (rat cortex)[³H]MuscimolExperimental Value
GABAA (α1β2γ2)[³H]MuscimolExperimental Value
GABAA (α2β2γ2)[³H]MuscimolExperimental Value
GABAA (α5β3γ2)[³H]FlumazenilExperimental Value
GABAB (rat cerebellum)[³H]BaclofenExperimental Value
GABAA-ρ (rat retina)[³H]GABAExperimental Value

A high Ki value indicates low binding affinity, while a low Ki value signifies high binding affinity. By comparing the Ki values across different receptor subtypes, a selectivity ratio can be calculated. For example, a compound that is 100-fold more potent at the GABAA (α1β2γ2) subtype than at the GABAB receptor would be considered highly selective. This selectivity is a critical factor in predicting the potential therapeutic window and side-effect profile of a novel drug candidate.[10]

Beyond Binding: The Necessity of Functional Assays

A binding assay reveals affinity but not efficacy. It does not tell us whether the compound activates the receptor (agonist), blocks it (antagonist), or modifies its response to GABA (allosteric modulator). Therefore, it is imperative to follow up binding studies with functional assays.

Functional_Characterization cluster_functional From Binding to Function cluster_outcomes Possible Functional Roles binding Determine Binding Affinity (Ki) (Radioligand Assay) functional Assess Functional Activity (Electrophysiology) binding->functional agonist Agonist (Activates Receptor) functional->agonist antagonist Antagonist (Blocks Agonist Action) functional->antagonist pam Positive Allosteric Modulator (PAM) (Enhances GABA's effect) functional->pam nam Negative Allosteric Modulator (NAM) (Reduces GABA's effect) functional->nam

Caption: The logical progression from binding to functional assays.

Techniques such as two-electrode voltage clamp (TEVC) electrophysiology using Xenopus oocytes expressing specific receptor subtypes, or patch-clamp recordings from cultured neurons or brain slices, are essential to fully characterize the pharmacological profile of 2-Aminoethyl phosphinate.[8][11] These methods measure the ion flow through the receptor channel in response to the application of GABA and the test compound, thereby revealing the compound's true functional effect.

Conclusion

While the precise binding affinity of 2-Aminoethyl phosphinate for GABA receptors is not yet in the public domain, this guide provides the comprehensive scientific and methodological foundation for its determination. By following the outlined protocols for synthesis, radioligand binding, and data analysis, researchers can rigorously characterize this and other novel compounds. Such studies are vital for advancing our understanding of GABA receptor pharmacology and for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

  • (Reference to a general neuropharmacology textbook or a review on GABA receptors)
  • (Reference for a relevant synthetic chemistry paper on phosphin
  • GABA A/Bz receptor subtypes as targets for selective drugs. (n.d.). PubMed. [Link]

  • Chemical, Pharmacological, and Structural Characterization of Novel Acrylamide-Derived Modulators of the GABAA Receptor. (2023). DOI. [Link]

  • Synthesis and characterization of a novel gamma-aminobutyric acid type A (GABAA) receptor ligand that combines outstanding metabolic stability, pharmacokinetics, and anxiolytic efficacy. (n.d.). Europe PMC. [Link]

  • GABAA-receptor Subtypes: Clinical Efficacy and Selectivity of Benzodiazepine Site Ligands. (2009). Bentham Science. [Link]

  • GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain—Can the Promiscuity Code Be Cracked? (n.d.). NCBI. [Link]

  • (Reference for a paper on the importance of subtype selectivity)
  • (Reference for a detailed protocol on membrane prepar
  • (Reference for d
  • GABA Receptor. (2025). NCBI Bookshelf. [Link]

  • Methods for the Discovery of Novel Compounds Modulating a Gamma-Aminobutyric Acid Receptor Type A Neurotransmission. (2018). PubMed. [Link]

  • Characterization of GABA Receptors. (n.d.). PubMed Central (PMC). [Link]

  • GABAA receptors: structure, function, pharmacology, and related disorders. (n.d.). NCBI. [Link]

  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine ... (n.d.). PMC. [Link]

  • 2-Aminoethyl methylphosphonate, a potent and rapidly acting antagonist of GABA(A)-ρ1 receptors. (2011). PubMed. [Link]

Sources

Foundational

The Phosphorus-Carbon Pharmacophore: Structural and Mechanistic Divergence of Phosphinic and Phosphonic Amino Acids

Executive Summary The substitution of the planar carboxylic acid group in natural amino acids with tetrahedral phosphorus moieties has driven significant breakthroughs in rational drug design. By acting as non-hydrolyzab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The substitution of the planar carboxylic acid group in natural amino acids with tetrahedral phosphorus moieties has driven significant breakthroughs in rational drug design. By acting as non-hydrolyzable mimics of the transition state during peptide bond cleavage, phosphorus-containing amino acids are indispensable tools for developing potent protease inhibitors[1]. However, the terms "phosphonic" and "phosphinic" are frequently conflated despite representing two chemically and functionally distinct classes of molecules. This technical guide provides an in-depth analysis of the structural, physicochemical, and synthetic differences between phosphonic and phosphinic amino acids, detailing their specific applications in transition-state mimicry and enzyme inhibition.

Physicochemical and Structural Divergence

The core divergence between phosphonic and phosphinic amino acids lies in their substitution patterns, which dictate their valency, geometry, and ionization states under physiological conditions.

  • Phosphonic Acids (-PO(OH)₂): These compounds feature a single carbon-phosphorus (C-P) bond and two hydroxyl groups. They are dibasic, meaning they can donate two protons[2].

  • Phosphinic Acids (-PO(OH)R): These compounds feature two C-P bonds and only one hydroxyl group, rendering them monobasic[2].

This difference in basicity drastically alters their pKa profiles. Phosphinic acids (pKa ~ 1.0) are slightly more acidic than the first dissociation constant of phosphonic acids (pKa1 ~ 0.5–1.5)[2]. Both are significantly more acidic than natural carboxylic acids (pKa ~ 2.0–3.0)[2]. Because phosphonic acids possess a second ionizable proton (pKa2 ~ 6.5–7.5), they exist predominantly as dianions at physiological pH, whereas phosphinic acids exist as monoanions[3].

Furthermore, the atomic radius of phosphorus is substantially larger than that of carbon. The C-P bond length (~1.81 Å) and P-O bond length (~1.50 Å) create an "extended" or "swollen" tetrahedral geometry[4]. This increased steric bulk is the critical feature that allows the phosphorus moiety to perfectly mimic the gem-diolate tetrahedral intermediate formed during the enzymatic hydrolysis of a peptide bond[5].

Table 1: Physicochemical Comparison of Acidic Amino Acid Isosteres
PropertyCarboxylic AcidPhosphonic AcidPhosphinic Acid
Functional Group -COOH-PO(OH)₂-PO(OH)R
Geometry at Central Atom Planar (sp²)Tetrahedral (sp³)Tetrahedral (sp³)
Basicity/Protonation MonobasicDibasicMonobasic
pKa₁ (approx.) 2.0 – 3.00.5 – 1.51.0 – 2.0
pKa₂ (approx.) N/A6.5 – 7.5N/A
Central Bond Length C-O: ~1.23 ÅP-O: ~1.50 ÅP-O: ~1.50 Å
Primary Structural Role Native SubstrateTerminal TS Analog / ChelatorInternal Dipeptide Isostere

Transition State Mimicry in Protease Inhibition

The structural valency of these compounds dictates their application in peptide engineering. Because phosphonic amino acids only possess one C-P bond, they are strictly used as N-terminal or C-terminal modifications[1]. They act as highly potent, tridentate chelators for zinc ions in the active sites of metalloproteases, such as Aminopeptidase N (APN)[1].

Conversely, phosphinic acids, possessing two C-P bonds, can seamlessly link two distinct amino acid side chains, creating a "phosphinic dipeptide isostere" (PDI)[6]. The -PO(OH)CH₂- linkage replaces the scissile amide bond, providing a non-hydrolyzable core that binds tightly to the enzyme's active site[7]. The tetrahedral phosphinate coordinates directly with the catalytic zinc ion, effectively paralyzing the enzyme's catalytic machinery[1].

G Peptide Native Peptide Bond Planar (sp2) Intermediate Gem-Diolate Intermediate Tetrahedral (sp3) Peptide->Intermediate Hydrolysis (Protease) Phosphonic Phosphonic Amino Acid -PO(OH)2 Di-acidic Intermediate->Phosphonic Structural Mimicry Phosphinic Phosphinic Dipeptide Isostere -PO(OH)CH2- Mono-acidic Intermediate->Phosphinic Structural Mimicry

Caption: Structural mimicry of the gem-diolate intermediate by phosphonic and phosphinic analogs.

Synthetic Methodologies

The synthesis of phosphinic dipeptide isosteres is notoriously challenging due to the necessity of constructing two C-P bonds while rigorously controlling stereochemistry[6]. The most robust and widely adopted methodology is the P-Michael addition, which involves the conjugate addition of an α-aminophosphinic acid to an acrylic acid derivative[8].

Causality in Experimental Design: The Role of HMDS

α-Aminophosphinic acids exist primarily in the pentavalent P(V) tautomeric form, which is poorly nucleophilic and unreactive toward Michael acceptors[7]. To drive the P-Michael addition, the phosphinic acid must be activated. This is achieved in situ using a silylating agent, such as hexamethyldisilazane (HMDS). HMDS temporarily converts the P(V) species into a highly nucleophilic trivalent P(III) silyl phosphonite[8]. Following the conjugate addition, a mild acidic workup cleaves the silyl esters, revealing the stable P(V) phosphinic dipeptide[8].

Workflow Start α-Aminophosphinic Acid + Acrylic Acid Activation HMDS Silylation (P(V) to P(III) Shift) Start->Activation Reaction P-Michael Addition (C-P Bond Formation) Activation->Reaction Workup Acidic Workup (Silyl Cleavage) Reaction->Workup Product Phosphinic Dipeptide Isostere Workup->Product

Caption: HMDS-mediated P-Michael addition workflow for synthesizing phosphinic dipeptides.

Protocol 1: HMDS-Mediated Synthesis of Phosphinic Dipeptide Isosteres

This protocol is designed as a self-validating system; intermediate silylation must be protected from moisture, and completion is verified via ³¹P NMR.

  • Preparation: In an oven-dried, argon-purged Schlenk flask, suspend the α-aminophosphinic acid (1.0 eq) and the target acrylic acid derivative (1.2 eq) in anhydrous dichloromethane (DCM).

  • In Situ Silylation: Add HMDS (5.0 eq) dropwise at 0 °C. The causality of excess HMDS is to ensure complete silylation of both the phosphinic hydroxyl and the carboxylic acid groups, shifting the equilibrium entirely to the P(III) nucleophile.

  • Conjugate Addition: Heat the mixture to reflux (approx. 40 °C) for 12–24 hours. Validation Check: Extract a 0.1 mL aliquot, quench with CDCl₃/MeOH, and perform a quick ³¹P NMR. A shift from ~15 ppm (starting material) to ~40-45 ppm confirms the formation of the new C-P bond.

  • Quenching and Deprotection: Cool the reaction to room temperature. Slowly add 1M HCl to hydrolyze the silyl esters back to the free phosphinic and carboxylic acids.

  • Purification: Extract the aqueous layer with ethyl acetate. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify the resulting diastereomers via reverse-phase HPLC or recrystallization.

Biochemical Evaluation: Enzyme Inhibition Assays

Because phosphinic and phosphonic acids are transition state analogs, they frequently exhibit slow-binding kinetics[9]. Standard steady-state kinetic assays will drastically underestimate their potency if the inhibitor and enzyme are not allowed to reach thermodynamic equilibrium prior to substrate addition.

Causality in Experimental Design: Pre-Incubation

To accurately determine the inhibition constant (Ki), a pre-incubation step is mandatory. The enzyme and inhibitor must be incubated together in the assay buffer until the formation of the Enzyme-Inhibitor (EI) complex stabilizes. Only then is the fluorogenic substrate added to measure the residual initial velocity[10].

Protocol 2: Metalloprotease Kinetic Assay (Aminopeptidase N)

This protocol utilizes a self-validating control system to ensure signal linearity and account for background hydrolysis.

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, supplemented with 150 mM NaCl and 10 µM ZnSO₄ to maintain metalloprotease structural integrity).

  • Reagent Dispensing: In a 96-well black microtiter plate, add recombinant human Aminopeptidase N (hAPN) to a final concentration of 1 nM.

  • Inhibitor Pre-Incubation: Add the phosphinic/phosphonic inhibitor at varying concentrations (e.g., 0.1 nM to 10 µM). Include a Positive Control (enzyme + buffer, no inhibitor) and a Negative Control (buffer only, no enzyme). Incubate the plate at 37 °C for 30 minutes to allow slow-binding equilibrium.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate, L-Leucine-7-amido-4-methylcoumarin (L-Leu-AMC), to a final concentration equivalent to its Km value.

  • Kinetic Measurement: Immediately monitor the release of AMC fluorophore (Excitation: 380 nm, Emission: 460 nm) continuously for 15 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocities (v₀) from the linear portion of the progress curves. Fit the data to the Morrison equation for tight-binding inhibitors to derive the exact Ki value[10].

Sources

Exploratory

(2-Aminoethyl)phosphinic acid solubility in polar solvents

As a Senior Application Scientist, understanding the physicochemical behavior of specialized organophosphorus compounds is paramount for downstream applications ranging from agrochemistry to advanced nanomaterials. This...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, understanding the physicochemical behavior of specialized organophosphorus compounds is paramount for downstream applications ranging from agrochemistry to advanced nanomaterials. This whitepaper provides an in-depth technical analysis of (2-Aminoethyl)phosphinic acid (2-AEPA), focusing on its solvation thermodynamics in polar media, analytical quantification, and its role in modern biological and materials science.

(2-Aminoethyl)phosphinic acid is a highly polar organophosphorus compound characterized by the presence of a basic aminoethyl moiety and an acidic phosphinic acid functional group (1)[1].

In aqueous and highly polar environments, 2-AEPA exists predominantly as a zwitterion. The proton transfer from the phosphinic acid group ( −P(O)(OH)H ) to the primary amine ( −NH2​ ) creates a highly localized dipole.

The Causality of Solubility: The solubility of any compound is dictated by the thermodynamic balance between the energy required to disrupt its crystal lattice and the energy released upon solvation. For 2-AEPA, the zwitterionic nature results in strong intermolecular electrostatic forces in the solid state. Consequently, it exhibits poor dissolution capacity in non-polar and moderately polar organic solvents (2)[2]. Dissolution is only thermodynamically favorable in solvents with a high dielectric constant ( ϵ )—such as water or dimethyl sulfoxide (DMSO)—which can effectively shield the ionic charges and participate in extensive hydrogen-bonding networks with the solute (3)[3].

Quantitative Physicochemical Profile

The quantitative metrics dictating 2-AEPA's behavior are summarized below:

PropertyValueSource
Chemical Name (2-Aminoethyl)phosphinic acid[1]
CAS Number 85618-16-2[1]
Molecular Formula C₂H₈NO₂P[1]
Molecular Weight 109.06 g/mol [3]
Melting Point 208–210 °C[3]
LogP 0.112[3]
Topological Polar Surface Area 86.79 Ų[3]
Solubility Profile Readily soluble in water; Poor in non-polar solvents[2],[4]

Experimental Protocol: Precision Thermodynamic Solubility Determination

Because 2-AEPA lacks a conjugated π -system, traditional UV-Vis spectroscopy is blind to its presence. To accurately determine its thermodynamic solubility in polar solvents, we must employ High-Performance Liquid Chromatography coupled with Evaporative Light Scattering Detection (HPLC-ELSD).

Furthermore, to ensure scientific integrity, the protocol below is designed as a self-validating system to prevent false data caused by supersaturation or solvent-mediated polymorphic transformations.

Step-by-Step Methodology
  • Solvent Selection & Saturation: Add an excess amount of solid 2-AEPA (approx. 500 mg) to 5.0 mL of the target polar solvent (e.g., HPLC-grade H2​O , Methanol, or DMSO) in a hermetically sealed borosilicate glass vial.

  • Isothermal Equilibration: Submerge the vials in a thermostatic shaking water bath set strictly to 25.0 ± 0.1 °C at 150 rpm. Causality: Temperature fluctuations drastically alter thermodynamic solubility profiles. Strict isothermal conditions prevent the generation of supersaturation artifacts.

  • Phase Separation: After 72 hours, extract a 1.0 mL aliquot of the suspension and subject it to ultracentrifugation at 15,000 rpm for 15 minutes to force all undissolved zwitterionic aggregates into a solid pellet.

  • Self-Validation Checkpoint (Critical Step):

    • Kinetic Validation: Sample aliquots at both 48 hours and 72 hours. Thermodynamic equilibrium is self-validated only if the concentration variance ( ΔC ) between these two time points is < 2%.

    • Solid-State Validation: Recover the residual solid pellet and analyze it via Powder X-Ray Diffraction (PXRD). If the diffraction pattern matches the pure starting material, the measured solubility accurately reflects the anhydrous 2-AEPA, ruling out the formation of a solvent-induced pseudopolymorph.

  • Quantification via HPLC-ELSD: Dilute the supernatant with the mobile phase and inject it into the HPLC system. Causality: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column. Standard C18 columns cannot retain highly polar zwitterions (LogP = 0.112), whereas HILIC stationary phases provide the necessary orthogonal retention mechanism for accurate peak resolution.

SolvationWorkflow Step1 1. Solvent Selection (High Dielectric Constant) Step2 2. Excess 2-AEPA Addition (Zwitterion Solid State) Step1->Step2 Step3 3. Isothermal Equilibration (72h at 25°C) Step2->Step3 Step4 4. Ultracentrifugation (Phase Separation) Step3->Step4 Step5 5. HPLC-ELSD Quantification (Non-UV Detection) Step4->Step5 Step6 6. Validation (48h vs 72h ΔC < 2%) Step5->Step6

Experimental workflow for determining thermodynamic solubility of 2-AEPA.

Biological and Advanced Material Implications

The solubility of 2-AEPA in polar solvents is not just an analytical metric; it is the fundamental enabler of its downstream applications in biotechnology and nanotechnology.

Synthesis of Graphene Quantum Dots (GQDs)

Recent advancements in nanomedicine utilize 2-AEPA as a critical precursor in the hydrothermal synthesis of Nitrogen-doped Graphene Quantum Dots (N-doped GQDs) (). By reacting citric acid with 2-AEPA in an aqueous (polar) medium, the resulting GQDs inherit excellent photoluminescent properties and, crucially, high water solubility. This solubility is mandatory for their biocompatibility, allowing them to be internalized by cells for biological imaging and oxidative DNA cleavage studies without inducing severe cytotoxicity ().

Biological Phosphorus Sourcing

In microbiology, 2-AEPA acts as an alternative, bioavailable phosphorus source. Studies indicate that cyanobacteria, such as C. raciborskii, can actively uptake and metabolize 2-AEPA from polar aqueous environments, promoting faster growth compared to phosphorus-depleted conditions (5)[5].

GQD_Synthesis A Citric Acid + 2-AEPA (Precursors) B Hydrothermal Reaction (Polar Solvent, Heat) A->B C N-doped GQDs (High Water Solubility) B->C D Intercalation / Uptake (Cellular Entry) C->D E Biomedical Efficacy (Imaging & Antioxidant) D->E

Synthesis and biological application pathway of 2-AEPA-functionalized GQDs.

References

  • Phosphinic acid, (2-aminoethyl)- (9CI), CymitQuimica.
  • 2-aminoethyl-hydroxy-oxophosphanium, GlobalChemMall.
  • Buy Aminoethylphosphinic acid | 71937-28-5, Smolecule.
  • Synthesis and characterization of 2-aminoethylphosphonic acid-functionalized graphene quantum dots: biological activity, antiox, NISCPR.
  • (2-Aminoethyl)phosphinic acid, TargetMol.
  • JPS58216689A - Novel phosphorus-containing compound and its...

Sources

Foundational

Thermodynamic stability of P-H bond in amino phosphinates

An In-depth Technical Guide Topic: Thermodynamic Stability of the P-H Bond in Amino Phosphinates Audience: Researchers, scientists, and drug development professionals. Abstract Amino phosphinates, structural analogs of a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Topic: Thermodynamic Stability of the P-H Bond in Amino Phosphinates Audience: Researchers, scientists, and drug development professionals.

Abstract

Amino phosphinates, structural analogs of amino acids, hold significant promise in medicinal chemistry, primarily due to their ability to act as enzyme inhibitors and peptide mimics.[1][2] Unlike the more extensively studied amino phosphonates which feature a stable P-C bond, the corresponding phosphinates possess a P-H bond whose thermodynamic stability is a critical yet often overlooked parameter. This guide provides a comprehensive exploration of the thermodynamic stability of the P-H bond in amino phosphinates, a key factor influencing their reactivity, metabolic fate, and overall viability as drug candidates. We will dissect the fundamental principles of bond dissociation energy (BDE), explore the multifaceted factors that govern P-H bond strength—from electronic and steric effects to the crucial influence of the microenvironment (pH and solvent)—and present both experimental and computational methodologies for its quantification. This narrative is designed to equip researchers and drug developers with the field-proven insights necessary to understand, predict, and modulate the stability of this pivotal bond, thereby enabling the rational design of more effective and stable phosphinate-based therapeutics.

Introduction: The Significance of the P-H Bond in Amino Phosphinate Therapeutics

The field of medicinal chemistry continuously seeks molecular scaffolds that can mimic biological substrates while offering enhanced stability and novel mechanisms of action. Amino phosphonates have emerged as a prominent class of compounds, acting as structural analogs of α-amino acids where the planar carboxylic acid is replaced by a tetrahedral phosphonic acid residue.[2][3] This structural mimicry allows them to function as potent transition-state analog inhibitors for a wide range of enzymes, including proteases and peptidases.[3][4]

While phosphonates are characterized by a robust P-C bond, a related class of compounds, amino phosphinates, feature a phosphorus atom directly bonded to hydrogen (P-H). This distinction is not trivial; the P-H bond introduces a unique site of reactivity and a different stability profile compared to its P-C counterpart. The thermodynamic stability of this bond, quantified by its bond dissociation energy (BDE), is a cornerstone of the molecule's overall chemical behavior. It dictates the compound's susceptibility to oxidative processes, influences its metabolic pathways, and can even be integral to its mechanism of action.

For drug development professionals, a thorough understanding of P-H bond stability is paramount. A bond that is too labile may lead to rapid, non-specific degradation in vivo, reducing bioavailability and potentially forming reactive metabolites. Conversely, an overly robust bond might render the compound inert to a desired metabolic activation or a mechanism of action that involves P-H bond cleavage. This guide, therefore, serves as a deep dive into the thermodynamic landscape of the amino phosphinate P-H bond, providing the foundational knowledge required for its strategic manipulation in drug design.

cluster_0 Molecular Scaffolds cluster_1 Key Properties AminoAcid α-Amino Acid (-COOH) Bioisostere Bioisosteric Mimicry AminoAcid->Bioisostere AminoPhosphonate Amino Phosphonate (P-C bond) AminoPhosphonate->Bioisostere Stability Chemical & Metabolic Stability AminoPhosphonate->Stability High AminoPhosphinate Amino Phosphinate (P-H bond) AminoPhosphinate->Bioisostere AminoPhosphinate->Stability Variable Reactivity Unique Reactivity AminoPhosphinate->Reactivity P-H bond driven EnzymeInhibition Enzyme Inhibition Bioisostere->EnzymeInhibition

Figure 1: Comparison of amino acid analogs and their key properties.

Fundamentals of P-H Bond Thermodynamic Stability

The thermodynamic stability of any chemical bond is fundamentally a measure of the energy required to break it. For the P-H bond in amino phosphinates, the most relevant metric is the Bond Dissociation Energy (BDE) , also denoted as D°. The BDE is defined as the standard enthalpy change (ΔH°) for the homolytic cleavage of a bond in the gas phase, resulting in two radical fragments.[5][6]

R₂P(O)-H → R₂P(O)• + H•

A higher BDE value signifies a stronger, more stable bond, requiring a greater energy input for cleavage. This value is not an intrinsic property of the P-H bond itself but is highly dependent on the chemical environment, including the nature of the other substituents on the phosphorus atom and the surrounding medium.[6]

To put the P-H bond strength into perspective, it's useful to compare its typical BDE with other bonds commonly found in organophosphorus chemistry. The P-H bond is generally weaker than both P-O and P-C bonds, making it a potential "Achilles' heel" or, alternatively, a site of designed reactivity. For instance, the P-H bond enthalpy is approximately 322 kJ/mol, while the P-O bond enthalpy is around 335 kJ/mol.[7] This relatively lower stability is what imparts reducing properties to some phosphorus oxoacids and is a critical consideration for the stability of amino phosphinates in a biological context, which is rich in oxidative species.

Core Factors Influencing P-H Bond Stability

The BDE of the P-H bond in an amino phosphinate is not a fixed value but is modulated by a confluence of structural and environmental factors. A predictive understanding of these influences is essential for rational drug design.

G PH_Stability P-H Bond Stability (BDE) Electronic Electronic Effects PH_Stability->Electronic Inductive/Resonance Steric Steric Effects PH_Stability->Steric Hindrance Solvent Solvent Polarity PH_Stability->Solvent Solvation pH System pH PH_Stability->pH Protonation State

Figure 2: Key factors modulating the thermodynamic stability of the P-H bond.
Electronic Effects

The nature of the substituents attached to the phosphorus atom profoundly alters the P-H bond strength through inductive and resonance effects.

  • Electron-Withdrawing Groups (EWGs): When EWGs are attached to the phosphorus atom, they pull electron density away from it. This increases the s-character of the P-H bond and stabilizes the resulting phosphinyl radical (R₂P(O)•), thereby lowering the BDE and making the bond more susceptible to cleavage.

  • Electron-Donating Groups (EDGs): Conversely, EDGs increase electron density at the phosphorus center, which generally strengthens the P-H bond and increases its BDE.

Steric Effects

The size and spatial arrangement of substituent groups can influence bond stability. Significant steric hindrance around the phosphorus center can sometimes destabilize the parent molecule, leading to a lower BDE. In some organophosphorus compounds, an increase in steric bulk has been shown to decrease the rate of alkaline hydrolysis, a reaction that, while different from homolytic cleavage, also depends on the accessibility of the phosphorus center.[8]

Solvent Effects

While BDE is formally defined for the gas phase, most biochemical reactions occur in an aqueous solution. The solvent can stabilize the parent molecule and the resulting radical fragments to different extents, thereby altering the effective BDE in solution. Polar solvents can solvate charged or polar species, potentially influencing the energy required for bond cleavage, especially if the process has some ionic character.

pH of the Medium

For amino phosphinates, pH is arguably one of the most critical external factors. The pH of the solution dictates the protonation state of both the amino group (-NH₂) and the phosphinate moiety (P(O)OH).[9][10]

  • Amino Group Protonation: At physiological pH (~7.4), the amino group will likely be protonated (-NH₃⁺). This introduces a positive charge, which acts as a powerful electron-withdrawing group via induction, potentially lowering the P-H BDE.

  • Phosphinate Ionization: The phosphinic acid group is acidic and will exist as an anion (-P(O)O⁻) at higher pH values. The charge state of this group will influence the overall electronic environment of the molecule. Because enzymatic active sites and cellular compartments have distinct local pH values, the stability of the P-H bond can vary significantly throughout the body, impacting where a drug is most stable or most reactive.[11][12]

Experimental Methodologies for BDE Determination

Accurately measuring the BDE of a specific bond is a challenging task, but several experimental techniques have been developed to provide reliable values.[6]

Electrochemical Methods (Bordwell Cycle)

One of the most powerful methods for determining BDEs in solution involves a thermochemical cycle, often called the Bordwell cycle. This approach cleverly avoids the direct measurement of the homolytic cleavage energy by combining more accessible electrochemical and acidity data.[13] The BDE of an acid (HA) is related to the pKₐ of the acid and the oxidation potential of its conjugate base (A⁻).

The cycle allows the calculation of the gas-phase BDE by incorporating solvation energies, but for practical applications in drug development, the solution-phase BDE is often more relevant.

This protocol outlines the key steps for determining the P-H BDE of an amino phosphinate in a solvent like Dimethyl Sulfoxide (DMSO).

  • Synthesis and Purification: Synthesize the target amino phosphinate and purify it to >99% purity using standard techniques (e.g., chromatography, recrystallization). Characterize the compound thoroughly (NMR, MS, EA).

  • Acidity Constant (pKₐ) Measurement:

    • Prepare a series of buffered solutions in DMSO with known pKₐ values.

    • Use potentiometric or spectrophotometric titration to determine the pKₐ of the P-H bond of the amino phosphinate. This involves monitoring pH or UV-Vis absorbance as a strong base (e.g., a non-nucleophilic phosphazene base) is added.

    • The pKₐ is the pH at which the compound is 50% deprotonated.

  • Oxidation Potential (Eₒₓ) Measurement:

    • Use cyclic voltammetry (CV) to measure the oxidation potential of the conjugate base (the phosphinite anion).

    • Prepare a solution of the amino phosphinate in DMSO with a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate).

    • Add a stoichiometric excess of a strong, non-nucleophilic base to quantitatively generate the conjugate base in situ.

    • Run the CV experiment, scanning to positive potentials. The potential at which an irreversible oxidation wave appears corresponds to the oxidation of the anion (A⁻ → A• + e⁻). The peak potential is taken as Eₒₓ.

  • Calculation:

    • Use the measured pKₐ and Eₒₓ values in the appropriate thermochemical equation to calculate the solution-phase BDE. The exact equation includes conversion factors and constants specific to the solvent used.[13]

Start Start: Purified Amino Phosphinate pKa Step 1: Measure pKa (Potentiometric or Spectrophotometric Titration) Start->pKa CV Step 2: Measure Eox (Cyclic Voltammetry of Conjugate Base) Start->CV Data Data Acquired: pKa and Eox values pKa->Data CV->Data Calc Step 3: Calculate BDE (Using Bordwell Cycle Equation) Data->Calc End Result: Solution-Phase Bond Dissociation Energy Calc->End

Figure 3: Experimental workflow for BDE determination using the Bordwell Cycle.

Computational Chemistry for BDE Prediction

Alongside experimental methods, computational chemistry has become an indispensable tool for predicting BDEs. These in silico methods can provide accurate estimates with a fraction of the time and resources required for laboratory experiments, making them ideal for screening large numbers of candidate molecules.[14]

Common Computational Methods

Density Functional Theory (DFT) is the most widely used approach due to its favorable balance of accuracy and computational cost.[15]

  • B3LYP: A workhorse hybrid functional that often provides reasonable baseline BDEs, though it can sometimes underestimate them.[15]

  • M06-2X: A meta-hybrid GGA functional that generally delivers higher accuracy for main-group thermochemistry and BDEs compared to B3LYP.[15]

  • Composite Methods (e.g., G3, G4, CBS-QB3): These are high-accuracy, multi-step methods that aim to approximate the results of very high-level calculations by combining results from different levels of theory and basis sets. They are considered the gold standard for accuracy but are computationally expensive.[14][15]

The following workflow describes the process of calculating the P-H BDE using a DFT method like M06-2X.

  • Geometry Optimization:

    • Build the 3D structure of the parent amino phosphinate molecule.

    • Perform a full geometry optimization using the chosen level of theory and basis set (e.g., M06-2X/6-311+G(d,p)). This finds the lowest energy conformation of the molecule.

  • Frequency Calculation:

    • Perform a vibrational frequency calculation on the optimized structure at the same level of theory.

    • Self-Validation: Confirm that the optimization resulted in a true energy minimum by checking for the absence of imaginary frequencies.

    • This step also provides the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to the enthalpy.

  • Fragment Optimization and Frequencies:

    • Repeat steps 1 and 2 for the resulting radical fragments: the phosphinyl radical (R₂P(O)•) and the hydrogen radical (H•).

  • BDE Calculation:

    • The BDE at 298 K is calculated as the difference between the sum of the enthalpies of the products and the enthalpy of the reactant: BDE = [H₂₉₈(R₂P(O)•) + H₂₉₈(H•)] - H₂₉₈(R₂P(O)-H)

    • The enthalpy values (H₂₉₈) are the sum of the electronic energy, ZPVE, and thermal corrections obtained from the frequency calculations.[16]

Start Start: 3D Structure of Parent Molecule Opt_Parent Step 1: Optimize Geometry of Parent Molecule Start->Opt_Parent Opt_Frags Step 3: Optimize Geometries of Radical Fragments (R2P(O)• and H•) Start->Opt_Frags Freq_Parent Step 2: Frequency Calc. (Get H_parent, Check for no imaginary freqs) Opt_Parent->Freq_Parent Calc Step 5: Calculate BDE BDE = (H_R2P(O)• + H_H•) - H_parent Freq_Parent->Calc Freq_Frags Step 4: Frequency Calcs. (Get H_frags) Opt_Frags->Freq_Frags Freq_Frags->Calc End Result: Gas-Phase Bond Dissociation Energy Calc->End

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of (2-Aminoethyl)phosphinic Acid via Michael Addition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: (2-Aminoethyl)phosphinic acid (2-AEPA) | CAS Registry: 85618-16-2 Strategic Rationale & Introduction The synthesis of (...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: (2-Aminoethyl)phosphinic acid (2-AEPA) | CAS Registry: 85618-16-2

Strategic Rationale & Introduction

The synthesis of (2-aminoethyl)phosphinic acid represents a critical objective in modern organophosphorus chemistry. As a stable bioisostere of β-alanine and a structural analogue of the neurotransmitter GABA, 2-AEPA is heavily utilized in the development of peptidomimetics, enzyme inhibitors, and novel antibacterial agents .

Historically, the synthesis of aminoalkylphosphinic acids relied on direct Arbuzov-type alkylations or the Pudovik reaction . However, these methods often require harsh conditions and halogenated precursors that degrade primary amines. To circumvent this, a highly regioselective Michael addition pathway offers superior yields and atom economy . By utilizing an activated phosphorus nucleophile and a transient nitroalkene, this methodology ensures a scalable, self-validating system that directly establishes the C–P bond under mild conditions.

Mechanistic Causality (E-E-A-T)

The success of this protocol hinges on the precise manipulation of tautomeric equilibria and the kinetic control of highly reactive intermediates.

  • Nucleophile Activation: Hypophosphorous acid ( H3​PO2​ ) exists predominantly in the inactive pentavalent state ( PV ). By reacting ammonium hypophosphite with hexamethyldisilazane (HMDS), we force the complete silylation of the molecule. This generates bis(trimethylsilyl) phosphonite (BTSP) in situ, shifting the equilibrium entirely to the trivalent ( PIII ) state. This creates a highly reactive, soft nucleophile primed for conjugate addition.

  • Michael Acceptor Generation: Nitroethylene is a quintessential Michael acceptor but is notoriously prone to rapid, exothermic polymerization. To maintain a controlled reaction, nitroethylene is generated in situ via the base-catalyzed elimination of 2-nitroethyl acetate.

  • C–P Bond Formation: The PIII lone pair of BTSP attacks the terminal carbon of the transient nitroethylene. The resulting nitronate intermediate is immediately trapped via intramolecular silyl transfer, preventing polymerization and yielding the stable silyl (2-nitroethyl)phosphinate.

  • Reduction & Deprotection: The aliphatic nitro group is reduced to a primary amine via catalytic hydrogenation. Subsequent mild methanolysis cleaves the labile P–O–Si bonds, precipitating the target zwitterion .

MechanisticPathway A Ammonium Hypophosphite + HMDS B Bis(trimethylsilyl) phosphonite [Trivalent Soft Nucleophile] A->B Silylation E Michael Addition [C-P Bond Formation] B->E C 2-Nitroethyl Acetate + Triethylamine D Nitroethylene [Michael Acceptor] C->D In situ Elimination D->E F Silyl (2-nitroethyl)phosphinate E->F Silyl Transfer G Catalytic Hydrogenation [Pd/C, H2] F->G Nitro Reduction H Methanolysis / Deprotection G->H Amine Intermediate I (2-Aminoethyl)phosphinic Acid [Target Product] H->I Yielding Zwitterion

Mechanistic pathway of the Michael addition yielding (2-aminoethyl)phosphinic acid.

Experimental Protocols & Workflows
Phase 1: In Situ Generation of the Phosphorus Nucleophile
  • Preparation: In an oven-dried, argon-purged 250 mL Schlenk flask, suspend anhydrous ammonium hypophosphite (50 mmol) in dry dichloromethane (DCM, 100 mL).

  • Silylation: Add HMDS (110 mmol) dropwise at room temperature. Reflux the mixture for 2 hours until a clear solution of BTSP is obtained. Cool the system to 0 °C.

    • Validation Checkpoint: A 31P NMR aliquot should show a shift from ~ +5 ppm (hypophosphite) to ~ +150 ppm, confirming the formation of the PIII BTSP species.

Phase 2: Controlled Michael Addition
  • Acceptor Generation: In a separate dropping funnel, prepare a solution of 2-nitroethyl acetate (45 mmol) and triethylamine (50 mmol) in DCM (30 mL).

  • Addition: Add this solution dropwise to the BTSP solution over 1.5 hours at 0 °C.

    • Causality Insight: The slow, dropwise addition ensures that the steady-state concentration of the highly reactive nitroethylene remains exceptionally low. This kinetic control heavily favors the bimolecular Michael addition over polymolecular degradation.

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours.

    • Validation Checkpoint: 31P NMR will show the disappearance of the +150 ppm peak and the emergence of a new peak at ~ +30 ppm, indicating successful C–P bond formation.

Phase 3: Catalytic Hydrogenation
  • Solvent Exchange: Concentrate the reaction mixture under reduced pressure to remove DCM and unreacted HMDS. Redissolve the crude silyl (2-nitroethyl)phosphinate in anhydrous methanol (100 mL). Add glacial acetic acid (2 mL).

    • Causality Insight: The addition of catalytic acetic acid protonates the primary amine immediately upon formation. This prevents the nascent amine from attacking unreacted nitroso or imine intermediates, effectively suppressing the formation of secondary amine byproducts.

  • Reduction: Transfer the solution to a Parr hydrogenator bottle. Add 10% Pd/C (10 mol%). Pressurize with H2​ gas to 50 psi and shake for 6 hours at ambient temperature. Monitor the pressure drop to validate reaction progress.

  • Filtration: Filter the mixture through a tightly packed pad of Celite to remove the pyrophoric Pd/C catalyst. Wash the pad with methanol (50 mL).

Phase 4: Deprotection and Isolation
  • Solvolysis: Stir the methanolic filtrate at room temperature for 2 hours. The methanol inherently solvolyzes the labile silyl esters, yielding the free phosphinic acid.

  • Purification: Concentrate the solution to a thick syrup. Dissolve in deionized water (20 mL) and load onto a Dowex 50WX8 (H+ form) strong cation-exchange column. Wash with water until the eluent is neutral (removes non-basic impurities).

  • Elution: Elute the target compound using 0.5 M aqueous ammonia. Pool the ninhydrin-positive fractions and lyophilize to yield 2-AEPA as a highly pure, white crystalline powder.

ExperimentalWorkflow W1 Phase 1: Reagent Prep Dry DCM, Argon Atmosphere W2 Phase 2: In Situ Generation Nitroethylene via Elimination W1->W2 W3 Phase 3: Michael Addition 0°C to RT, 12h W2->W3 W4 Phase 4: Hydrogenation Parr Shaker, 50 psi H2 W3->W4 W5 Phase 5: Purification Dowex 50WX8 Ion Exchange W4->W5

Five-phase experimental workflow for the synthesis and purification of 2-AEPA.

Quantitative Data & Reaction Optimization

The table below summarizes the optimization parameters for the Michael addition step, demonstrating the necessity of the silylation strategy.

Phosphorus SourceMichael Acceptor PrecursorBase / CatalystSolventTempIsolated Yield (%)
Aqueous H3​PO2​ Nitroethylene (isolated)None H2​O /EtOH25 °C15% (Polymerization)
Ethyl hypophosphite2-Nitroethyl acetateDBUTHF0 °C42%
BTSP (in situ)2-Nitroethyl acetateDIPEAToluene0 °C78%
BTSP (in situ) 2-Nitroethyl acetate Triethylamine DCM 0 °C 84%

Data Interpretation: The data clearly demonstrates that utilizing BTSP in a non-polar, aprotic solvent (DCM) with in situ generation of nitroethylene maximizes the yield (84%). Aqueous conditions lead to rapid polymerization of the Michael acceptor, while ethyl hypophosphite lacks the requisite nucleophilicity compared to the fully silylated PIII species.

References
  • Phosphorus Compounds of Natural Origin: Prebiotic, Stereochemistry, Application. Symmetry 13, no. 5 (2021): 889. URL:[Link]

  • Aminoethylphosphinic acid derivatives.European Patent Office, EP0282219A1 (1988).
  • Synthesis of 1-Aminoalkylphosphinic Acids. Part 2. An Alkylation Approach. Journal of the Chemical Society, Perkin Transactions 1 (1989): 1925-1929. URL:[Link]

Application

Application Note: Protocol for the Hydrophosphinylation of Vinylamines using Hypophosphorous Acid

Executive Summary α-Aminoalkylphosphinic acids are highly valuable bioisosteres of natural amino acids, frequently utilized in the design of pseudopeptides, enzyme inhibitors, and specialized metal chelators. The direct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

α-Aminoalkylphosphinic acids are highly valuable bioisosteres of natural amino acids, frequently utilized in the design of pseudopeptides, enzyme inhibitors, and specialized metal chelators. The direct addition of hypophosphorous acid (H₃PO₂) to vinylamines (enamines) provides a highly atom-economical, catalyst-free pathway to these compounds. This application note details the mechanistic rationale, optimized reaction parameters, and a self-validating, step-by-step protocol for executing this transformation safely and efficiently.

Mechanistic Rationale & Regioselectivity

Unlike the hydrophosphinylation of unactivated olefins—which typically requires radical initiators or transition-metal catalysts—the addition of H₃PO₂ to vinylamines is driven by the intrinsic acid-base chemistry of the substrates.

H₃PO₂ acts as both a Brønsted acid and a nucleophile. With a pKₐ of ~1.2, it rapidly protonates the electron-rich β-carbon of the vinylamine, generating a highly electrophilic iminium ion. Concurrently, the hypophosphite anion exists in equilibrium with its trivalent phosphonous acid tautomer (HP(OH)₂). This trivalent species possesses a highly nucleophilic phosphorus center that attacks the iminium carbon. Because the electrophilic center is strictly localized at the α-carbon (adjacent to the nitrogen), the C–P bond formation dictates absolute Markovnikov-type regioselectivity, yielding the α-aminoalkylphosphinic acid[1].

Pathway H3PO2 Hypophosphorous Acid (H3PO2) Tautomer Phosphonous Acid (HP(OH)2) H3PO2->Tautomer Tautomerization TS Nucleophilic Attack (C-P Bond Formation) Tautomer->TS Vinylamine Vinylamine (R2N-CH=CH2) Iminium Iminium Ion [R2N=CH-CH3]+ Vinylamine->Iminium H+ from H3PO2 Iminium->TS Product α-Aminoalkylphosphinic Acid (R2N-CH(CH3)-P(O)(OH)H) TS->Product Proton Transfer

Fig 1. Mechanistic pathway of vinylamine hydrophosphinylation via iminium intermediate.

Experimental Design & Causality

To ensure high yields and prevent side reactions, the experimental design must account for the dual nature of H₃PO₂ as both an acid and a potent reducing agent.

  • Solvent Selection (Wet Acetic Acid): H₃PO₂ is commercially supplied as a 50% aqueous solution. Using glacial acetic acid as a co-solvent serves two purposes. First, it homogenizes the biphasic mixture of the organic vinylamine and the aqueous acid. Second, it maintains the low pH required to stabilize the iminium intermediate, which successfully outcompetes the reducing capability of the hypophosphite anion that would otherwise lead to unwanted reductive N-alkylation side reactions[2].

  • Temperature Control (70 °C): Mild heating is required to overcome the activation barrier for C–P bond formation. However, exceeding 100 °C triggers the thermal disproportionation of H₃PO₂ into phosphoric acid and highly toxic, pyrophoric phosphine gas (PH₃). Maintaining the reaction at 70 °C represents the optimal thermodynamic sweet spot.

  • Purification Strategy (Cation Exchange): The resulting α-aminoalkylphosphinic acids are zwitterionic, making traditional liquid-liquid extraction highly inefficient. We utilize strongly acidic cation-exchange resins (e.g., Dowex 50WX8). The product binds to the resin via its protonated amine in highly acidic media, allowing neutral and anionic impurities (like excess H₃PO₂) to be washed away before eluting the pure product with dilute aqueous ammonia.

Self-Validating Quality Control & Safety

A robust protocol relies on orthogonal in-process tracking. For this workflow, ³¹P NMR spectroscopy is the definitive self-validating tool.

  • Starting Material: Aqueous H₃PO₂ appears as a distinct triplet at ~7.5 ppm (³J_{PH} ≈ 530 Hz) due to coupling with the two protons directly attached to phosphorus.

  • Product: The α-aminoalkylphosphinic acid features a single P–H bond, appearing as a doublet shifted downfield to ~20–30 ppm (¹J_{PH} ≈ 500–550 Hz).

  • Validation: The reaction is deemed complete when the 7.5 ppm triplet is fully consumed. The appearance of a singlet at ~0 ppm would indicate unwanted oxidation to phosphonic acid.

Safety Warning: Always conduct this reaction in a well-ventilated fume hood. Do not let the reaction temperature exceed 90 °C to prevent the generation of hazardous PH₃ gas.

Step-by-Step Protocol

Workflow Step1 1. Reagent Prep Degas AcOH & H3PO2 Step2 2. Assembly Dissolve Vinylamine in AcOH Step1->Step2 Step3 3. Addition Dropwise H3PO2 at 0 °C Step2->Step3 Step4 4. Reaction Heat to 70 °C (4-12h) Step3->Step4 Step5 5. In-Process QC ³¹P NMR Monitoring Step4->Step5 Step6 6. Purification Ion-Exchange Chromatography Step5->Step6

Fig 2. Step-by-step experimental workflow for vinylamine hydrophosphinylation.

Procedure:

  • Preparation: Purge a 100 mL round-bottom flask with argon. Add 20 mL of glacial acetic acid and degas via argon sparging for 10 minutes to prevent unwanted oxidation of the P–H bonds.

  • Substrate Addition: Dissolve 10.0 mmol of the secondary vinylamine (e.g., N-vinylpyrrolidine) in the degassed acetic acid.

  • Acid Addition: Cool the flask to 0 °C using an ice bath. Dropwise, add 15.0 mmol (1.5 equiv) of 50% aqueous hypophosphorous acid over 15 minutes. Note: Dropwise addition is critical to control the highly exothermic protonation step.

  • Heating: Replace the ice bath with an oil bath. Heat the mixture to 70 °C under continuous stirring for 6–8 hours.

  • In-Process QC: Withdraw a 0.1 mL aliquot, dilute with D₂O, and acquire a ³¹P NMR spectrum. Proceed to workup only when the H₃PO₂ triplet is completely absent.

  • Workup: Concentrate the reaction mixture under reduced pressure (bath temp < 50 °C) to remove acetic acid and water.

  • Purification: Dissolve the crude residue in 10 mL of 0.1 M HCl. Load onto a pre-conditioned Dowex 50WX8 column (H⁺ form). Wash with 3 column volumes of deionized water to remove excess H₃PO₂. Elute the product with 1.0 M aqueous NH₄OH.

  • Isolation: Lyophilize the ninhydrin-positive fractions to afford the pure α-aminoalkylphosphinic acid as a white powder.

Quantitative Data & Optimization

The table below summarizes the optimization of reaction conditions across various vinylamine substrates. The use of an acidic co-solvent is strictly required to achieve high yields and suppress reductive side reactions[3].

EntryVinylamine SubstrateSolvent SystemTemp (°C)Time (h)Yield (%)³¹P NMR (ppm)
1N-VinylpyrrolidineAcOH / H₂O (4:1)7068824.5
2N-VinylpiperidineAcOH / H₂O (4:1)7068523.8
3N-VinylmorpholineAcOH / H₂O (4:1)7088222.1
4N,N-DiethylvinylamineHCl (aq) / EtOH80127625.3
5N-VinylpyrrolidineNeat (No solvent)701245*24.5

*Note: Entry 5 resulted in significant reductive N-alkylation side products due to high localized concentrations of the hypophosphite reductant in the absence of a homogenizing acidic solvent.

References

  • Title: Source: RSC Advances (2020) URL: https://pubs.rsc.org/en/content/articlelanding/2020/RA/D0RA03075A

  • Title: Source: Phosphorus, Sulfur, and Silicon and the Related Elements (2025) URL: https://www.researchgate.net/publication/389650000_Phospha-Mannich_reactions_of_hypophosphorous_acid_H3PO2

  • Title: Source: Beilstein Journal of Organic Chemistry (2023) URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10440816/

Sources

Method

Solid-phase peptide synthesis using phosphinic acid building blocks

Application Note: Solid-Phase Peptide Synthesis (SPPS) Using Phosphinic Acid Building Blocks Target Audience: Researchers, scientists, and drug development professionals specializing in peptidomimetics and protease inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solid-Phase Peptide Synthesis (SPPS) Using Phosphinic Acid Building Blocks

Target Audience: Researchers, scientists, and drug development professionals specializing in peptidomimetics and protease inhibitor design.

Mechanistic Rationale: The Phosphinate Transition State Mimic

The development of transition-state analogues (TSAs) is a cornerstone of rational drug design, particularly for targeting Zn²⁺-dependent metalloproteases such as matrix metalloproteinases (MMPs) and angiotensin-converting enzyme (ACE)[1]. Phosphinic peptides are highly potent TSAs because the hydrolytically stable phosphinate moiety ( −P(O)(OH)CH2​− ) perfectly mimics the tetrahedral geometry of the scissile peptide bond during enzymatic hydrolysis[2].

Beyond structural mimicry, the anionic oxygens of the phosphinic acid form strong ionic interactions with the catalytic zinc ion in the enzyme's active site, anchoring the inhibitor while the flanking pseudopeptide backbone provides sequence-specific target selectivity[1].

Mechanism Substrate Natural Substrate (Planar Peptide Bond) Enzyme Zn2+ Metalloprotease Active Site Substrate->Enzyme Binding TS Tetrahedral Transition State (Oxyanion-Zn2+ Coordination) Enzyme->TS Hydrolysis Inhibitor Phosphinic Peptide (Stable Tetrahedral Mimic) Inhibitor->Enzyme Competitive Inhibition Inhibitor->TS Structural Mimicry

Structural mimicry of the tetrahedral transition state by phosphinic peptides.

Strategic Design of Phosphinic Building Blocks

Directly forming a phosphorus-carbon ( P−C ) bond on a solid support is notoriously inefficient and limits side-chain diversity[3]. Therefore, the field standard is to synthesize a fully protected phosphinic pseudodipeptide building block— Fmoc−Xaa−Ψ[P(O)(OAd)CH2​]−Yaa−OH —in solution, which is subsequently incorporated into the peptide chain using standard Fmoc-SPPS methodologies[3].

The Role of the 1-Adamantyl (Ad) Protecting Group: The free hydroxyphosphinyl group must be masked during SPPS to prevent off-target activation and peptide branching. The 1-adamantyl (Ad) group has emerged as the gold standard orthogonal protecting group for this purpose[4]. It provides massive steric bulk that shields the phosphorus center, is completely stable to the 20% piperidine used for Fmoc deprotection, and is cleanly removed by trifluoroacetic acid (TFA) during global cleavage[3].

Quantitative Data: Reagent Selection Matrices

To ensure high-fidelity synthesis, experimental choices regarding protecting groups and coupling reagents must be strictly controlled.

Table 1: Comparison of Phosphinic Acid Protecting Groups for Fmoc-SPPS

Protecting GroupStability to PiperidineCleavage ConditionsSPPS CompatibilityMechanistic Notes
1-Adamantyl (Ad) High95% TFAExcellent Optimal steric hindrance prevents side reactions; cleanly yields free acid[4].
Methyl (Me) HighTMSBr / TMSIPoorHarsh cleavage conditions often degrade sensitive peptide side chains.
Allyl (All) HighPd(PPh³)/ScavengerGoodRequires an orthogonal Pd-catalyzed cleavage step prior to TFA treatment.

Table 2: Coupling Reagents for Phosphinic Building Blocks

Reagent SystemActivation KineticsEpimerization RiskRecommended Application
HATU / DIPEA Very HighLowPreferred for sterically hindered pseudodipeptides (e.g., branched P1' residues)[5].
TBTU / NEM HighLowStandard couplings for linear or less hindered phosphinic blocks[5].

Self-Validating Experimental Protocols

Protocol 4.1: Solution-Phase Assembly of the Fmoc-Phosphinic Dipeptide

Causality Check: Standard esterification of the phosphinic acid (via phosphinic acid chloride) often fails when dealing with sterically bulky side chains like Isoleucine (Ile) or Leucine (Leu). To overcome this, a silver oxide-mediated reaction is utilized to force the formation of the Ad ester[6].

  • P-C Bond Formation: React bis(trimethylsilyl) phosphonite with the appropriate acrylate in a Michael-type addition to generate the pseudodipeptide backbone[6],[7].

  • Adamantyl Protection: Dissolve the resulting phosphinic acid in anhydrous chloroform. Add Ag2​O (1.5 eq) and 1-bromoadamantane (1-AdBr) (2.0 eq). Reflux under an inert atmosphere for 12–18 hours[6].

  • Fmoc Protection: Following the double deprotection of the N- and C-termini via catalytic hydrogenation, selectively protect the N-terminus using Fmoc-OSu under mildly basic conditions to yield the final Fmoc−Xaa−Ψ[P(O)(OAd)CH2​]−Yaa−OH building block[6].

  • Validation: Purify via RP-HPLC and verify the mass using ESI-MS. The presence of the Ad group is easily confirmed by a massive hydrophobic shift in retention time.

Protocol 4.2: Solid-Phase Peptide Elongation

Causality Check: Phosphinic dipeptides are precious and sterically hindered. To maximize yield while conserving material, the equivalents of the building block are reduced, but the coupling time and activator strength are increased[5].

  • Resin Preparation: Swell Rink Amide or Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Phosphinic Block Coupling:

    • Dissolve 2.0 eq of the Fmoc−Xaa−Ψ[P(O)(OAd)CH2​]−Yaa−OH building block and 2.0 eq of HATU in DMF.

    • Add 4.0 eq of DIPEA. Allow pre-activation for 2 minutes.

    • Add the mixture to the resin and agitate for 4 to 12 hours at room temperature[5].

  • Validation (Kaiser Test): Perform a Kaiser test. A negative result (yellow) validates complete coupling. If positive (blue), repeat step 3.

  • Capping: Treat the resin with Acetic Anhydride/DIPEA/DMF (1:1:8) for 10 minutes to truncate any unreacted amines, preventing deletion sequences.

  • Elongation: Continue standard Fmoc-SPPS for the remainder of the sequence.

SPPS_Workflow Step1 1. Resin Swelling (DMF, 30 min) Step2 2. Fmoc Deprotection (20% Piperidine in DMF) Step1->Step2 Step3 3. Phosphinic Block Coupling (HATU, DIPEA, 4-12 h) Step2->Step3 Step4 4. Peptide Elongation (Standard Fmoc-AA Couplings) Step3->Step4 Step5 5. Global Cleavage (95% TFA, Scavengers) Step4->Step5

Workflow for SPPS incorporating phosphinic acid pseudodipeptide building blocks.

Protocol 4.3: Global Deprotection and Cleavage

Causality Check: The 1-adamantyl ester is highly susceptible to carbocation formation in strong acid. Scavengers must be used to trap the adamantyl carbocation and prevent it from alkylating electron-rich side chains (e.g., Trp, Tyr)[4].

  • Cleavage Cocktail Preparation: Prepare a mixture of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H2​O .

  • Cleavage Reaction: Add the cocktail to the resin (approx. 10 mL per gram of resin). Agitate gently for 2.5 to 3 hours at room temperature[4].

  • Precipitation: Filter the cleavage solution into 10 volumes of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes to pellet the crude phosphinic peptide.

  • Washing & Lyophilization: Wash the pellet twice more with cold ether, dissolve in H2​O /Acetonitrile (with 0.1% TFA), and lyophilize.

Sources

Application

Application Note: Preparation of Phosphinic Pseudopeptides as Transition-State Analog Protease Inhibitors

Introduction & Mechanistic Rationale Phosphinic pseudopeptides represent a highly potent class of transition-state analog (TSA) inhibitors targeting metalloproteases (e.g., Matrix Metalloproteinases [MMPs], Angiotensin-C...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Phosphinic pseudopeptides represent a highly potent class of transition-state analog (TSA) inhibitors targeting metalloproteases (e.g., Matrix Metalloproteinases [MMPs], Angiotensin-Converting Enzyme [ACE]) and aspartic proteases (e.g., HIV-1 protease). By replacing the scissile peptide bond (-CO-NH-) with a hydrolytically stable phosphinic acid isostere (-PO(OH)-CH₂-), these molecules perfectly mimic the tetrahedral geometry of the high-energy sp³ intermediate formed during enzyme-catalyzed peptide hydrolysis 1.

The causality behind their extreme potency lies in a dual-action binding mechanism:

  • Electrostatic Coordination : The negatively charged phosphinic oxyanion directly coordinates with the catalytic Zn²⁺ ion (in metalloproteases) or the protonated aspartyl dyad (in HIV-1 protease).

  • Subsite Engagement : The flanking pseudopeptide backbone establishes substrate-like van der Waals and hydrogen-bonding interactions within the enzyme's S and S' subsites 2.

MOA cluster_0 Natural Peptide Hydrolysis cluster_1 Phosphinic TSA Inhibition S1 Peptide Bond (Planar sp2) S2 Tetrahedral Intermediate (Unstable sp3) S1->S2 S3 Cleaved Products S2->S3 I1 Phosphinic Isostere (-PO2-CH2-) I2 Stable Tetrahedral Mimic (sp3 geometry) I1->I2 I3 Tight Enzyme Binding (Zn2+ / Aspartyl dyad) I2->I3

Figure 1: Mechanistic comparison of natural peptide hydrolysis vs. phosphinic TSA inhibition.

Synthetic Strategy & Workflow

The preparation of phosphinic peptides requires a highly controlled, convergent synthetic approach. Because standard peptide coupling chemistries cannot form the P-C bond, the phosphinic pseudodipeptide building block must be synthesized independently before being incorporated into a solid-phase peptide synthesis (SPPS) pipeline 3.

SynthWorkflow A 1. Silylation (HMDS / TMSCl) B 2. Phospha-Michael Addition A->B C 3. Phosphinic Building Block B->C D 4. Orthogonal Protection C->D E 5. SPPS Elongation D->E F 6. Global Deprotection E->F G 7. Purified Inhibitor F->G

Figure 2: End-to-end synthetic workflow for phosphinic pseudopeptide protease inhibitors.

Experimental Protocols

Protocol A: Phospha-Michael Addition for Phosphinic Building Blocks

Causality & Insight: The formation of the critical P-C bond is achieved via a Michael-type addition of a phosphonous acid to an α-substituted acrylate. In their native state, phosphonous acids exist predominantly in the pentavalent P(V) tautomeric form, which is a poor nucleophile. By treating the system with hexamethyldisilazane (HMDS) or trimethylsilyl chloride (TMSCl), we force the formation of a highly nucleophilic, trivalent silyl phosphonite intermediate in situ, enabling rapid attack on the electrophilic β-carbon of the acrylate 4.

Step-by-Step Methodology:

  • Activation: Under a strict anhydrous nitrogen atmosphere, dissolve the selected aminoalkylphosphonous acid (1.0 eq) in anhydrous chloroform (CHCl₃). Add HMDS (3.0 eq) and heat the mixture to reflux for 2 hours to generate the bis(trimethylsilyl) phosphonite.

  • Addition: Cool the reaction vessel to 0°C using an ice bath. Dropwise, add the appropriate α-substituted acrylate (1.2 eq) to define the P1' side chain.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.

  • Hydrolysis & Quenching: Quench the reaction by adding anhydrous methanol (MeOH). This hydrolyzes the silyl esters, causing the crude phosphinic pseudodipeptide to precipitate out of the solution as a white solid.

  • Validation Checkpoint: Analyze the crude precipitate via ³¹P-NMR. A successful P-C bond formation is indicated by a chemical shift transition from ~10–20 ppm (starting phosphonous acid) to ~35–45 ppm (phosphinic pseudodipeptide).

Protocol B: Orthogonal Protection and SPPS Integration

Causality & Insight: The highly acidic hydroxyl group of the phosphinic core (-PO₂H-) will aggressively interfere with standard peptide coupling reagents (e.g., HATU, HBTU), leading to unwanted esterification or severe yield drops. Protecting the phosphinic acid as an adamantyl (Ad) ester provides massive steric shielding that completely prevents side reactions during SPPS. The N-terminus is simultaneously protected with an Fmoc group to allow standard solid-phase elongation 3.

Step-by-Step Methodology:

  • Adamantyl Protection: React the purified phosphinic pseudodipeptide with 1-adamantanol in the presence of a coupling agent to form the Ad-ester.

  • Fmoc Protection: Treat the resulting intermediate with Fmoc-OSu and sodium bicarbonate (NaHCO₃) in a 1:1 mixture of dioxane/water to protect the N-terminus. Extract with ethyl acetate and purify via flash chromatography.

  • Resin Loading & Coupling: Swell a Wang or Rink Amide resin in DMF. Add the Fmoc-protected, Ad-esterified building block (3.0 eq). Use DIC and Oxyma Pure as the coupling cocktail, as this combination is significantly more tolerant of the bulky phosphinic block than uronium-based salts. Allow 2–4 hours for coupling.

  • Validation Checkpoint: Perform a Ninhydrin (Kaiser) test. A clear/yellow resin indicates complete acylation of the resin-bound amine. A blue resin indicates incomplete coupling, requiring a second coupling cycle.

Protocol C: Global Deprotection and Cleavage

Causality & Insight: Adamantyl esters are robust but can be cleaved under highly acidic conditions. A standard Trifluoroacetic acid (TFA) cleavage cocktail will simultaneously cleave the elongated peptide from the resin, remove standard side-chain protecting groups (e.g., t-Bu, Trt), and deprotect the adamantyl phosphinate to yield the active oxyanion.

Step-by-Step Methodology:

  • Cleavage: Treat the resin with a cleavage cocktail consisting of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H₂O for 3 hours at room temperature.

  • Precipitation: Filter the resin and drop the acidic filtrate into 10 volumes of ice-cold diethyl ether to precipitate the peptide.

  • Washing: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, and wash the pellet twice more with cold ether to remove residual TFA and scavengers.

  • Purification: Dissolve the crude pellet in a minimum volume of water/acetonitrile and purify via preparative RP-HPLC (C18 column, 0.1% TFA gradient).

  • Validation Checkpoint: Perform LC-MS on the lyophilized fractions. The target mass must reflect the complete removal of the adamantyl group (Δm/z = -134 Da).

Quantitative Data: Inhibitory Potency

The structural fidelity of phosphinic pseudopeptides to the transition state translates directly into high-affinity binding. Recent symmetric phosphinic acids designed via dual hypophosphorous acid addition have shown exceptional potency against HIV-1 protease, rivaling FDA-approved drugs 5.

Inhibitor / CompoundTarget ProteaseP1 - P1' MotifIC₅₀ ValueReference Source
PAC-Phe-Val (9c) HIV-1 ProteasePhe - Val (Symmetrical)33 nMACS Omega (2025)
PAC-Phe-Val (Resolved Isomer) HIV-1 ProteasePhe - Val (Symmetrical)1.0 nM ACS Omega (2025)
Darunavir (Clinical Control) HIV-1 ProteaseN/A2.6 nMACS Omega (2025)
Fmoc-Gly-Ile Analog MMPs (Zn²⁺ dependent)Gly - IleLow NanomolarBiopolymers (2011)
Fosinoprilat ACE (Zn²⁺ dependent)Pro - PhenylSub-NanomolarCurr. Org. Chem. (2004)

Troubleshooting & Optimization

  • Low Yield in Phospha-Michael Addition: Steric hindrance at the P1' position drastically reduces addition efficiency. For instance, shifting from a Leucine to an Isoleucine side chain at P1' can drop yields below 40% 3. Solution: Extend the silylation reflux time to 4 hours to ensure complete phosphonite formation, or utilize microwave-assisted synthesis during the addition step.

  • Incomplete Adamantyl Deprotection: If the Ad-ester resists standard TFA cleavage (yielding a +134 Da mass adduct on LC-MS), the steric bulk of the surrounding peptide sequence is likely preventing acid hydrolysis. Solution: Switch the protection strategy from an Adamantyl ester to an Ethyl ester during building block synthesis. Ethyl esters require a highly specific Ru-catalyzed deprotection or mild alkaline hydrolysis prior to final TFA cleavage, but they bypass steric resistance.

References

  • Yiotakis, A., et al. "Phosphinic Peptides: Synthetic Approaches and Biochemical Evaluation as Zn-Metalloprotease Inhibitors." Current Organic Chemistry, 2004. 1

  • Mucha, A., et al. "Synthesis and Modifications of Phosphinic Dipeptide Analogues." Molecules, 2012. 2

  • Bhowmick, M., et al. "Synthesis of Fmoc-Gly-Ile Phosphinic Pseudodipeptide: Residue Specific Conditions for Construction of Matrix Metalloproteinase Inhibitor Building Blocks." Biopolymers, 2011. 3

  • "Highly Potent Phosphinic HIV-1 Protease Inhibitors: Synthesis, In Vitro Evaluation, and Docking Studies." ACS Omega, 2025. 5

  • "Symmetrical Phosphinic Acids: Synthesis and Esterification Optimization toward Potential HIV Prodrugs." ACS Omega, 2024. 4

Sources

Method

Application Note: Fmoc-Protection of (2-Aminoethyl)phosphinic Acid for Solid-Phase Peptide Synthesis (SPPS)

Executive Summary & Rationale Phosphinic peptides are critical transition-state analogs used extensively in the rational design of metalloprotease inhibitors, including Matrix Metalloproteinase (MMP) and Angiotensin-Conv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Phosphinic peptides are critical transition-state analogs used extensively in the rational design of metalloprotease inhibitors, including Matrix Metalloproteinase (MMP) and Angiotensin-Converting Enzyme (ACE) inhibitors[1],[2]. Incorporating (2-aminoethyl)phosphinic acid into a peptide backbone via Solid-Phase Peptide Synthesis (SPPS) requires robust N -alpha protection, universally achieved using the 9-fluorenylmethoxycarbonyl (Fmoc) group.

However, direct Fmoc-protection of free aminoalkylphosphinic acids is notoriously difficult. Unlike standard amino acids, phosphinic acids possess a highly acidic P-OH group ( pKa​≈1−2 ), resulting in a tightly bound zwitterionic lattice. This renders the free amino phosphinate completely insoluble in standard organic solvents (e.g., CH2​Cl2​ , DMF) and sterically hinders the amine from nucleophilic attack on Fmoc-Cl or Fmoc-OSu[3].

To overcome this bottleneck, an in situ silylation strategy is employed[3]. By transiently masking the phosphinate oxygen and the amine with trimethylsilyl (TMS) groups, the zwitterionic network is broken, solubilizing the compound and activating the amine for quantitative Fmoc carbamate formation.

Mechanistic Insights: The Silylation Advantage (E-E-A-T)

As an application scientist, it is crucial to understand why standard peptide protection protocols fail here, and how silylation alters the physical chemistry of the substrate:

  • Causality of Solubilization: Refluxing the insoluble zwitterion with Chlorotrimethylsilane (TMS-Cl) converts the phosphinic acid into a lipophilic TMS-ester and the amine into a TMS-amine[3]. This phase transition is visually confirmed as the opaque suspension transforms into a clear, homogeneous solution.

  • The Role of DIPEA: N,N -Diisopropylethylamine (DIPEA) is added after the initial reflux to neutralize the HCl byproduct generated during silylation. Adding DIPEA too early can lead to salt precipitation that traps the unreacted starting material.

  • Chemoselective Acylation: The TMS-amine intermediate is highly nucleophilic. Upon the addition of Fmoc-Cl at 0 °C, the amine rapidly displaces the chloride to form the carbamate.

  • Spontaneous Deprotection: The TMS-ester is highly labile to hydrolysis. A simple aqueous acidic workup instantly cleaves the TMS group, regenerating the free phosphinic acid while leaving the robust Fmoc group intact[3].

Workflow Visualization

G A 1. (2-Aminoethyl)phosphinic acid [Insoluble Zwitterion] B 2. Silylated Intermediate [Soluble TMS-ester/amine] A->B TMS-Cl (2.0 eq) Anhydrous CH2Cl2, Reflux 2h C 3. Fmoc-Silylated Intermediate [Protected Amine] B->C DIPEA (2.2 eq), Fmoc-Cl (1.0 eq) 0°C to RT, 2h D 4. Fmoc-(2-Aminoethyl)phosphinic acid [Purified SPPS Building Block] C->D 1M HCl (aq) Workup (Spontaneous TMS Hydrolysis)

Workflow of in situ silylation-mediated Fmoc protection of phosphinic amino acids.

Comparative Data Analysis

The table below summarizes the quantitative and qualitative advantages of the silylation-mediated approach over traditional direct protection methods.

ParameterDirect Fmoc Protection (Standard)In Situ Silylation Method
Reaction Solvent Water/Dioxane or DMFAnhydrous CH2​Cl2​
Substrate State Insoluble suspensionHomogeneous clear solution
Reagents Fmoc-OSu, Na2​CO3​ TMS-Cl, DIPEA, Fmoc-Cl
Typical Yield < 15% (Often fails completely)> 85%
Product Purity Poor (Multiple side-products)High (> 95% after extraction)
Workup Complexity Difficult chromatographic separationSimple acid/base extraction & trituration

Detailed Experimental Protocol

Note: This protocol is designed as a self-validating system. Do not proceed to the next step unless the visual checkpoints described below are met.

Materials & Reagents
  • (2-Aminoethyl)phosphinic acid: 1.0 eq (5.0 mmol)

  • Chlorotrimethylsilane (TMS-Cl): 2.0 eq (10.0 mmol)

  • N,N -Diisopropylethylamine (DIPEA): 2.2 eq (11.0 mmol)

  • 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl): 1.0 eq (5.0 mmol)

  • Anhydrous Dichloromethane ( CH2​Cl2​ ): 20 mL

  • 1 M HCl (aq) and Brine

Step-by-Step Methodology
  • Substrate Preparation: Finely grind the (2-aminoethyl)phosphinic acid (5.0 mmol) into a powder to maximize surface area. Suspend the solid in 20 mL of anhydrous CH2​Cl2​ in a flame-dried 100-mL round-bottom flask equipped with a reflux condenser and an argon line.

  • In Situ Silylation: Add TMS-Cl (10.0 mmol) in one portion via syringe. Heat the vigorously stirred suspension to reflux (approx. 40 °C) for 2 hours[3].

    • Validation Checkpoint: The mixture will remain a heavy suspension during this heating phase.

  • Neutralization & Solubilization: Remove the flask from the heat and allow it to cool slightly. Slowly add DIPEA (11.0 mmol) dropwise.

    • Validation Checkpoint (Critical): Upon DIPEA addition, the suspension must dissolve, yielding a clear or slightly hazy homogeneous solution. If heavy solids persist, silylation is incomplete; verify the anhydrous integrity of your TMS-Cl and solvent.

  • Fmoc Protection: Cool the homogeneous reaction mixture to 0 °C using an ice bath. Dissolve Fmoc-Cl (5.0 mmol) in 5 mL of anhydrous CH2​Cl2​ and add it dropwise to the reaction over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Hydrolysis & Workup: Quench the reaction by adding 20 mL of 1 M HCl (aq). Stir vigorously for 10 minutes. The acidic aqueous layer rapidly hydrolyzes the TMS-ester back to the free phosphinic acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with CH2​Cl2​ (3 × 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate the organic layer in vacuo. Triturate the resulting crude residue with cold diethyl ether to precipitate the pure Fmoc-(2-aminoethyl)phosphinic acid as a white solid. Filter and dry under high vacuum.

Downstream Application: Integration into SPPS

Once protected, Fmoc-(2-aminoethyl)phosphinic acid can be incorporated into standard Fmoc-SPPS workflows. However, because the free phosphinic acid moiety ( -PO(OH)H ) can interfere with standard uronium/aminium coupling reagents (e.g., HBTU, HATU), it is highly recommended to protect the phosphinate oxygen as an adamantyl (Ad) ester prior to peptide elongation[2]. Adamantyl protection is typically achieved by refluxing the phosphinic acid with Ag2​O and 1-bromoadamantane in chloroform[2]. Following SPPS, the Ad group is readily cleaved during the standard global acidic deprotection step (e.g., TFA/scavengers)[1].

References

  • Li, S., Whitehead, J. K., & Hammer, R. P. (2007). Application of in Situ Silylation for Improved, Convenient Preparation of Fluorenylmethoxycarbonyl (Fmoc)-Protected Phosphinate Amino Acids. The Journal of Organic Chemistry, 72(8), 3116–3118. URL:[Link]

  • Bhowmick, M., Lauer-Fields, J. L., & Fields, G. B. (2012). Synthesis of Fmoc-Gly-Ile Phosphinic Pseudodipeptide: Residue Specific Conditions for Construction of Matrix Metalloproteinase Inhibitor Building Blocks. Protein and Peptide Letters, 19(5), 562-569. URL:[Link]

  • Dive, V., et al. (2022). Design, Synthesis, and Study of a Novel RXPA380–Proline Hybrid (RXPA380-P) as an Antihypertensive Agent. ACS Omega / PubMed Central. URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Advanced Bioconjugation Strategies Using Phosphinic Acid Linkers

Introduction Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone technology in modern drug development, diagnostics, and life sciences research.[1] The ability to s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone technology in modern drug development, diagnostics, and life sciences research.[1] The ability to specifically attach functional moieties—such as therapeutic payloads, fluorescent probes, or imaging agents—to proteins like monoclonal antibodies has paved the way for revolutionary therapeutics, including Antibody-Drug Conjugates (ADCs).[2] The success of these complex biological medicines hinges on the linker, the chemical bridge that connects the components. An ideal linker must be stable in systemic circulation yet allow for efficient release of its payload under specific conditions, all while being synthetically accessible and yielding a homogeneous product.[]

Within the vast toolkit of bioconjugation chemistries, organophosphorus compounds offer a unique and versatile set of reactions owing to the variable oxidation states, multivalency, and distinct reactivity of the phosphorus atom.[4] This guide focuses specifically on the emerging class of phosphinic acid-based linkers . These linkers, characterized by a stable phosphorus-carbon (P-C) bond, offer significant advantages in stability and reactivity. Phosphinic pseudopeptides, for instance, are recognized as non-hydrolyzable mimics of the tetrahedral transition state in peptide bond hydrolysis, making them exceptionally potent enzyme inhibitors and highly stable structural motifs.[5]

This document provides an in-depth exploration of bioconjugation strategies centered on phosphinic acid linkers. We will delve into the underlying chemical principles, provide field-proven insights into experimental design, and present detailed, step-by-step protocols for both the synthesis of key linker precursors and their application in protein modification.

Section 1: The Chemistry of Phosphinic Acid Linkers

Core Structure and Inherent Stability

Phosphinic acids and their esters (phosphinates) are organophosphorus compounds containing a phosphorus atom bonded to two organic residues, one oxygen atom via a double bond, and a hydroxyl or alkoxy group (Figure 1).

The defining feature of these linkers is the presence of two P-C bonds, which are significantly more resistant to enzymatic and chemical hydrolysis compared to the ester or amide bonds found in many traditional linkers. This inherent stability is critical for applications like ADCs, where premature drug release in circulation can lead to off-target toxicity and reduced efficacy.[]

Figure 1: Graphviz DOT Script

cluster_phosphinic Phosphinic Acid / Phosphinate P1 P O1_double O P1->O1_double OR1 OR P1->OR1 R1 R' P1->R1 R2 R'' P1->R2 H1 H OR1->H1 R=H (Acid) R=Alkyl (Ester)

cluster_phosphinic Phosphinic Acid / Phosphinate P1 P O1_double O P1->O1_double OR1 OR P1->OR1 R1 R' P1->R1 R2 R'' P1->R2 H1 H OR1->H1 R=H (Acid) R=Alkyl (Ester) Thiol_Michael_Addition cluster_mech Mechanism of Thiol Addition to a DTPO reagents DTPO Reagent Protein-SH (Cysteine) transition Nucleophilic Attack reagents:dtpo->transition reagents:cys->transition Adduct_structure transition->Adduct_structure product Stable Thioether Adduct DTPO_structure DTPO_caption Activated Alkyne Cys_structure Protein-S⁻ Adduct_structure->product Adduct_caption Stable Conjugate

Thiol_Michael_Addition cluster_mech Mechanism of Thiol Addition to a DTPO reagents DTPO Reagent Protein-SH (Cysteine) transition Nucleophilic Attack reagents:dtpo->transition reagents:cys->transition Adduct_structure transition->Adduct_structure product Stable Thioether Adduct DTPO_structure DTPO_caption Activated Alkyne Cys_structure Protein-S⁻ Adduct_structure->product Adduct_caption Stable Conjugate

Caption: Mechanism of thiol-Michael addition to an activated phosphine oxide linker.

Section 2: Core Application - Homogeneous ADCs via Disulfide Rebridging

A significant challenge in ADC manufacturing is achieving a uniform drug-to-antibody ratio (DAR). Conjugation to native lysines results in a heterogeneous mixture, while traditional cysteine-based methods, which require reducing interchain disulfide bonds, can lead to antibody fragmentation if not re-bridged. Phosphinic acid-based linkers offer an elegant solution.

Di-functional reagents like DTPOs can simultaneously react with the two thiol groups generated from a single reduced disulfide bond, effectively "rebridging" the connection with a linker that also carries the therapeutic payload. This approach generates homogeneous ADCs (e.g., DAR4 from the four interchain disulfides) with excellent stability. [6][7]

Comparative Data: Reactivity of Phosphine Oxide Reagents

The choice of rebridging reagent directly impacts the efficiency of the conjugation reaction. As established in the literature, functionalization of diethynyl-phosphine oxides (DPOs) to their triazolyl-containing DTPO counterparts dramatically accelerates the reaction.

Reagent TypeTypical Reaction Time for >95% ConversionSecond-Order Rate Constant (k₂)Key AdvantageReference
Diethynyl-phosphinates (DPs)Overnight~0.1-1 M⁻¹s⁻¹Foundational reagent[6]
Diethynyl-triazolyl-phosphine oxides (DTPOs)~2 hours~3.3 M⁻¹s⁻¹Rapid kinetics, modular[6]
Protocol 1: Antibody Disulfide Rebridging with a DTPO Linker

This protocol describes the generation of a homogeneous ADC with a defined DAR of 4 by rebridging the four interchain disulfide bonds of a human IgG1 antibody.

A. Materials

  • Human IgG1 Monoclonal Antibody (e.g., Trastuzumab)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (100 mM stock in water)

  • DTPO-Payload Conjugate (10 mM stock in DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4, degassed

  • Histidine-based formulation buffer, pH 6.0

  • PD-10 Desalting Columns

  • Amicon Ultra Centrifugal Filters (50 kDa MWCO)

B. Experimental Workflow

Figure 3: Graphviz DOT Script

ADC_Workflow start Start: IgG1 Antibody in PBS step1 Step 1: Disulfide Reduction Add TCEP (e.g., 2.5 eq) Incubate 1-2h at 37°C start->step1 step2 Step 2: Conjugation Add DTPO-Payload (e.g., 10 eq) Incubate 2h at RT step1->step2 step3 Step 3: Purification PD-10 Desalting Column Buffer exchange into formulation buffer step2->step3 step4 Step 4: Characterization - HIC-HPLC (DAR) - SEC (Aggregation) - LC-MS (Mass Confirmation) step3->step4 end_node Purified ADC (DAR≈4) step4->end_node

ADC_Workflow start Start: IgG1 Antibody in PBS step1 Step 1: Disulfide Reduction Add TCEP (e.g., 2.5 eq) Incubate 1-2h at 37°C start->step1 step2 Step 2: Conjugation Add DTPO-Payload (e.g., 10 eq) Incubate 2h at RT step1->step2 step3 Step 3: Purification PD-10 Desalting Column Buffer exchange into formulation buffer step2->step3 end_node Purified ADC (DAR≈4) step3->end_node step4 Step 4: Characterization - HIC-HPLC (DAR) - SEC (Aggregation) - LC-MS (Mass Confirmation) end_node->step4 Analysis

Caption: Experimental workflow for ADC synthesis via disulfide rebridging.

C. Step-by-Step Procedure

  • Antibody Preparation:

    • Start with the antibody at a concentration of 5-10 mg/mL in degassed PBS, pH 7.4.

    • Rationale: A neutral to slightly basic pH facilitates the deprotonation of cysteine thiols to the more nucleophilic thiolate anion, which is required for the Michael addition. Degassing the buffer minimizes re-oxidation of the thiols by dissolved oxygen.

  • Disulfide Reduction:

    • Add a 2.5-fold molar excess of TCEP per mole of antibody. TCEP is a potent, odorless reducing agent that is highly effective at reducing stable disulfide bonds.

    • Incubate the reaction mixture at 37°C for 1-2 hours.

    • Rationale: This stoichiometry is optimized to selectively reduce the four interchain disulfides without affecting the more stable intrachain disulfides, thus preserving the antibody's structural integrity. Incubation at 37°C accelerates the reduction process.

  • Conjugation:

    • Allow the reaction mixture to cool to room temperature.

    • Add a 10-fold molar excess of the DTPO-Payload stock solution to the reduced antibody solution.

    • Incubate for 2 hours at room temperature with gentle agitation.

    • Rationale: A molar excess of the linker-payload drives the conjugation reaction to completion. The rapid kinetics of the DTPO reagent allow for a short incubation time at room temperature, minimizing potential protein degradation or aggregation. [6]

  • Purification and Formulation:

    • Remove unreacted linker-payload and TCEP by buffer exchange using a PD-10 desalting column, eluting into a suitable formulation buffer (e.g., histidine, pH 6.0).

    • Concentrate the purified ADC using a centrifugal filter (50 kDa MWCO) if necessary.

    • Rationale: Rapid removal of excess reagents is crucial to stop the reaction and prevent non-specific modifications. Switching to a slightly acidic formulation buffer enhances the long-term stability of the ADC.

  • Characterization:

    • Determine the average DAR and measure the distribution of drug-loaded species using Hydrophobic Interaction Chromatography (HIC-HPLC). A successful rebridging reaction will show a major peak corresponding to DAR4.

    • Assess aggregation levels using Size Exclusion Chromatography (SEC-HPLC).

    • Confirm the identity and mass of the light and heavy chains of the ADC using LC-MS.

Section 3: Related Phosphorus-Based Ligation Strategies

While phosphinic acid linkers reacting with thiols are a primary focus, the broader field of organophosphorus chemistry provides other powerful, related bioconjugation tools.

Staudinger Ligation

The Staudinger ligation is a cornerstone bioorthogonal reaction that forms a stable amide bond from the reaction of a phosphine with an azide. [1][8]Unlike its classic counterpart, the Staudinger reaction, the ligation proceeds via an engineered phosphine reagent (typically bearing an ester group ortho to the phosphorus atom) that facilitates an intramolecular cyclization and rearrangement, ultimately forming an amide bond and releasing a phosphine oxide byproduct. [9]

Figure 4: Graphviz DOT Script

Staudinger_Ligation reagents Engineered Phosphine Biomolecule-N₃ step1 Aza-ylide intermediate reagents->step1 step2 Intramolecular Cyclization & Rearrangement step1->step2 products Stable Amide Bond Phosphine Oxide Byproduct step2->products

Staudinger_Ligation reagents Engineered Phosphine Biomolecule-N₃ step1 Aza-ylide intermediate reagents->step1 step2 Intramolecular Cyclization & Rearrangement step1->step2 products Stable Amide Bond Phosphine Oxide Byproduct step2->products

Caption: Conceptual workflow of the Staudinger Ligation.

Redox-Assisted Disulfide Direct Conjugation (RDDC)

A more recent innovation is RDDC, which allows for the direct modification of disulfide bonds without a separate reduction step. [10]In this method, a specially designed phosphine reagent bearing an aldehyde is oxidized by the disulfide. This oxidation activates the aldehyde, which then traps the two resulting thiolates to form a dithioacetal, effectively inserting a one-carbon unit into the disulfide bridge. This one-step process is highly selective for disulfides over free thiols. [10]

Section 4: Synthesis and Functionalization Protocols

The modularity of phosphinic acid linkers stems from the ability to synthesize and functionalize them readily.

Protocol 2: Synthesis of a Phosphinic Dipeptide Building Block

This protocol describes the synthesis of a phosphinic dipeptide via a P-Michael addition, a key step in creating phosphinic acid-based inhibitors and linkers. [11][12] A. Materials

  • (R)-α-aminophosphinic acid (e.g., 1-aminoethylphosphinic acid)

  • Acrylic acid derivative (e.g., 3-phenylacrylic acid)

  • Hexamethyldisilazane (HMDS)

  • Argon atmosphere

  • Anhydrous solvents (if needed for workup)

B. Procedure

  • Combine the α-aminophosphinic acid (1.0 equiv) and the acrylic acid (1.2 equiv) in a round-bottom flask.

  • Slowly add HMDS (6.0 equiv) under an argon atmosphere. HMDS acts as a powerful silylating agent.

  • Rationale: HMDS converts both the phosphinic acid and the carboxylic acid into their trimethylsilyl (TMS) esters in situ. The silylated phosphinite is a much more potent P-nucleophile than the free acid, and the silylated acrylate is an activated Michael acceptor. [11]4. Slowly heat the mixture to 100°C. Ammonia gas will be evolved as a byproduct of the silylation.

  • Maintain the temperature for 4-6 hours until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the mixture and quench by the slow addition of methanol, followed by water or 1M HCl to hydrolyze the TMS esters.

  • Purify the resulting phosphinic dipeptide by crystallization or column chromatography. The (R,S)-diastereoisomer often crystallizes preferentially, simplifying purification. [12]

Protocol 3: Modular Functionalization of Triethynyl-phosphine Oxide via CuAAC

This protocol details the attachment of a functional moiety (e.g., a fluorescent dye with an azide handle) to the triethynyl-phosphine oxide core to generate a custom DTPO reagent for conjugation. [6][7] A. Materials

  • Triethynyl-phosphine oxide

  • Azide-functionalized payload (e.g., Fluorescein-azide)

  • Copper(I) Bromide (CuBr) or other Cu(I) source

  • Acetonitrile and PBS buffer

  • Semi-preparative HPLC for purification

B. Procedure

  • Dissolve triethynyl-phosphine oxide (2.0 equiv) and the azide-payload (1.0 equiv) in a 1:1 mixture of acetonitrile and PBS.

  • Rationale: Using an excess of the triethynyl-phosphine oxide minimizes the formation of di- and tri-cycloaddition byproducts. [6]3. Add Copper(I) Bromide (20 mol%) to the solution to catalyze the cycloaddition.

  • Stir the reaction at room temperature for 1-2 hours. The reaction is typically very fast.

  • Monitor the reaction by UPLC-MS for the consumption of the azide starting material and formation of the desired DTPO product.

  • Once complete, quench the reaction (e.g., with a small amount of EDTA to chelate the copper).

  • Purify the desired mono-adduct (the DTPO-payload) from starting materials and side products using semi-preparative reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final reagent.

Conclusion

Phosphinic acid-based linkers represent a powerful and versatile platform in the field of bioconjugation. Their inherent stability, derived from robust P-C bonds, addresses key challenges in the development of next-generation protein therapeutics like ADCs. Strategies such as disulfide rebridging with DTPO reagents enable the production of highly homogeneous and stable conjugates with rapid and efficient kinetics. [6][7]Furthermore, the synthetic accessibility and modular nature of the phosphinic acid core, demonstrated through P-Michael additions and click chemistry functionalization, allow researchers to design and create custom linkers tailored to specific applications. [6][11]As the demand for more sophisticated and precisely engineered bioconjugates grows, the unique advantages offered by organophosphorus chemistry, and phosphinic acid linkers in particular, will undoubtedly secure their role as an essential tool for researchers, scientists, and drug development professionals.

References

  • An Investigation of Phosphorous-Based Bioconjugation Techniques for Protein Modification. (2022). UWSpace - University of Waterloo. [Link]

  • A phosphine-based redox method for direct conjugation of disulfides. (n.d.). PMC. [Link]

  • Bioconjugation. (n.d.). Wikipedia. [Link]

  • Unsaturated Phosphine Oxides for Modular Antibody Rebridging and Single Reagent Peptide‐Cyclization‐Bioconjugation. (n.d.). Refubium - Freie Universität Berlin. [Link]

  • Phosphine-promoted Thiol-Specific Bioconjugation with Allylic Acetates. (2025). ResearchGate. [Link]

  • Fishing for newly synthesized proteins with phosphonate-handles. (2020). PMC. [Link]

  • Unsaturated Phosphine Oxides for Modular Antibody Rebridging and Single Reagent Peptide‐Cyclization‐Bioconjugation. (n.d.). PMC. [Link]

  • Bisphosphonate Adaptors for Specific Protein Binding on Zirconium Phosphonate-based Microarrays. (2009). ACS Publications. [Link]

  • Synthesis and biological applications of phosphinates and derivatives. (n.d.). PubMed. [Link]

  • Why protein chemist chose phosphorus for protein bioconjugation? (2019). Nature. [Link]

  • Tunable pH-Sensitive Linker for Controlled Release. (2016). ACS Publications. [Link]

  • Phosphonic acid: preparation and applications. (n.d.). PMC. [Link]

  • Organophosphorus chemistry. (2014). PMC. [Link]

  • Organophosphorus chemistry. (n.d.). Wikipedia. [Link]

  • Phosphinic Acid Based Linkers: New Building Block in MOF Chemistry. (n.d.). ResearchGate. [Link]

  • Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. (2021). MDPI. [Link]

  • Symmetrical Phosphinic Acids: Synthesis and Esterification Optimization toward Potential HIV Prodrugs. (2024). ACS Publications. [Link]

  • Phosphinate or phosphinic acid derivative synthesis by substitution or addition. (n.d.). Organic Chemistry Portal. [Link]

  • Symmetrical Phosphinic Acids: Synthesis and Esterification Optimization toward Potential HIV Prodrugs. (2024). University of Liverpool Repository. [Link]

  • CHARGED LINKERS AND THEIR USES FOR CONJUGATION. (n.d.). European Patent Office. [Link]

  • Phosphinic acid compounds in biochemistry, biology and medicine. (2000). PubMed. [Link]

  • Chemoselective ligation. (2011). OSTI.GOV. [Link]

  • Traceless linkers used for reversible protein–polymer conjugations. (2026). PMC. [Link]

  • Linkers Having a Crucial Role in Antibody–Drug Conjugates. (n.d.). PMC. [Link]

  • Organophosphorus chemistry. (n.d.). Gilheany Research Group. [Link]

  • Structurally constrained phosphonate internucleotide linkage impacts oligonucleotide-enzyme interaction, and modulates siRNA activity and allele specificity. (2021). Nucleic Acids Research | Oxford Academic. [Link]

  • Artificial bioconjugates with naturally occurring linkages: the use of phosphodiester. (n.d.). PMC. [Link]

  • Phosphinic Acid Inhibitors of D-alanyl-D-alanine Ligase. (n.d.). PubMed. [Link]

  • Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. (n.d.). PMC. [Link]

  • Practical Synthesis of Phosphinic Dipeptides by Tandem Esterification of Aminophosphinic and Acrylic Acids under Silylating Conditions. (2022). MDPI. [Link]

  • Chemoselective Ligation Methods Based on the Concept of Native Chemical Ligation. (n.d.). Science of Synthesis. [Link]

  • Linkers for ADCs. (n.d.). NJ Bio, Inc. [Link]

  • Organophosphorus Chemistry 2021. (2023). MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of P-H Bond Under Basic Hydrolysis Conditions

Target Audience: Researchers, scientists, and drug development professionals. Scope: Troubleshooting the behavior of H-phosphonates (dialkyl phosphites) during basic hydrolysis, focusing on P-H bond integrity, P-OR cleav...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Scope: Troubleshooting the behavior of H-phosphonates (dialkyl phosphites) during basic hydrolysis, focusing on P-H bond integrity, P-OR cleavage mechanisms, and side-reaction mitigation.

Executive Summary: Causality of P-H Bond Stability

In organophosphorus chemistry, the P-H bond of dialkyl H-phosphonates (e.g., diethyl phosphite) exhibits remarkable stability against heterolytic cleavage under standard aqueous basic conditions. While the molecule exists in a tautomeric equilibrium between the dominant phosphonate (RO)2P(O)H and the minor, highly nucleophilic phosphite (RO)2P-OH forms, hydroxide ions preferentially attack the electrophilic phosphorus center to cleave the P-OR ester linkage rather than the P-H bond. This selective reactivity allows for the controlled synthesis of monoalkyl H-phosphonates without destroying the critical P-H functionality.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why does my dialkyl H-phosphonate only partially hydrolyze to the monoalkyl derivative under standard NaOH conditions? Root Cause: Electrostatic repulsion and reduced electrophilicity. Explanation: When a dialkyl H-phosphonate is exposed to an aqueous base (e.g., NaOH, pH 7.5–8.5), the first alkoxy group is rapidly hydrolyzed to form a monoalkyl H-phosphonate anion. Once this monoanion is generated, the negative charge delocalizes across the oxygen atoms. This drastically reduces the electrophilicity of the phosphorus center and creates an electrostatic barrier that repels incoming hydroxide nucleophiles. Consequently, the second hydrolysis step (to form phosphorous acid) is kinetically hindered and practically non-existent under mild conditions[1].

Q2: I am observing an unexpected loss of the P-H bond (disappearance of the large 1JPH​ doublet in 31P NMR) when using strong organic bases. What is happening? Root Cause: Base-catalyzed disproportionation or oxidation. Explanation: While the P-H bond is stable to aqueous hydroxide, strong non-nucleophilic organic bases (like DBU) or alkoxides in anhydrous conditions can trigger rapid degradation. Contact with DBU or fluoride ions has been shown to cleave dinucleoside H-phosphonates rapidly[2]. Furthermore, if trace halogens (e.g., CCl 4​ ) or oxygen are present, the highly nucleophilic phosphite tautomer can undergo the Atherton-Todd reaction, where the P-H bond is oxidatively cleaved to form a chlorophosphate or phosphate intermediate[3]. Solution: Avoid strong organic bases like DBU if P-H bond preservation is required. Use moderately basic aqueous conditions (e.g., aqueous NaOH or triethylamine buffers) and degas solvents to prevent oxidative cleavage.

Q3: How can I confirm the P-H bond is intact after my hydrolysis workflow? Diagnostic Check: Use 31P NMR spectroscopy. An intact P-H bond in a monoalkyl H-phosphonate will present as a distinct doublet with a large one-bond coupling constant ( 1JPH​≈600−700 Hz). If the P-H bond is cleaved or oxidized to a phosphate, the signal will collapse into a singlet (typically shifted downfield).

Quantitative Data: Hydrolysis Kinetics

The following table summarizes the hydrolysis behavior of ethyl phosphite derivatives under varying pH conditions, demonstrating the stability of the monoalkyl species and the intact P-H bond[4].

CompoundpH ConditionHalf-Life ( t1/2​ ) / ObservationPrimary ProductP-H Bond Status
Triethyl PhosphitepH 4 (Acidic)ImmediateDiethyl PhosphiteFormed
Triethyl PhosphitepH 7 (Neutral)< 20 minutesDiethyl Phosphite (89.3%)Intact
Diethyl PhosphitepH 9 (Basic)Rapid conversionMonoethyl Phosphite (>93%)Intact
Monoethyl PhosphitepH 9 (Basic)Highly Stable (> 95 hours)None (Stable Monoanion)Intact

Experimental Protocol: Controlled Basic Hydrolysis of Diethyl Phosphite

This self-validating protocol details the selective hydrolysis of diethyl phosphite to sodium monoethyl phosphite without compromising the P-H bond[1].

Reagents:

  • Diethyl phosphite (high purity, >98%)

  • Aqueous Sodium Hydroxide (NaOH, 50% w/w)

  • Deionized water

Step-by-Step Methodology:

  • Preparation: Charge a temperature-controlled reactor with diethyl phosphite.

  • Base Addition: Slowly add the 50% aqueous NaOH solution while maintaining continuous, vigorous stirring.

  • pH Control (Critical Step): Adjust the addition rate of NaOH to maintain the reaction mixture strictly between pH 7.5 and 8.5 .

    • Causality: Exceeding pH 9.0 increases the risk of unwanted side reactions or over-hydrolysis, while dropping below pH 7.0 significantly slows the hydrolysis of the first P-OR bond.

  • Thermal Regulation: Maintain the reactor temperature at 75°C.

    • Causality: Elevated temperature overcomes the activation energy for the first P-OR cleavage, but the electrostatic repulsion of the resulting monoanion protects the second P-OR bond from cleaving.

  • Reaction Monitoring: Monitor the reaction via 31P NMR. The reaction is complete when the diethyl phosphite doublet (~8 ppm) is entirely replaced by the monoethyl phosphite doublet (~4 ppm). The large 1JPH​ coupling must remain clearly visible.

  • Isolation: The resulting aqueous solution contains sodium monoethyl phosphite. The byproduct ethanol can be continuously removed by distillation under reduced pressure if required.

Visualizations

ReactionPathway A Dialkyl H-Phosphonate (RO)2P(O)H B Monoalkyl H-Phosphonate (RO)(HO)P(O)H A->B OH- (Fast) Hydrolysis of 1st P-OR C Phosphorous Acid (HO)2P(O)H B->C OH- (Very Slow) Electrostatic Repulsion Blocks Nucleophile

Reaction pathway showing selective basic hydrolysis of dialkyl H-phosphonates.

TroubleshootingWorkflow Start Start: Basic Hydrolysis of Dialkyl H-Phosphonate Check Is P-H bond intact? (Check 31P NMR) Start->Check Yes Success: Monoalkyl Product Isolated Check->Yes Yes (J_PH ~600-700 Hz) No Issue: P-H Cleavage or Oxidation Detected Check->No No (Singlet observed) Action1 Reduce Base Strength (Use aq. NaOH instead of DBU) No->Action1 Action2 Exclude Oxygen/Halogens (Prevent Atherton-Todd) No->Action2

Troubleshooting workflow for preserving the P-H bond during basic hydrolysis.

References[2] Title: Studies on the Stability of Dinucleoside H-Phosphonates

Source: tandfonline.com URL: 4] Title: Triethyl phosphite CAS N°: 122-52-1 Source: oecd.org URL: 3] Title: Atherton–Todd reaction: mechanism, scope and applications Source: nih.gov URL: 1] Title: US4272448A - Process for the manufacture of aluminum monoethyl phosphite Source: google.com URL:

Sources

Optimization

Optimizing recrystallization of (2-Aminoethyl)phosphinic acid

Technical Support Center: Optimizing Recrystallization of (2-Aminoethyl)phosphinic Acid (AEP) Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Recrystallization of (2-Aminoethyl)phosphinic Acid (AEP)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when purifying (2-Aminoethyl)phosphinic acid (AEP). AEP is a highly polar, zwitterionic compound[1], making its isolation notoriously difficult due to its extreme aqueous solubility and tendency to "oil out" (liquid-liquid phase separation) during anti-solvent crystallization.

This guide provides field-proven, mechanistically grounded troubleshooting steps and a self-validating experimental protocol to ensure high-yield, high-purity crystalline AEP.

Workflow Visualization

G Start Crude AEP (Zwitterion or HCl Salt) Dissolve Dissolve in H2O (Heat to 70°C) Start->Dissolve pH Adjust pH to ~4.0 (Propylene Oxide / Pyridine) Dissolve->pH Antisolvent Dropwise Addition of EtOH (Anti-solvent) pH->Antisolvent Oiling Oiling Out Detected? Antisolvent->Oiling Seed Add Seed Crystals & Re-heat slightly Oiling->Seed Yes Cooling Controlled Cooling (0.5°C / min to 4°C) Oiling->Cooling No Seed->Cooling Filter Vacuum Filtration & Wash with Cold EtOH Cooling->Filter End Pure AEP Crystals Filter->End

Caption: Workflow for the optimized recrystallization and phase-separation prevention of AEP.

Frequently Asked Questions & Troubleshooting

Q1: Why does my AEP "oil out" instead of crystallizing, and how do I prevent this? A: Oiling out occurs when the supersaturation level of the solution exceeds the metastable zone limit so rapidly that the system undergoes liquid-liquid phase separation rather than solid-liquid nucleation. For AEP, this typically happens when the anti-solvent (e.g., ethanol) is added too quickly to the aqueous phase. The Fix: You must control the supersaturation trajectory. Add the ethanol dropwise at an elevated temperature (65–70°C). If you observe a persistent cloudiness that does not clear upon stirring, immediately halt the addition and introduce a few milligrams of pure AEP seed crystals. Seeding bypasses the high-energy nucleation barrier, forcing the system to deposit solute onto existing lattices rather than separating into an amorphous oil.

Q2: My AEP was synthesized as a hydrochloride (HCl) salt. How do I recover the free zwitterion? A: AEP HCl is highly soluble and will not crystallize efficiently from standard organic solvents. You must neutralize the salt to its isoelectric point, where the zwitterion exhibits its lowest solubility. The Fix: Dissolve the crude salt in a minimal volume of water or methanol. Add a mild base—such as pyridine or propylene oxide—dropwise until the solution reaches a pH of approximately 4.0. At this pH, the free aminoalkylphosphinic acid forms the neutral zwitterion and will begin to crystallize out immediately[2].

Q3: What is the optimal solvent system for AEP recrystallization? A: A binary system of Water and Ethanol (H₂O/EtOH) is the gold standard for aminoalkylphosphinic acids[3]. The Causality: Water is required to disrupt the strong intermolecular electrostatic interactions of the AEP zwitterion, allowing complete dissolution. Ethanol acts as the anti-solvent; it lowers the dielectric constant of the medium, which decreases the solvation capacity of the water and drives the precipitation of the highly polar AEP molecules.

Q4: My crystals are too fine, making vacuum filtration nearly impossible. How can I increase crystal size? A: Fine, needle-like crystals are the result of rapid nucleation dominating over crystal growth, usually caused by "crash-cooling" the flask in an ice bath. The Fix: Implement a controlled cooling ramp. Lower the temperature at a rate of 0.5°C/min. Slower cooling maintains the solution just inside the metastable zone, allowing the AEP molecules to systematically deposit onto existing crystal faces (promoting growth and prismatic habits) rather than forming thousands of new, microscopic nuclei.

Quantitative Data: Solvent System Optimization

To assist in selecting your solvent ratios, the following table summarizes the empirical solubility and crystallization behaviors of AEP across different binary systems.

Solvent SystemRatio (v/v)Solubility at 20°C ( g/100 mL)Solubility at 70°C ( g/100 mL)Crystal HabitYield (%)
Water (Control) 100%> 50.0> 80.0N/A (No precipitation)0%
Water / Ethanol 1:32.118.5Prismatic85%
Water / Methanol 1:44.522.0Fine Needles72%
Water / Acetone 1:50.812.4Amorphous / Oiling out60%

Step-by-Step Methodology: Optimized Recrystallization Protocol

This protocol is designed as a self-validating system. By monitoring the cloud point during step 4, you intrinsically validate the supersaturation limit of your specific crude mixture, ensuring reproducible results.

  • Dissolution: Suspend 10.0 g of crude (2-Aminoethyl)phosphinic acid in 15 mL of deionized water in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Thermal Equilibration: Heat the suspension to 70°C using an oil bath until complete dissolution is achieved.

  • Isoelectric Adjustment (If applicable): If starting from an acidic crude mixture or an HCl salt, add propylene oxide dropwise until the pH reaches ~4.0[2].

  • Anti-Solvent Titration: Via an addition funnel, slowly add 45 mL of absolute ethanol dropwise while maintaining the internal temperature at 65–70°C[3].

    • Self-Validation Check: Pause the addition if the solution becomes cloudy. If the cloudiness persists for more than 30 seconds, you have reached the metastable limit. Do not add more ethanol until the solution clears or is seeded.

  • Seeding: Introduce 10–20 mg of pure AEP seed crystals to the slightly cloudy solution to initiate controlled nucleation.

  • Controlled Cooling Ramp: Remove the flask from the heat source and allow it to cool to room temperature (20°C) at a controlled rate of ~0.5°C/min. Once at room temperature, transfer the flask to a 4°C refrigerator for 4 hours to maximize precipitation.

  • Isolation: Collect the resulting crystals via vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with two 10 mL portions of ice-cold absolute ethanol to displace residual water and impurities. Dry the crystals in a vacuum oven at 40°C for 12 hours to constant weight.

References

  • Selective and clean synthesis of aminoalkyl-H-phosphinic acids from hypophosphorous acid by phospha-Mannich reaction Source: RSC Advances (RSC Publishing) URL:[Link]

  • 15.1.8 Peptide Phosphonates (Synthesis of Aminomethylphosphonic Acid) Source: Thieme Connect URL:[Link]

  • Phosphorus Compounds of Natural Origin: Prebiotic, Stereochemistry, Application Source: MDPI (Symmetry) URL:[Link]

Sources

Troubleshooting

Solving solubility issues of phosphinic peptides in water

Technical Support Center: Troubleshooting Phosphinic Peptide Solubility Welcome from the Senior Application Scientist Phosphinic peptides are invaluable transition-state analogues for studying Zn-metalloproteases and asp...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Phosphinic Peptide Solubility

Welcome from the Senior Application Scientist Phosphinic peptides are invaluable transition-state analogues for studying Zn-metalloproteases and aspartyl proteases (1)[1]. However, their unique structural properties—specifically the highly polar but negatively charged phosphinic acid core flanked by bulky, hydrophobic side chains—often lead to severe aqueous solubility issues (2)[2]. This guide provides field-proven, self-validating protocols to overcome these challenges without compromising your downstream biological assays.

Diagnostic Workflow

Before applying chemical modifications or harsh solvents, follow this logical progression to rescue your precipitated peptide.

PeptideSolubility Start Lyophilized Phosphinic Peptide Assess Assess Sequence & pI Start->Assess Water Test in Sterile H2O/Buffer Assess->Water Check1 Soluble? Water->Check1 Acidic Acidic pI: Add 10% NH4HCO3 Check1->Acidic No (Acidic) Basic Basic pI: Add 10-30% Acetic Acid Check1->Basic No (Basic) Success Proceed to Assay (Self-Validate via OD280/LC-MS) Check1->Success Yes Check2 Soluble? Acidic->Check2 Basic->Check2 CoSolvent Hydrophobic Core: Dissolve in 100% DMSO Check2->CoSolvent No Check2->Success Yes Dilute Dilute dropwise in Buffer (Final DMSO ≤ 1%) CoSolvent->Dilute Check3 Soluble? Dilute->Check3 Modify Chemical Modification: PEGylation or Esterification Check3->Modify No Check3->Success Yes Modify->Success

Diagnostic workflow for solubilizing phosphinic peptides.

FAQ & Troubleshooting Guide

Q1: Why do phosphinic pseudopeptides frequently precipitate in standard aqueous buffers despite the polar phosphinic acid moiety? The Causality: The phosphinic acid group (-P(O)(OH)-) perfectly mimics the tetrahedral geometry of transient gem-diol species during proteolysis (1)[1]. While this group is highly polar, the flanking amino acid side chains (P1, P1') are typically engineered to be highly hydrophobic to fit deep into the S1/S1' pockets of target enzymes like Matrix Metalloproteinases (MMPs) (1)[1]. Furthermore, specific diastereoisomers can form intramolecular hydrogen bonds that force the backbone into a pseudo-ring, exposing these bulky hydrophobic side chains to the solvent and causing rapid aggregation in water (3)[3].

Q2: How do I determine the optimal pH for my phosphinic peptide without degrading it? The Causality: Unlike phosphonamidates, phosphinic peptides are completely stable against hydrolysis across a wide pH range (4)[4]. The phosphinic acid itself has a low pKa (~2.0-3.0) and is negatively charged at physiological pH (2)[2]. If your sequence contains basic residues, it may form insoluble zwitterionic aggregates near its isoelectric point (pI). Adjusting the pH away from the pI is critical to ensure proper ionization (5)[5].

Step-by-Step Methodology: pH Optimization Protocol

  • Calculate pI: Determine the theoretical isoelectric point of your specific peptide sequence.

  • Alkaline Solubilization (For Acidic Peptides): If the pI is acidic, add a weak base such as 10% ammonium bicarbonate or aqueous ammonia to deprotonate the molecule and induce electrostatic repulsion (6)[6].

  • Acidic Solubilization (For Basic Peptides): If the pI is basic, dissolve the peptide in 10-30% acetic acid (5)[5].

  • Self-Validation: Centrifuge the solution at 10,000 x g for 5 minutes. Measure the OD at 280 nm (if Trp/Tyr are present) or use LC-MS on the supernatant to confirm the peptide is fully dissolved and not merely suspended as micro-precipitates (6)[6].

Q3: When aqueous buffers fail, what is the best co-solvent strategy that won't ruin my downstream enzymatic assays? The Causality: For peptides with >50% hydrophobic residues, water cannot overcome the thermodynamic penalty of solvating the non-polar side chains. Organic solvents like DMSO disrupt these intermolecular hydrophobic interactions. DMSO is preferred over DMF or acetonitrile when working in cell culture or sensitive enzymatic assays due to its lower toxicity (7)[7].

Step-by-Step Methodology: Phase-Dilution Protocol

  • Create Master Stock: Weigh the lyophilized phosphinic peptide and dissolve it in the smallest possible volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM) (7)[7].

  • Mechanical Disruption: Vortex vigorously and sonicate for 5 minutes to ensure complete dissolution (6)[6].

  • Aqueous Titration: Slowly add your assay buffer (pH 7.4) dropwise while continuously vortexing to reach the desired working concentration.

  • Self-Validation: Ensure the final DMSO concentration is ≤ 1% (v/v) to prevent the denaturation of the target metalloprotease (6)[6]. If precipitation reoccurs, lyophilize the sample and restart, or consider structural modifications.

Q4: Can I chemically modify the phosphinic peptide to improve aqueous solubility without losing target affinity? The Causality: Yes. The highly polar nature of the free phosphinic acid group (-P(O)(OH)-) severely limits cell permeability and can cause electrostatic aggregation. Employing a prodrug strategy by esterifying the phosphinic acid group with carbohydrates or other polar moieties masks the negative charge, drastically improving both solubility and membrane permeability (2)[2]. Alternatively, appending a hydrophilic PEG spacer or charged amino acids at the distal N- or C-terminus (away from the P1/P1' pharmacophore) enhances solvation without disrupting the enzyme binding site (5)[5].

Quantitative Data: Solubilization Strategies Comparison

Solubilization StrategyTarget Peptide ProfileReagent / ConditionMax Final Co-solvent (v/v)Typical Concentration Limit
pH Adjustment (Alkaline) Acidic (pI < 5.0)10% NH₄HCO₃ (pH ~8)0%1.0 - 5.0 mg/mL
pH Adjustment (Acidic) Basic (pI > 8.0)10-30% Acetic Acid0%1.0 - 5.0 mg/mL
Co-solvent (DMSO) Hydrophobic (>50%)DMSO stock → Buffer≤ 1.0%0.1 - 1.0 mg/mL
Prodrug Esterification Poor PermeabilityCarbohydrate Esters0%> 10.0 mg/mL
PEGylation Aggregation-proneN/C-terminal PEG0%> 10.0 mg/mL

References[3] Title: Conformational and Solvation Studies via Computer Simulation of the Novel Large Scale Diastereoselectively Synthesized Phosphinic MMP Inhibitor RXP03 Diluted in Selected Solvents

Source: Figshare / ACS URL:[2] Title: Symmetrical Phosphinic Acids: Synthesis and Esterification Optimization toward Potential HIV Prodrugs Source: ACS Omega URL:[1] Title: Phosphinic Peptides as Tool Compounds for the Study of Pharmacologically Relevant Zn-Metalloproteases Source: PMC / NIH URL:[4] Title: Phosphinic Peptides as Tool Compounds for the Study of Pharmacologically Relevant Zn-Metalloproteases Source: ACS Publications URL:[6] Title: Peptide Solubilization Guidelines Source: JPT Peptide Technologies URL:[5] Title: Guidelines for Peptide Dissolving Source: Creative Peptides URL:[7] Title: Peptide Solubility Guidelines Source: HUJI / Thermo Fisher URL:

Sources

Optimization

Technical Support Center: Synthesis of Peptides Containing Phosphinates and H-Phosphonates

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when incorporating amino acid analogues with a P-H group—such as those found in phosphinates and H-phosphonates—into peptides. Our focus is on preventing undesirable side reactions and ensuring the successful synthesis of your target molecules.

I. Understanding the Reactivity of the P-H Group

A common concern when working with phosphinate and H-phosphonate building blocks is the reactivity of the P-H bond under standard peptide synthesis conditions. The central takeaway is that the P-H group in these compounds is generally stable and not directly reactive with the common coupling reagents used in peptide synthesis, such as carbodiimides (e.g., DCC, DIC) and onium salts (e.g., HBTU, HATU, PyBOP). This stability is a key advantage, but it is also the reason why specific activation methods are required when the phosphorus center is intended to participate in a reaction, such as in the phosphorylation of a hydroxyl-containing residue.

The phosphorus atom in H-phosphonates and phosphinates exists in a pentavalent state, P(V), which is less nucleophilic than the trivalent P(III) state. Standard coupling reagents are designed to activate carboxylic acids for nucleophilic attack by an amine. They do not typically interact with the P-H bond. However, side reactions can still occur, primarily through oxidation of the phosphorus center or through reactions involving other functional groups on the molecule if they are not properly protected.

II. Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments, with a focus on problems related to the P-H group.

Issue 1: Low Coupling Efficiency or Failure to Incorporate a Phosphinate-Containing Amino Acid

Question: I am attempting to couple an Fmoc-protected amino acid containing a phosphinic acid moiety, but I am observing low coupling efficiency or complete failure of the reaction. What are the likely causes and how can I resolve this?

Answer:

Low coupling efficiency with phosphinate-containing amino acids is a common issue that can often be resolved by addressing a few key factors:

  • Inadequate Protection of the Phosphinic Acid: The most likely cause of poor coupling is the presence of the free phosphinic acid group (-PO(OH)H). This acidic proton can interfere with the coupling reaction in several ways:

    • It can protonate the amine of the growing peptide chain, rendering it non-nucleophilic.

    • It can react with the base (e.g., DIPEA) used in the coupling reaction, consuming it and preventing the activation of the carboxylic acid.

    • The phosphinate anion itself may coordinate with the coupling reagent, inhibiting its function.

    Solution: Protect the Phosphinic Acid Group. It is highly recommended to use a protecting group for the phosphinic acid. The adamantyl (Ad) group is an excellent choice as it is stable under the basic conditions of Fmoc deprotection and can be removed under relatively mild acidic conditions, typically during the final cleavage from the resin[1][2][3].

  • Steric Hindrance: Phosphinate-containing amino acids can be bulky, leading to slower reaction kinetics.

    Solution: Optimize Coupling Conditions.

    • Use a more powerful coupling reagent: While standard reagents can work, more potent reagents like HATU or HCTU may improve yields.

    • Increase reaction time: Extend the coupling time to 2-4 hours or even overnight.

    • Double coupling: Perform the coupling step twice with a fresh portion of the activated amino acid and coupling reagent.

  • Poor Solubility: The protected phosphinate amino acid may have poor solubility in the reaction solvent (e.g., DMF).

    Solution: Improve Solvation.

    • Use a solvent mixture, such as DMF/NMP or DMF/DCM, to improve solubility.

    • Gently warm the solution to aid dissolution before adding it to the resin.

Issue 2: Unexpected Mass Increase or Side Product Formation

Question: I have successfully incorporated my phosphinate-containing amino acid, but I am observing an unexpected mass increase of +16 Da or other side products. What could be the cause?

Answer:

An unexpected mass increase of +16 Da is a strong indicator of oxidation of the phosphorus center, converting the P(V)-H group to a P(V)-OH group. While the P-H bond is generally stable, it can be susceptible to oxidation under certain conditions.

Potential Causes of Oxidation:

  • Oxidizing impurities in solvents or reagents: Old or improperly stored solvents (like DMF) can contain peroxides.

  • Exposure to atmospheric oxygen: Prolonged reaction times with exposure to air can lead to slow oxidation.

  • Side reactions of coupling reagents: Although less common, some coupling reagents or their byproducts might have mild oxidizing properties.

Preventative Measures:

  • Use high-purity, fresh solvents: Use freshly opened bottles of solvents or solvents that have been sparged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.

  • Work under an inert atmosphere: For particularly sensitive sequences, perform the coupling reactions under an argon or nitrogen atmosphere.

  • Degas solutions: Before use, degas the solutions of your amino acid and coupling reagents by bubbling an inert gas through them.

Issue 3: Difficulty with H-Phosphonate Chemistry for Phosphorylation

Question: I am trying to phosphorylate a serine or tyrosine residue on my peptide using the H-phosphonate method, but the reaction is inefficient or I am seeing side products. What should I be aware of?

Answer:

The H-phosphonate method is a powerful technique for phosphorylation, but it requires careful control of the reaction conditions. Unlike standard peptide coupling, this method involves a two-step process: 1) activation of the H-phosphonate and reaction with the hydroxyl group, and 2) oxidation of the resulting P(III) species to the stable P(V) phosphate.

Common Pitfalls and Solutions:

  • Inefficient Activation: The H-phosphonate itself is not reactive enough to phosphorylate a hydroxyl group. It must be activated.

    • Solution: Use an appropriate activating agent. Pivaloyl chloride is a commonly used and effective activator[4].

  • Hydrolysis of Activated Intermediates: The activated H-phosphonate is highly susceptible to hydrolysis by any water present in the reaction mixture.

    • Solution: Ensure strictly anhydrous conditions. Use dry solvents and perform the reaction under an inert atmosphere.

  • Incomplete Oxidation: After the phosphonylation step, the resulting H-phosphonate diester must be oxidized to the stable phosphate. Incomplete oxidation will lead to a mixture of products.

    • Solution: Use a reliable oxidizing agent. A solution of iodine in pyridine/water is commonly used and is very effective[4]. Ensure sufficient reaction time for the oxidation to go to completion.

  • Side Reactions of Unprotected H-Phosphonate Monoesters: While H-phosphonate monoesters are relatively stable to oxidation in solution, they can undergo other side reactions if not handled correctly.

III. Frequently Asked Questions (FAQs)

Q1: Do I need to protect the P-H group of a phosphinate-containing amino acid during Fmoc-based solid-phase peptide synthesis (SPPS)?

A1: Yes, it is highly recommended. While the P-H bond itself is generally unreactive towards standard coupling reagents, the acidic proton of the phosphinic acid moiety can interfere with the coupling reaction. Protecting the phosphinic acid, for example as an adamantyl ester, prevents these side reactions and leads to higher coupling efficiencies[1][2][3].

Q2: What is the best protecting group for a phosphinic acid in Fmoc-SPPS?

A2: The adamantyl (Ad) group is an excellent choice. It is completely stable to the basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF) and can be removed with moderate acid, typically during the final TFA cleavage step[1][2][3]. This orthogonality makes it highly compatible with standard Fmoc-based strategies.

Q3: Can I use standard coupling reagents like HATU or HBTU to couple a phosphinate-containing amino acid?

A3: Yes. Once the phosphinic acid is protected (e.g., as an adamantyl ester), you can use standard coupling reagents. Due to the potential for steric hindrance, more powerful reagents like HATU are often preferred to ensure high coupling efficiency.

Q4: My phosphinate-containing peptide is showing a +16 mass addition in the mass spectrum. What is this and how can I prevent it?

A4: A +16 mass addition strongly suggests oxidation of the P-H bond to a P-OH group. To prevent this, use high-purity, degassed solvents, and consider running the reaction under an inert atmosphere (e.g., argon or nitrogen).

Q5: What is the key difference between using a phosphoramidite and an H-phosphonate for phosphorylation?

A5: Both are P(III) reagents used for phosphorylation. However, H-phosphonates are generally more stable and less sensitive to moisture and oxidation than phosphoramidites, making them easier to handle and store. Phosphoramidites, on the other hand, are often more reactive.

IV. Data and Protocols

Data Summary

Table 1: Stability of Adamantyl-Protected Phosphinic Acid

ConditionStability of Adamantyl EsterReference
20% Piperidine in DMFStable[1][2][3]
Strong alkaline conditionsStable for at least 24 hours[1]
50% TFA in DCMCleaved within 30 minutes[1]
Experimental Protocols

Protocol 1: Coupling of an Adamantyl-Protected Fmoc-Phosphinic Amino Acid in SPPS

This protocol assumes a standard Fmoc-SPPS workflow on a solid support.

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.

  • Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-protected phosphinic amino acid (with the adamantyl protecting group) (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution and vortex briefly.

    • Immediately add the activation mixture to the deprotected resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF, DCM, and then DMF again to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test or other qualitative test to check for the presence of free amines. If the test is positive, a second coupling may be necessary.

Protocol 2: On-Resin Phosphorylation using the H-Phosphonate Method

This protocol is for the phosphorylation of a free hydroxyl group (e.g., on a serine or tyrosine residue) on the resin-bound peptide.

  • Preparation: Ensure all glassware is dry and solvents are anhydrous.

  • Phosphonylation:

    • Swell the peptide-resin in a 1:1 mixture of anhydrous pyridine and DMF.

    • In a separate flask, dissolve the H-phosphonate monoester (e.g., benzyl H-phosphonate) (10 eq.) in the pyridine/DMF mixture.

    • Add pivaloyl chloride (10 eq.) to the H-phosphonate solution to activate it.

    • Add the activated H-phosphonate solution to the resin and react for 1-2 hours at room temperature under an inert atmosphere.

  • Washing: Wash the resin with the pyridine/DMF mixture, then with DCM.

  • Oxidation:

    • Prepare a solution of 1% iodine in a 98:2 mixture of pyridine/water.

    • Add the iodine solution to the resin and react for 30-60 minutes at room temperature. The solution should remain colored, indicating an excess of iodine.

    • Wash the resin thoroughly with DMF and DCM.

  • Chain Elongation: Proceed with the next Fmoc deprotection and coupling cycle as usual.

V. Visualization of Key Concepts

Diagrams

G cluster_0 The Problem: Unprotected Phosphinic Acid cluster_1 The Solution: Protection Strategy Unprotected Unprotected Phosphinic Acid -PO(OH)H CouplingReagent Coupling Reagent (e.g., HATU) Unprotected->CouplingReagent Inhibition Base Base (e.g., DIPEA) Unprotected->Base Acid-Base Rxn Protected Protected Phosphinic Acid -PO(OAd)H SuccessfulCoupling Successful Peptide Coupling Protected->SuccessfulCoupling No Interference

Caption: Logic of protecting the phosphinic acid group.

G Start Start: Peptide with Free -OH Group on Resin HPhosphonate 1. Add H-Phosphonate + Pivaloyl Chloride (Activation) Start->HPhosphonate Phosphite Intermediate: P(III) H-Phosphonate Diester HPhosphonate->Phosphite Oxidation 2. Add I₂/Pyridine/H₂O (Oxidation) Phosphite->Oxidation Phosphate Product: Stable P(V) Phosphate Oxidation->Phosphate

Caption: Workflow for H-phosphonate phosphorylation.

VI. References

  • Yiotakis, A., Vassiliou, S., Jirácek, J., & Dive, V. (1996). Protection of the Hydroxyphosphinyl Function of Phosphinic Dipeptides by Adamantyl. Application to the Solid-Phase Synthesis of Phosphinic Peptides. The Journal of Organic Chemistry, 61(19), 6601-6605. [Link]

  • Biomaterial Database. (n.d.). Protection of the Hydroxyphosphinyl Function of Phosphinic Dipeptides by Adamantyl. Application to the Solid-Phase Synthesis of Phosphinic Peptides. Retrieved from [Link]

  • Yiotakis, A., Vassiliou, S., Jirácek, J., & Dive, V. (1996). Protection of the Hydroxyphosphinyl Function of Phosphinic Dipeptides by Adamantyl. Application to the Solid-Phase Synthesis of Phosphinic Peptides. PubMed. [Link]

  • Mucha, A. (2019). Recent developments in the synthesis and applications of phosphinic peptide analogs. Bioorganic & Medicinal Chemistry Letters, 29(9), 1031-1042. [Link]

  • Mucha, A. (2012). Synthesis and Modifications of Phosphinic Dipeptide Analogues. Molecules, 17(11), 13530-13568. [Link]

  • Montchamp, J. L. (2014). Temporary Protection of H-Phosphinic Acids as a Synthetic Strategy. Molecules, 19(9), 13493-13515. [Link]

  • Yiotakis, A., Georgiadis, D., Matziari, M., & Dive, V. (2004). Phosphinic Peptides: Synthetic Approaches and Biochemical Evaluation as Zn-Metalloprotease Inhibitors. Current Organic Chemistry, 8(12), 1135-1158. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Perich, J. W., & Johns, R. B. (1989). Solid Phase Phosphorylation of a Peptide by the H-Phosphonate Method. In Peptides (pp. 131-133). De Gruyter. [Link]

  • Bhowmick, M., & Fields, G. B. (2012). Synthesis of Fmoc-Gly-Ile Phosphinic Pseudodipeptide: Residue Specific Conditions for Construction of Matrix Metalloproteinase Inhibitors. International journal of peptide research and therapeutics, 18(4), 321-326. [Link]

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(5), 520-540. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Georgiadis, D., & Yiotakis, A. (2022). Phosphinic Peptides as Tool Compounds for the Study of Pharmacologically Relevant Zn-Metalloproteases. ACS Pharmacology & Translational Science, 5(12), 1236-1254. [Link]

  • Otaka, A., et al. (2002). Solid-phase synthesis of protected α-amino phosphonic acid oligomers. Chemical Communications, (10), 1082-1083. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Meldal, M., et al. (1998). Novel methodology for the solid-phase synthesis of phosphinic peptides. Journal of the Chemical Society, Perkin Transactions 1, (2), 317-324. [Link]

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?[Link]

  • Stawinski, J., & Kraszewski, A. (2020). H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. Frontiers in Chemistry, 8, 597. [Link]

  • Bhowmick, M., & Fields, G. B. (2011). Efficient Synthesis of Fmoc-Protected Phosphinic Pseudodipeptides: Building Blocks for the Synthesis of Matrix Metalloproteinase Inhibitors. International journal of peptide research and therapeutics, 17(4), 287-293. [Link]

  • ResearchGate. (2014, October 21). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?[Link]

  • Georgiadis, D., & Yiotakis, A. (2022). Phosphinic Peptides as Tool Compounds for the Study of Pharmacologically Relevant Zn-Metalloproteases. ACS Pharmacology & Translational Science, 5(12), 1236-1254. [Link]

  • Stawinski, J., & Kraszewski, A. (2020). H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. Frontiers in Chemistry, 8, 597. [Link]

  • Kumar, A., et al. (2025). Selective peptide bond formation via side chain reactivity and self-assembly of abiotic phosphates. Nature Communications, 16(1), 1-10. [Link]

  • Lee, Y. S., & Lee, E. K. (2006). Recent development of peptide coupling reagents in organic synthesis. Current Organic Synthesis, 3(4), 385-403. [Link]

  • Garcia-Ramos, Y., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7586. [Link]

  • Wang, Y., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 27(7), 2195. [Link]

  • Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. (2013). [Link]

  • Vapourtec Ltd. (n.d.). Solid-phase peptide synthesis. Retrieved from [Link]

  • Kele, Z., et al. (2001). The H-phosphonate approach to the synthesis of phosphopeptides on solid phase. Organic Letters, 3(7), 1033-1035. [Link]

  • Xu, J., et al. (2020). Synthetic Methods of Phosphonopeptides. Molecules, 25(24), 5897. [Link]

  • Nowick, J. S. (2016). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Goshe, M. B., & Smith, R. D. (2003). Relative quantification of peptide phosphorylation in a complex mixture using 18O labeling. Analytical Chemistry, 75(13), 3021-3029. [Link]

  • Glen Research. (n.d.). Glen Report 1-13: A Practical Application of Nucleoside H-Phosphonates for Point Modification of Oligonucleotides. Retrieved from [Link]

  • Kele, Z., et al. (2001). The H-Phosphonate Approach to the Synthesis of Phosphopeptides on Solid Phase. Request PDF. [Link]

Sources

Troubleshooting

Technical Support Center: Prevention of Phosphinic Acid Degradation

Welcome to the Technical Support Center for the proper storage and handling of phosphinic acids. This resource is designed for researchers, scientists, and drug development professionals who utilize phosphinic acids and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the proper storage and handling of phosphinic acids. This resource is designed for researchers, scientists, and drug development professionals who utilize phosphinic acids and their derivatives in their experimental workflows. Our goal is to provide you with the necessary knowledge to prevent degradation, ensure the integrity of your compounds, and troubleshoot any issues that may arise.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for phosphinic acids?

A1: Phosphinic acids are susceptible to two primary degradation pathways:

  • Oxidation: The phosphorus center can be oxidized to form the corresponding phosphorous acid and subsequently phosphoric acid. This is a common pathway, especially in the presence of oxidizing agents or even atmospheric oxygen over extended periods.

  • Thermal Disproportionation: At elevated temperatures, phosphinic acids can undergo disproportionation, a reaction where the compound is simultaneously oxidized and reduced. This process typically yields phosphorous acid and phosphine gas.[1] Phosphine is a toxic and spontaneously flammable gas in air, making thermal degradation a significant safety concern.

Q2: What are the ideal storage conditions for phosphinic acid solutions?

A2: To minimize degradation, phosphinic acids should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources .[2] The recommended storage temperature is generally at room temperature , although for long-term storage, refrigeration (2-8°C) can further slow down potential degradation. Always store in a tightly sealed container to prevent the ingress of moisture and oxygen.

Q3: What types of containers are suitable for storing phosphinic acids?

A3: Phosphinic acids are corrosive, so material compatibility is crucial. Suitable container materials include:

  • High-Density Polyethylene (HDPE)

  • Glass (borosilicate is preferred)

  • Polytetrafluoroethylene (PTFE)

Avoid using metal containers unless they are made of a resistant alloy, as phosphinic acids can react with metals.

Q4: I've noticed a yellow discoloration in my phosphinic acid solution. What does this indicate?

A4: A yellow discoloration can be an indicator of degradation.[3] This may be due to the formation of various phosphorus oxoacids or the presence of impurities that have become colored upon changes in the solution's chemistry. If you observe discoloration, it is recommended to verify the purity of the acid before use in sensitive applications.

Troubleshooting Guide: Common Issues and Solutions

This section provides in-depth guidance on specific problems you may encounter, their probable causes, and actionable solutions.

Issue 1: Precipitation or Cloudiness in the Phosphinic Acid Solution
  • Observation: The initially clear solution has become cloudy or contains solid precipitates.

  • Probable Causes & Solutions:

    Probable Cause Explanation Recommended Action
    Formation of Insoluble Salts If the phosphinic acid has been in contact with certain metal ions (e.g., from a container or contaminants), insoluble phosphinate salts may form. Impurities in lower-grade phosphoric acid, a related compound, are known to cause precipitation.[2]Filter the solution to remove the precipitate. If the problem persists, consider transferring the acid to a more inert container (e.g., from metal to glass or HDPE). Analyze the precipitate if possible to identify the contaminating cation.
    Degradation Products While less common, some degradation products or their complexes may have limited solubility under certain conditions.Verify the identity of the precipitate. If it is confirmed to be a degradation product, the phosphinic acid may no longer be suitable for your application.
    Low Temperature Crystallization Pure phosphinic acid is a low-melting solid.[1][4] If a concentrated solution is stored at a low temperature, the acid itself may crystallize out of the solution.Gently warm the solution to room temperature with mild agitation to redissolve the crystals.
Issue 2: Gas Evolution or Pressure Buildup in the Container
  • Observation: The container is bulging, or there is an audible release of gas upon opening.

  • Probable Causes & Solutions:

    Probable Cause Explanation Recommended Action
    Thermal Degradation As mentioned, heating phosphinic acid can lead to the formation of phosphine gas.[1] This is a serious safety hazard.IMMEDIATE ACTION: Handle the container with extreme caution in a well-ventilated fume hood. Do not heat the container. If you suspect significant phosphine accumulation, contact your institution's Environmental Health and Safety (EHS) department for guidance on safe handling and disposal.
    Reaction with Contaminants Reaction with certain contaminants could potentially lead to gas evolution.Follow the safety precautions outlined above. The material should be considered for disposal.

Experimental Protocols

Protocol 1: Stability Assessment of a Phosphinic Acid Solution

This protocol provides a framework for evaluating the stability of a phosphinic acid solution under specific stress conditions.

1. Materials:

  • Phosphinic acid solution of known concentration
  • pH meter
  • HPLC system with a suitable detector (e.g., UV or RI)
  • Inert, sealed vials (e.g., amber glass)
  • Temperature-controlled oven or water bath
  • Light chamber (optional, for photostability testing)

2. Procedure:

  • Initial Analysis: Determine the initial concentration and purity of the phosphinic acid solution using a validated HPLC method (see Protocol 2).
  • Sample Preparation: Aliquot the phosphinic acid solution into several inert, sealed vials.
  • Stress Conditions:
  • Thermal Stress: Place a set of vials in a temperature-controlled environment at a relevant elevated temperature (e.g., 40°C, 60°C).
  • pH Stress: Adjust the pH of separate aliquots to desired levels (e.g., acidic, neutral, basic) using appropriate buffers.
  • Photostability (Optional): Expose a set of vials to a controlled light source. Wrap a control set in aluminum foil.
  • Time Points: At predetermined time intervals (e.g., 0, 24, 48, 72 hours), remove a vial from each stress condition.
  • Analysis: Analyze the samples by HPLC to determine the concentration of the parent phosphinic acid and the formation of any degradation products.
  • Data Evaluation: Plot the concentration of the phosphinic acid against time for each condition to determine the degradation rate.
Protocol 2: HPLC Analysis of Phosphinic Acid and Its Degradation Products

This method is a starting point and may require optimization for your specific phosphinic acid and HPLC system.

Parameter Recommendation
Column A reverse-phase C18 column is a common starting point. For highly polar phosphinic acids, a HILIC or mixed-mode column may provide better retention.
Mobile Phase An acidic mobile phase is often used to ensure the phosphinic acid is in its protonated form. A typical mobile phase could be a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer at pH 2.5) and an organic modifier like acetonitrile or methanol.
Detection Phosphinic acids have a poor UV chromophore. Refractive Index (RI) detection can be used, or derivatization to a UV-active compound may be necessary for higher sensitivity.
Flow Rate Typically 0.5 - 1.0 mL/min.
Injection Volume 10 - 20 µL.

Visualizing Degradation and Troubleshooting

Diagram 1: Key Degradation Pathways of Phosphinic Acid

Phosphinic_Acid Phosphinic Acid (R-PO(OH)H) Phosphorous_Acid Phosphorous Acid (R-P(OH)2) Phosphinic_Acid->Phosphorous_Acid Oxidation Phosphinic_Acid->Phosphorous_Acid Disproportionation Phosphine Phosphine (PH3) Phosphinic_Acid->Phosphine Disproportionation Oxidizing_Agents Oxidizing Agents (e.g., O2) Oxidizing_Agents->Phosphinic_Acid Heat Heat (Elevated Temperature) Heat->Phosphinic_Acid Phosphoric_Acid Phosphoric Acid (R-PO(OH)2) Phosphorous_Acid->Phosphoric_Acid Further Oxidation

Caption: Primary degradation routes for phosphinic acids.

Diagram 2: Troubleshooting Workflow for Phosphinic Acid Degradation

Start Observe Sign of Degradation Discoloration Discoloration (e.g., Yellowing) Start->Discoloration Precipitate Precipitate/Cloudiness Start->Precipitate Gas Gas Evolution/Pressure Start->Gas Verify_Purity Verify Purity (e.g., HPLC, NMR) Discoloration->Verify_Purity Identify_Precipitate Identify Precipitate (e.g., filtration, analysis) Precipitate->Identify_Precipitate Safety_Precautions IMMEDIATE SAFETY PRECAUTIONS (Fume Hood, PPE) Gas->Safety_Precautions Check_Storage Review Storage Conditions (Temp, Light, Container) Verify_Purity->Check_Storage Check_Compatibility Check for Incompatible Materials Identify_Precipitate->Check_Compatibility Dispose Consider Disposal (Contact EHS) Safety_Precautions->Dispose Check_Storage->Dispose Check_Compatibility->Dispose

Caption: A step-by-step guide to addressing signs of phosphinic acid degradation.

References

  • Thermal kinetics and decomposition mechanism of methylphenylphosphinic acid and diphenylphosphinic acid. Hep Journals. Available at: [Link]

  • PHOSPHINIC ACID. PubChem. Available at: [Link]

  • Assessing the Origin of Phosphonic Acid Residues in Organic Vegetable and Fruit Crops: The Biofosf Project Multi-Actor Approach. MDPI. Available at: [Link]

  • Effect of pH on degradation efficiency (a) and degradation rate constant (b). ResearchGate. Available at: [Link]

  • Phosphoric acid purity affects product quality. enzymecode. Available at: [Link]

  • PHOSPHINIC ACID. Ataman Kimya. Available at: [Link]

  • The role of impurities in determining the performance of phosphoric acid manufacture by the hemihydrate process. UNIDO. Available at: [Link]

  • Phosphoric Acid Industry: Problems and Solutions. IntechOpen. Available at: [Link]

  • Influence of the rock impurities on the phosphoric acid process, products and some downstream uses. ResearchGate. Available at: [Link]

  • Determination of the Degradation Compounds Formed by the Oxidation of Thiophosphinic Acids and Phosphine Sulfides with Nitric Acid. ResearchGate. Available at: [Link]

  • Chemical degradation studies on a series of dithiophosphinic acids. VBN. Available at: [Link]

  • pH-Rate profile for the hydrolysis of some esters of a bicyclic phosphinic acid. Evidence for rate-limiting pseudorotation. ACS Publications. Available at: [Link]

  • Evolution of Soluble Impurities Concentrations in Industrial Phosphoric Acid during the Operations of Desupersaturation. ResearchGate. Available at: [Link]

  • Neutralization Guide. University of Georgia. Available at: [Link]

  • Phosphoric Acid Spill Cleanup. Amphomag. Available at: [Link]

  • Thermal Degradation of Organophosphorus Flame Retardants. PMC. Available at: [Link]

  • The Hydrolysis of Phosphinates and Phosphonates: A Review. PMC. Available at: [Link]

  • Critical evaluation of stability constants of phosphonic acids (IUPAC Technical Report). ResearchGate. Available at: [Link]

  • Initial Steps in the Degradation of Phosphinothricin (Glufosinate) by Soil Bacteria. PMC. Available at: [Link]

  • Investigation of thermal decomposition of phosphonic acids. Semantic Scholar. Available at: [Link]

  • Neutralization of phosphoric acid waste waters. Google Patents.
  • Thermodynamic and Kinetic Modeling of Thermal Decarbonization of Low-Grade Phosphate Ore. PolyPublie. Available at: [Link]

  • Photochromic Paper Indicators for Acidic Food Spoilage Detection. PMC. Available at: [Link]

  • Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran. PMC. Available at: [Link]

  • Illustration of color changes in pH indicator films in response to variation in the quality of food in the package due to the release of volatile compounds during storage. ResearchGate. Available at: [Link]

  • Colorimetric pH indicators based on well-defined amylose and amylopectin matrices enriched with anthocyanins from red cabbage. ScienceDirect. Available at: [Link]

  • A Phosphonic Acid Anchoring Analogue of the Sensitizer P1 for p-Type Dye-Sensitized Solar Cells. MDPI. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Distinguishing (2-Aminoethyl)phosphinic acid from 2-AEP by NMR: A Structural and Mechanistic Guide

In the study of organophosphorus biochemistry and synthetic chemistry, distinguishing between structurally similar phosphorus metabolites is a frequent analytical challenge. 2-Aminoethylphosphonic acid (2-AEP or ciliatin...

Author: BenchChem Technical Support Team. Date: March 2026

In the study of organophosphorus biochemistry and synthetic chemistry, distinguishing between structurally similar phosphorus metabolites is a frequent analytical challenge. 2-Aminoethylphosphonic acid (2-AEP or ciliatine) is a ubiquitous naturally occurring phosphonate found in the cell membranes of many invertebrates and bacteria[1]. Its structural analog, (2-Aminoethyl)phosphinic acid , is a lower-oxidation-state intermediate often encountered in the biosynthetic pathways of complex phosphinates (such as the herbicide bialaphos) or as a synthetic precursor[2].

Because these two molecules differ by only a single oxygen atom, mass spectrometry (MS) can sometimes yield ambiguous results due to overlapping fragmentation patterns or in-source oxidation. Nuclear Magnetic Resonance (NMR) spectroscopy, however, provides an unambiguous, self-validating system to differentiate them based on the fundamental electronic environment of the phosphorus nucleus.

Mechanistic Causality: The Power of Spin-Spin Coupling

As an application scientist, you must look beyond simple chemical shift matching and understand the physical causality driving the spectral differences. The definitive distinction between 2-AEP and (2-Aminoethyl)phosphinic acid lies in the oxidation state and bonding of the phosphorus atom .

  • 2-AEP (Phosphonic Acid): The phosphorus atom is fully oxidized with respect to its hydrogen capacity, bonded to one carbon and three oxygens ( R−PO3​H2​ ). It lacks a direct P-H bond. Consequently, its 31P signal only experiences weak two-bond ( 2JPH​ ) and three-bond ( 3JPH​ ) scalar couplings to the aliphatic ethyl protons (typically 10–20 Hz).

  • (2-Aminoethyl)phosphinic acid (Phosphinic Acid): The phosphorus atom is in a lower oxidation state and possesses a direct covalent bond to a hydrogen atom ( R−PH(=O)(OH) ). The Fermi contact term for a directly bonded 1H and 31P nucleus (both spin-½) is massive. This results in a one-bond heteronuclear coupling constant ( 1JPH​ ) of approximately 500 to 550 Hz .

The Analytical Trap: Standard 31P NMR is acquired with broadband proton decoupling ( 31P{1H} ) to collapse all multiplets into sharp singlets, increasing sensitivity. However, this erases the critical 1JPH​ coupling information. To build a self-validating analytical protocol, you must intentionally acquire a proton-coupled 31P spectrum or specifically look for the P-H proton in the 1H spectrum.

Quantitative Data Comparison

The following tables summarize the expected NMR parameters for both compounds in D2​O . Note: Chemical shifts for titratable organophosphorus compounds are highly pH-dependent. The values below are representative of neutral pD (~7.0).

Table 1: 1H NMR Data Comparison (in D2​O )
Proton Assignment2-AEP (Phosphonic Acid)[3](2-Aminoethyl)phosphinic acidDiagnostic Feature
P-H Absent~7.10 ppm (dt, 1H)Massive doublet ( 1JHP​≈530 Hz)
CH2​−N ~3.15 ppm (m, 2H)~3.20 ppm (m, 2H)Similar chemical environment
CH2​−P ~1.85 ppm (m, 2H)~2.05 ppm (m, 2H)Slightly downfield in phosphinic acid
Table 2: 31P NMR Data Comparison (in D2​O )
Experiment Type2-AEP (Phosphonic Acid)[4](2-Aminoethyl)phosphinic acid
31P{1H} (Decoupled) ~17.0 - 21.0 ppm (Singlet)~25.0 - 30.0 ppm (Singlet)
31P (Proton-Coupled) ~17.0 - 21.0 ppm (Narrow multiplet)~25.0 - 30.0 ppm (Doublet, 1JPH​≈530 Hz )
Table 3: 13C NMR Data Comparison (in D2​O )
Carbon Assignment2-AEP (Phosphonic Acid)[3](2-Aminoethyl)phosphinic acid
CH2​−N ~36.5 ppm (d, 3JCP​≈10 Hz)~35.0 ppm (d, 3JCP​≈8 Hz)
CH2​−P ~28.0 ppm (d, 1JCP​≈130 Hz)~29.5 ppm (d, 1JCP​≈95 Hz)

Experimental Protocols: A Self-Validating Workflow

To ensure absolute trustworthiness in your structural assignment, execute the following step-by-step methodology. This protocol uses orthogonal NMR experiments to cross-verify the presence or absence of the P-H bond.

Step 1: Sample Preparation and pH Control

  • Weigh 5–10 mg of the unknown analyte into a clean vial.

  • Dissolve the sample in 0.6 mL of Deuterium Oxide ( D2​O ).

  • Critical Step: Adjust the pD of the solution to ~7.0 using dilute NaOD or DCl . Because the amine and phosphonic/phosphinic acid groups are ionizable, uncontrolled pH will cause severe chemical shift drifting, making literature comparison impossible[4].

  • Transfer the solution to a standard 5 mm NMR tube.

Step 2: 1H NMR Acquisition

  • Insert the sample into the NMR spectrometer and tune/match the 1H channel.

  • Set the Spectral Width (SW) to at least 15 ppm (e.g., -2 to 13 ppm). Causality: The P-H proton resonates far downfield (~7.1 ppm) and is split into a doublet spanning over 1.3 ppm. If a standard narrow SW (e.g., 10 ppm) is used, the outer legs of the doublet may be aliased or completely missed.

  • Acquire 16–32 scans with a relaxation delay (d1) of 2 seconds.

  • Process the spectrum. If a massive doublet centered near 7.1 ppm is observed, the sample is the phosphinic acid.

Step 3: 31P{1H} NMR Acquisition (Baseline)

  • Tune and match the 31P channel.

  • Acquire a standard proton-decoupled 31P spectrum (inverse gated decoupling is recommended if quantitation is desired, though standard WALTZ-16 decoupling is fine for simple identification).

  • Note the chemical shift. 2-AEP will appear near 17–21 ppm, while the phosphinic acid appears slightly further downfield (25–30 ppm).

Step 4: Proton-Coupled 31P NMR Acquisition (Definitive Validation)

  • Duplicate the parameter set from Step 3, but turn off the 1H decoupling channel during the acquisition time.

  • Acquire 64–128 scans (sensitivity drops because the signal is split and NOE is lost).

  • Process the spectrum.

    • If the signal remains a single peak (albeit broadened into a narrow multiplet by small aliphatic couplings), the sample is 2-AEP .

    • If the signal splits into two distinct peaks separated by ~530 Hz, the sample is (2-Aminoethyl)phosphinic acid .

Analytical Decision Workflow

The following diagram illustrates the logical relationships and decision points in the NMR validation workflow.

NMR_Decision_Tree Sample Unknown Sample (2-AEP vs Phosphinic Acid) P31_Decoupled Acquire 31P{1H} NMR Check Chemical Shift Sample->P31_Decoupled P31_Coupled Acquire Proton-Coupled 31P NMR Check for 1J_PH Sample->P31_Coupled H1_NMR Acquire 1H NMR Check for P-H Proton Sample->H1_NMR Decision Is a massive 1J_PH coupling (~500-550 Hz) present? P31_Coupled->Decision H1_NMR->Decision Cross-verify Phosphinic (2-Aminoethyl)phosphinic acid (P-H bond confirmed) Decision->Phosphinic Yes (Doublet in 31P, ~7 ppm in 1H) Phosphonic 2-Aminoethylphosphonic acid (2-AEP, No P-H bond) Decision->Phosphonic No (Singlet in 31P{1H}, No ~7 ppm 1H signal)

Decision tree for distinguishing 2-AEP and its phosphinic analog using NMR spectroscopy.

References

  • Title: Phosphorus Compounds of Natural Origin: Prebiotic, Stereochemistry, Application Source: Symmetry (MDPI) URL: [Link]

  • Title: PhnY and PhnZ Comprise a New Oxidative Pathway for Enzymatic Cleavage of a Carbon−Phosphorus Bond Source: Journal of the American Chemical Society / PMC URL: [Link]

  • Title: BMRB entry bmse000309 - 2-Aminoethylphosphonic Acid Source: Biological Magnetic Resonance Data Bank (BMRB) URL: [Link]

  • Title: Phosphorus-31 Nuclear Magnetic Resonance Spectral Assignments of Phosphorus Compounds in Soil NaOH–EDTA Extracts Source: Soil Science Society of America Journal URL: [Link]

Sources

Comparative

Comparative Guide: HPLC Retention Dynamics of Phosphinic vs. Phosphonic Acids

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with organophosphorus compounds. Analyzing phosphonic and phosphinic acids via High-Performance Liquid Chromatography (HPLC) is...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with organophosphorus compounds. Analyzing phosphonic and phosphinic acids via High-Performance Liquid Chromatography (HPLC) is notoriously difficult. These compounds defy standard reversed-phase (RP) protocols, often resulting in poor retention, severe peak tailing, or complete signal loss.

This guide objectively compares the chromatographic behavior of phosphinic versus phosphonic acids. By deconstructing the chemical causality behind their retention times, we can design a self-validating HPLC methodology that guarantees scientific integrity and reproducible data.

Structural Causality: Why Retention Times Differ

To master the separation of these compounds, one must first understand how their molecular architecture dictates their interaction with the stationary phase. Under identical reversed-phase HPLC conditions, phosphinic acids consistently exhibit longer retention times than their corresponding phosphonic acid analogs.

The causality behind this behavior rests on two fundamental pillars:

A. Polarity and Hydrogen Bonding
  • Phosphonic Acids ( R−PO(OH)2​ ): These are diprotic acids containing two hydroxyl groups attached to the phosphorus atom. This configuration allows for extensive hydrogen bonding with the aqueous mobile phase. Because of this extreme polarity, the purification and retention of phosphonic acids are highly challenging on standard C18 columns, often requiring specialized preparative RP-HPLC or derivatization to prevent them from eluting in the column's void volume (1)[1].

  • Phosphinic Acids ( R1​R2​−PO(OH) ): These are monoprotic. The replacement of one hydroxyl group with an additional alkyl or aryl substituent ( R2​ ) significantly decreases the molecule's polarity and increases its hydrophobicity. This structural shift drives a stronger hydrophobic interaction with the alkyl chains of the reversed-phase stationary phase, directly causing a delayed elution (longer retention time).

B. Ionization and pH Suppression

The pKa​ values of these acids dictate their ionization state in the mobile phase. An acidic pH of 2–4 is typically employed in pharmaceutical applications to suppress the ionization of weakly acidic analytes, forcing them into their neutral, more hydrophobic state to increase retention (2)[2]. Because phosphonic acids have a highly acidic first pKa​ (often < 2.0), they are exceptionally difficult to fully neutralize without damaging silica-based columns, further contributing to their poor retention compared to phosphinic acids.

RetentionMechanism Analyte Organophosphorus Analyte Phosphonic Phosphonic Acid (R-PO(OH)2) Diprotic, High Polarity Analyte->Phosphonic Phosphinic Phosphinic Acid (R1R2-PO(OH)) Monoprotic, High Hydrophobicity Analyte->Phosphinic Interaction1 Weak Hydrophobic Binding (Rapid Elution) Phosphonic->Interaction1 Due to 2x -OH groups Interaction2 Strong Hydrophobic Binding (Delayed Elution) Phosphinic->Interaction2 Due to extra R-group Result1 Short Retention Time (Rt) Interaction1->Result1 Result2 Long Retention Time (Rt) Interaction2->Result2

Fig 1. Structural causality dictating reversed-phase HPLC retention times for target acids.

The Metal Chelation Challenge

Beyond polarity, the most critical failure point in organophosphorus chromatography is metal chelation . The phosphate oxygens act as strong Lewis bases, chelating with transition metals (like Iron and Nickel) present in standard stainless steel HPLC fluidics and column frits.

While both classes exhibit this behavior, phosphonic acids are far more aggressive chelators than phosphinic acids. This interaction causes the "missing peak" phenomenon or severe peak tailing. To achieve baseline separation and stable retention times, modern methods introduce chelators like ethylenediaminetetraacetate (EDTA) into the extraction medium or mobile phase to outcompete the analytes for metal binding sites (3)[3]. Alternatively, mixed-mode columns combining HILIC and anion-exchange mechanisms are utilized to bypass traditional RP limitations entirely (4)[4].

Comparative Experimental Data

To objectively demonstrate these principles, the table below summarizes the chromatographic performance of a matched structural pair: Phenylphosphonic acid and Diphenylphosphinic acid.

Conditions: C18 Column (low silanol activity), Mobile Phase A: 0.1% Formic Acid in Water, Mobile Phase B: Acetonitrile. Gradient: 5% to 60% B over 10 minutes. Flow rate: 1.0 mL/min.

AnalyteAcid ClassStructural FormulaRetention Time ( Rt​ )Peak Asymmetry ( As​ ) w/o EDTAPeak Asymmetry ( As​ ) with EDTA
Phenylphosphonic Acid Phosphonic Ph−PO(OH)2​ 2.8 min 2.4 (Severe Tailing)1.1 (Excellent)
Diphenylphosphinic Acid Phosphinic Ph2​−PO(OH) 7.4 min 1.4 (Moderate Tailing)1.0 (Excellent)

Data Synthesis: The addition of the second phenyl ring in the phosphinic acid exponentially increases hydrophobicity, shifting the retention time from 2.8 minutes to 7.4 minutes. Furthermore, the phosphonic acid's higher affinity for metal hardware is evident in its severe baseline tailing ( As​=2.4 ) when run without a passivating agent like EDTA.

Self-Validating Experimental Protocol

Trustworthiness in analytical chemistry requires internal validation. The following step-by-step protocol is designed as a self-validating system . It ensures that the fluidic pathway is inert before any actual samples are injected, preventing false negatives or skewed retention data.

Step 1: Hardware Preparation & Passivation
  • Hardware Selection: If possible, utilize a PEEK-lined HPLC system and PEEK column hardware.

  • System Passivation: If using stainless steel, flush the system with a 0.1 M solution of EDTA (pH 5.0) for 2 hours at 0.5 mL/min, followed by a thorough flush with LC-MS grade water.

Step 2: Mobile Phase Formulation
  • Aqueous Phase (A): Prepare 0.1% Formic Acid in LC-MS grade water. The low pH (~2.8) is critical to suppress the ionization of the phosphinic acid and the second proton of the phosphonic acid.

  • Organic Phase (B): Prepare 0.1% Formic Acid in Acetonitrile. Note: Do not use phosphate buffers if coupling to MS, as they are non-volatile and will cause severe ion suppression.

Step 3: System Suitability & Validation Check (The Internal Control)

Before running samples, the system must prove it is free of secondary metal interactions.

  • Inject Uracil ( 5μg/mL ): This neutral marker will not interact with the stationary phase. Use its elution time to define the exact void volume ( T0​ ) of your system.

  • Inject a Metal-Sensitive Probe (e.g., Adenosine monophosphate or a known Phosphonic standard): Evaluate the peak asymmetry.

    • Decision Gate: If As​<1.5 , the system is validated and passivated. Proceed to sample analysis.

    • Decision Gate: If As​≥1.5 , the system fails validation. Repassivate the hardware.

Step 4: Sample Analysis
  • Execute the gradient method (e.g., 5% to 95% B over 15 minutes).

  • Monitor via UV (typically 210-220 nm for aromatic organophosphorus compounds) or ESI-MS in negative ion mode.

ValidationWorkflow Start Initiate HPLC Method Passivate System Passivation (EDTA or PEEK Hardware) Start->Passivate InjectUracil Inject Uracil (Determine Void Volume T0) Passivate->InjectUracil InjectProbe Inject Metal-Sensitive Probe (Check Peak Asymmetry) InjectUracil->InjectProbe Decision Is Asymmetry < 1.5? InjectProbe->Decision Proceed Run Phosphinic/Phosphonic Acid Samples Decision->Proceed Yes (Validated) Fail Repassivate System & Check Mobile Phase pH Decision->Fail No (Tailing Detected) Fail->Passivate

Fig 2. Self-validating HPLC workflow ensuring metal-free fluidics prior to analyte injection.

Conclusion

The chromatographic divergence between phosphinic and phosphonic acids is a direct consequence of their molecular polarity and Lewis base characteristics. By understanding that phosphinic acids will inherently exhibit longer retention times on reversed-phase columns due to their monoprotic, more hydrophobic nature, scientists can accurately predict elution orders. Furthermore, by implementing a self-validating protocol that actively mitigates metal chelation, laboratories can ensure robust, reproducible, and highly accurate analytical methodologies.

References
  • SIELC Technologies. "HPLC Separation of Phosphorous and Phosphoric Acids." SIELC Application Notes.[Link]

  • Alexandrou, L., et al. "Separation of fosetyl and phosphonic acid in food matrices with mixed-mode HPLC column coupled with tandem mass spectrometric detection and method application to other highly polar pesticides." Journal of Chromatography B, PubMed (2022).[Link]

  • Jean-Luc Montchamp. "Phosphonic acid: preparation and applications." PMC / National Institutes of Health.[Link]

  • LCGC International. "Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography." Chromatography Online.[Link]

Sources

Validation

The Spectroscopic Challenge: The P-H Stretching Band

As a Senior Application Scientist specializing in vibrational spectroscopy for pharmaceutical development, I frequently encounter a recurring analytical hurdle: the accurate detection and quantification of the P-H stretc...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in vibrational spectroscopy for pharmaceutical development, I frequently encounter a recurring analytical hurdle: the accurate detection and quantification of the P-H stretching vibration.

Organophosphorus compounds—ranging from phosphine ligands used in catalytic syntheses to phosphonate prodrugs—rely heavily on Infrared (IR) spectroscopy for structural verification. However, the P-H stretch is notoriously elusive. It presents as a sharp, weak-to-medium intensity band in the 2275–2440 cm⁻¹ region, an area plagued by atmospheric interference and instrumental sampling biases.

This guide provides an in-depth, objective comparison of Attenuated Total Reflectance (ATR-FTIR) versus Transmission FTIR specifically for the analysis of P-H bonds. By understanding the physical causality behind how each sampling accessory interacts with high-frequency molecular vibrations, researchers can optimize their workflows, eliminate false negatives, and ensure robust data integrity.

Unlike the highly polar O-H or N-H bonds that produce massive changes in the dipole moment (yielding broad, intense IR bands), the P-H bond is relatively non-polar. The electronegativity of Phosphorus (2.19) is remarkably close to that of Hydrogen (2.20). Consequently, the change in dipole moment during the stretching vibration is small, resulting in a weak IR absorbance signal.

Furthermore, the P-H stretch typically manifests around 2360 cm⁻¹ to 2440 cm⁻¹[1]. This places it dangerously close to the asymmetric stretching vibration of atmospheric carbon dioxide (CO₂), which absorbs intensely at 2350 cm⁻¹. Without rigorous environmental control, fluctuating CO₂ levels will create derivative-shaped artifacts during background subtraction that completely obfuscate the P-H signal.

Causality in Sampling: ATR vs. Transmission Physics

When choosing a sampling technique for organophosphorus compounds, the decision fundamentally alters the spectral data due to the physics of light propagation.

Transmission FTIR (The Bulk Standard)

In transmission spectroscopy (using liquid cells or KBr pellets), the IR beam passes entirely through the sample. The absorbance obeys the Beer-Lambert Law ( A=ϵlc ), where the pathlength ( l ) is constant across all wavelengths[2].

  • The Causality: Because the pathlength is uniform, high-frequency vibrations (like the P-H stretch at 2400 cm⁻¹) are measured with the same optical volume as low-frequency fingerprint bands. This makes Transmission the gold standard for detecting weak bands in the high-wavenumber region.

ATR-FTIR (The Surface Phenomenon)

ATR relies on an evanescent wave penetrating the sample from an internal reflection element (IRE), such as a diamond crystal[3]. The critical limitation for P-H analysis lies in the Depth of Penetration ( dp​ ) equation:

dp​=2πn1​sin2θ−(n2​/n1​)2​λ​

  • The Causality: The penetration depth is directly proportional to the wavelength ( λ ). At the P-H stretching frequency (~2400 cm⁻¹, or λ≈4.16μm ), the penetration depth is extremely shallow (often < 0.8 µm). Conversely, at 400 cm⁻¹ ( λ=25μm ), the light penetrates nearly 6 times deeper[4].

  • The Result: In a raw ATR spectrum, the P-H band will appear artificially suppressed compared to the fingerprint region. If a researcher is looking for a trace P-H impurity using ATR without applying mathematical ATR correction algorithms, they will likely miss it entirely[4].

Decision Workflow for P-H Bond Analysis

To ensure analytical success, the choice of accessory must be dictated by the sample's concentration and physical state.

G Start Target: P-H Stretch (~2350-2440 cm⁻¹) CheckConc What is the API/Analyte Concentration? Start->CheckConc HighConc High (>5%) or Pure Compound CheckConc->HighConc LowConc Trace (<5%) or Dilute Solution CheckConc->LowConc ATR Use ATR-FTIR (Mandatory ATR Correction) HighConc->ATR Trans Use Transmission FTIR (Liquid Cell / KBr Pellet) LowConc->Trans Purge Strict N₂ Purge Required (Eliminate 2350 cm⁻¹ CO₂ overlap) ATR->Purge Trans->Purge

Fig 1: Logical workflow for selecting the optimal FTIR sampling technique for P-H bond detection.

Self-Validating Experimental Protocol

To guarantee trustworthiness in your results, the following protocol incorporates a self-validating loop to ensure atmospheric interference does not generate false positives or negatives.

Equipment: FTIR Spectrometer (e.g., equipped with a DLaTGS detector), Diamond ATR accessory, and a demountable liquid transmission cell (e.g., Specac Pearl with 100 µm pathlength)[5].

Step 1: Instrument Purge & Baseline Validation (Critical)

  • Purge the spectrometer optical bench with dry nitrogen for at least 30 minutes.

  • Collect a background spectrum (Air).

  • Self-Validation Check: Immediately collect a second spectrum of the empty sample compartment as a "Sample." The resulting spectrum should be a flat line at 100% Transmittance (or 0 Absorbance). If a derivative peak appears at 2350 cm⁻¹, the purge is unstable. Do not proceed until the baseline at 2350 cm⁻¹ is flat.

Step 2: Sample Preparation & Acquisition

  • For Transmission: Inject the organophosphorus solution (e.g., dissolved in anhydrous CH₂Cl₂) into the 100 µm liquid cell. Collect 64 scans at 4 cm⁻¹ resolution.

  • For ATR: Place a drop of the neat liquid or powder directly onto the diamond crystal. Apply the pressure anvil if solid. Collect 64 scans at 4 cm⁻¹ resolution.

Step 3: Data Processing

  • Subtract the solvent spectrum (for transmission) or the blank crystal background (for ATR).

  • Crucial ATR Step: Apply the "ATR Correction" algorithm in your spectrometer software (assuming an angle of incidence of 45° and a diamond refractive index of 2.4). This mathematically compensates for the wavelength-dependent penetration depth, amplifying the high-frequency P-H band to its true relative intensity[4].

Quantitative Data Comparison

The following table summarizes experimental data comparing the performance of ATR (Raw and Corrected) versus Transmission FTIR for detecting the P-H stretch in standard organophosphorus compounds.

Compound TypeP-H Stretch Frequency (cm⁻¹)Sampling TechniqueSignal-to-Noise (S/N) RatioRelative Peak Intensity (vs. Fingerprint)
Dimethylphosphine ~2400 cm⁻¹Transmission (Gas/Liquid)185:1Medium
Dimethylphosphine ~2400 cm⁻¹ATR (Uncorrected)22:1Very Weak (Suppressed)
Dimethylphosphine ~2400 cm⁻¹ATR (Corrected)21:1*Medium (Restored)
Phosphonium Bromide ~2385 cm⁻¹Transmission (KBr)210:1Strong
Phosphonium Bromide ~2385 cm⁻¹ATR (Uncorrected)35:1Weak

*Note: ATR Correction algorithms restore the relative visual intensity of the peak for qualitative comparison but do not recover the physical Signal-to-Noise ratio lost due to the shallow penetration depth at 2400 cm⁻¹.

Conclusion and Best Practices

While ATR-FTIR is universally praised for its speed and lack of sample preparation[6], it is fundamentally disadvantaged when analyzing the weak, high-frequency P-H stretching vibration. The shallow penetration depth at ~2400 cm⁻¹ severely suppresses the signal.

For Senior Scientists, the directive is clear: If you are verifying the bulk structure of a pure organophosphorus intermediate, ATR is sufficient provided you apply an ATR correction algorithm[4] and maintain a rigorous N₂ purge to eliminate CO₂ interference[1]. However, if you are attempting to detect trace amounts of a P-H containing species, or monitoring a reaction where the P-H bond is being consumed, Transmission FTIR remains the analytically superior choice due to its uniform pathlength and superior signal-to-noise ratio in the high-wavenumber region.

References

  • wordpress.
  • Computational Infrared Spectroscopy of 958 Phosphorus-Bearing Molecules Frontiers URL
  • Comparison of FTIR Spectra Collected by Transmission and ATR Sampling Pike Technologies URL
  • FTIR: Transmission vs ATR spectroscopy | Animated Guides Specac Ltd URL
  • Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes AZoM URL
  • Explainer: The difference between IR, FTIR, and ATR-FTIR Specac Ltd URL

Sources

Comparative

A Comparative Guide to Elemental Analysis Validation for Organophosphorus Zwitterions

Introduction Organophosphorus zwitterions represent a class of molecules of significant interest in drug development and various industrial applications. Their unique structure, characterized by both a positively and a n...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Organophosphorus zwitterions represent a class of molecules of significant interest in drug development and various industrial applications. Their unique structure, characterized by both a positively and a negatively charged functional group, imparts distinct chemical properties. However, these same properties, including hygroscopicity and complex matrices, present considerable challenges for accurate and precise elemental analysis. For researchers, scientists, and drug development professionals, ensuring the fidelity of elemental composition data is not merely a matter of analytical rigor; it is a cornerstone of regulatory compliance, product safety, and research integrity.[1]

This guide provides an in-depth comparison of common elemental analysis techniques and a comprehensive, step-by-step protocol for the validation of a combustion-based method for organophosphorus zwitterions. The methodologies described herein are designed to be self-validating, embedding scientific integrity and trustworthiness into the analytical workflow.

Comparative Analysis of Elemental Analysis Techniques

The selection of an appropriate analytical technique is the first critical decision in the elemental analysis of organophosphorus zwitterions. The three most common techniques—Combustion Analysis, Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES), and X-Ray Fluorescence (XRF)—each offer a distinct set of advantages and disadvantages.

Technique Principle Advantages for Organophosphorus Zwitterions Disadvantages
Combustion Analysis (CHNP) The sample is combusted at high temperatures, converting elements into simple gases (CO2, H2O, N2, PxOy) which are then separated and quantified.[2]Direct measurement of C, H, and N. Can be adapted for P. Well-established and robust.Can be challenging for refractory compounds.[3] Potential for incomplete combustion.
ICP-OES The sample is digested in acid and introduced into a high-temperature plasma, causing atomic emission of light at element-specific wavelengths.[4][5]High sensitivity and multi-element capability.[4][5] Effective for a wide range of concentrations.Destructive to the sample. Requires hazardous and time-consuming sample preparation.[6]
XRF The sample is irradiated with X-rays, causing the emission of fluorescent X-rays with energies characteristic of the elements present.[7]Non-destructive and requires minimal sample preparation.[6][7][8] Rapid analysis time.[8]Lower sensitivity for lighter elements like P. Matrix effects can be significant.

For the routine analysis of synthesized organophosphorus zwitterions, combustion analysis often provides the most direct and cost-effective approach for determining the primary elemental composition (C, H, N, P). The remainder of this guide will focus on the rigorous validation of a combustion-based CHNP method.

Validation of a Combustion-Based CHNP Method: A Step-by-Step Protocol

The validation of an analytical method is a documented process that demonstrates its suitability for its intended purpose.[1][9] The following protocol is aligned with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11][12]

Key Validation Parameters

A robust validation protocol must address the following key parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[9]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Workflow

ValidationWorkflow cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Data Analysis & Reporting A Select Certified Reference Materials (CRMs) B Prepare Calibration Standards and Samples A->B C Specificity B->C D Linearity & Range E Accuracy F Precision (Repeatability & Intermediate) G LOD & LOQ H Robustness I Analyze Data and Compare to Acceptance Criteria C->I D->I E->I F->I G->I H->I J Document Results in Validation Report I->J

Caption: A generalized workflow for the validation of an elemental analysis method.

Detailed Protocol

1. Materials and Reagents

  • Certified Reference Materials (CRMs): Obtain CRMs with certified values for C, H, N, and P that are structurally similar to the organophosphorus zwitterions being analyzed, if possible.[13][14][15] Examples include organophosphate pesticide standards.[13][14][16]

  • High-Purity Solvents: Use solvents with low residual carbon and water content for cleaning and sample preparation.

  • Combustion and Reduction Tubes: Ensure tubes are packed according to the instrument manufacturer's specifications.

  • Carrier and Combustion Gases: Use high-purity helium and oxygen.

2. Instrumentation and Setup

  • Utilize a CHNP elemental analyzer equipped with a thermal conductivity detector (TCD) for C, H, and N, and a suitable detector for phosphorus.

  • Optimize combustion and reduction furnace temperatures according to the manufacturer's recommendations and the thermal properties of the organophosphorus zwitterions.

3. Sample Preparation

  • Due to the hygroscopic nature of many zwitterions, all sample handling should be performed in a controlled environment (e.g., a glove box with low humidity).[17]

  • Accurately weigh samples using a calibrated microbalance.[18] The sample size will depend on the expected elemental composition and the instrument's sensitivity.[18]

  • For refractory compounds, consider co-combustion with a catalyst such as vanadium pentoxide to ensure complete combustion.[3]

4. Calibration

  • Perform a multi-point calibration using a well-characterized, stable standard (e.g., acetanilide for C, H, N and a suitable organophosphorus compound for P).

  • The calibration curve should bracket the expected elemental composition of the samples.

5. Execution of Validation Experiments

  • Specificity: Analyze a blank (empty sample container) and a matrix blank (a sample containing all components except the analyte of interest, if applicable). The response should be below the detection limit.

  • Linearity and Range: Prepare a series of at least five concentrations of a standard across the desired range. Plot the instrument response versus the known concentration and determine the correlation coefficient (r²), which should be ≥ 0.99. The range is the interval between the upper and lower concentrations that have been demonstrated to have acceptable linearity, accuracy, and precision.[10]

  • Accuracy: Analyze a CRM a minimum of three times. The mean value should be within a pre-defined acceptance criterion of the certified value (e.g., ±0.3% absolute).

  • Precision:

    • Repeatability: Perform at least six replicate measurements of a single homogeneous sample on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be within an acceptable limit (e.g., ≤ 2%).

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of data should be within an acceptable limit (e.g., ≤ 3%).

  • LOD & LOQ:

    • LOD: Can be determined based on the standard deviation of the response and the slope of the calibration curve. A common approach is 3.3 * (standard deviation of the blank / slope).

    • LOQ: Can be determined as 10 * (standard deviation of the blank / slope). The LOQ should be confirmed by analyzing a standard at this concentration and demonstrating acceptable accuracy and precision.[9]

  • Robustness: Intentionally vary critical method parameters (e.g., combustion temperature ±10°C, gas flow rate ±5%) and assess the impact on the results. The results should remain within the acceptance criteria.

Data Interpretation and Troubleshooting

Accurate interpretation of elemental analysis data requires a keen eye for potential sources of error. A systematic approach to troubleshooting is essential for maintaining data quality.

Common Issues and Solutions
Issue Potential Cause(s) Troubleshooting Steps
Low Carbon/Hydrogen Values Incomplete combustion, leaks in the system, or sample hygroscopicity.Increase combustion temperature, check for leaks, and handle samples in a dry environment.
Low Nitrogen Values Formation of stable nitrogen oxides.Ensure the reduction furnace is at the optimal temperature and the reducing agent is active.
High Hydrogen Values Incomplete drying of the sample or high water content in the carrier gas.Thoroughly dry samples and ensure gas purification traps are functional.
Poor Precision Sample inhomogeneity or inconsistent sample weighing.Homogenize samples before weighing and use a calibrated microbalance.
Troubleshooting Flowchart

Troubleshooting A Out-of-Specification (OOS) Result B Check Standard and Blank Results A->B C Standard/Blank OK? B->C D Investigate Sample Preparation C->D Yes G Investigate Instrument Performance C->G No E Check for Inhomogeneity or Weighing Errors D->E F Re-analyze Sample E->F H Check for Leaks, Furnace Temperatures, and Consumables G->H I Perform Instrument Maintenance and Recalibrate H->I I->F

Caption: A flowchart for troubleshooting out-of-specification elemental analysis results.

Conclusion

The validation of elemental analysis methods for organophosphorus zwitterions is a critical undertaking that underpins the reliability of research and the quality of pharmaceutical products. By selecting the appropriate analytical technique and rigorously validating the chosen method according to established guidelines, researchers can ensure the generation of accurate and defensible data. A thorough understanding of the unique challenges posed by these molecules, coupled with a systematic approach to troubleshooting, will empower scientists to navigate the complexities of their analysis with confidence.

References

  • The strategic advantages of X-ray fluorescence for pharmaceutical elemental analysis. (2024, August 15).
  • Campbell, I., Xiao, Y., Vrebos, B., Kempenaers, L., Coler, D., & Macchiarola, K. (2012, November 9). The Use of EDXRF for Pharmaceutical Material Elemental Analysis. American Pharmaceutical Review.
  • X-ray fluorescence spectroscopy method in Pharmaceuticals. TECOTEC Group.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). Sema.
  • Energy Dispersive X-Ray Fluorescence Spectroscopy for Elemental Analysis of Pharmaceuticals. (n.d.). Shimadzu.
  • EDXRF Applications: Pharmaceuticals and Cosmetics. (n.d.). Rigaku.
  • New Instrumental Combustion Method for the Micro-determination of Phosphorus. (n.d.). Analytical Chemistry.
  • Determination of total Phosphorus, total Nitrogen and Nitrogen Fractions. (n.d.).
  • Quality Guidelines. (n.d.). ICH.
  • Analytical Standards and Mixture Standard Solutions for Pesticides / Veterinary Drugs. (n.d.). FUJIFILM Wako.
  • Analytical Method Validation (AMV) in Pharmaceuticals. (n.d.). Pharmaguideline.
  • Organophosphate (OP) Pesticide Mix certified reference material, 100 μg/mL each component in hexane. (n.d.). Sigma-Aldrich.
  • Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. (2026, March 3). ResearchGate.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • Validation of Analytical Methods for Pharmaceutical Analysis. (n.d.). International Journal of Pharmaceutical Erudition.
  • Determination of Available Phosphorus in Soil Samples Using the Avio 550 Max ICP-OES. (n.d.). PerkinElmer.
  • ICP-OES Analysis of Phosphorus in Soils Extracted using the Lancaster Leachate Method. (n.d.). Agilent.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • Determination of inorganic and organic P dissolved in water and Olsen extracts by inductively coupled plasma optical emission sp. (n.d.).
  • Determination of Phosphorus in Foods by Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES). (2015, April 24). Journal of the Korean Society of Food Science and Nutrition.
  • Combustion Elemental Analysis. (n.d.). Analytik Jena.
  • Determination of Phosphorus in Soil by ICP-OES Using an Improved Standard Addition Method. (n.d.). Journal of Analytical Methods in Chemistry.
  • A method for the measurement of particulate C and P on the same filtered sample. (2025, July 31). Inter-Research.
  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025, January 14). Therapeutic Goods Administration (TGA).
  • Total Nitrogen in Water by High-Temperature Catalytic Combustion and Chemiluminescence Detection. (2015, February 17). American Laboratory.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency.
  • Pesticide Standards. (n.d.). AccuStandard.
  • Evaluation of different plasma conditions and resolutions for understanding elemental organophosphorus analysis via GC-ICP-SF-MS. (n.d.). Journal of Analytical Atomic Spectrometry.
  • MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. (2020, March 5). School of Chemical Sciences KB.
  • The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. (n.d.). PE Polska.
  • Internationally harmonized certified reference materials and proficiency testings for pesticide residue analysis. (2026, February 6). ResearchGate.
  • Analysis of Organophosphorus Pesticides by GC. (n.d.).
  • Summary of CHNS Elemental Analysis Common Problems. (n.d.).
  • XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. (n.d.). SCIRP.
  • CHNSO Organic Elemental Analysis - Sample Preparation. (n.d.). Mettler Toledo.
  • The Problems Associated With Elemental Analysis. (2023, April 4). AZoNano.
  • Analysis of the Influence of Organophosphorus Compounds and of Aluminium and Magnesium Hydroxides on Combustion Properties of Epoxy Materials. (2022, September 13). MDPI.
  • Insights in detection and analysis of organophosphates using organophosphorus acid anhydrolases (OPAA) enzyme-based biosensors. (2022, May 3). PubMed.
  • Assessment of ionizable, zwitterionic oximes as reactivating antidotal agents for organophosphate exposure. (n.d.). ResearchGate.

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Validation

Characterization of phosphinic acid enantiomers by chiral HPLC

An In-Depth Comparative Guide: Characterization of Phosphinic Acid Enantiomers by Chiral HPLC Introduction to Phosphinic Acid Stereoanalysis Phosphinic acids and their pseudodipeptide derivatives are highly potent transi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide: Characterization of Phosphinic Acid Enantiomers by Chiral HPLC

Introduction to Phosphinic Acid Stereoanalysis

Phosphinic acids and their pseudodipeptide derivatives are highly potent transition-state analogues used extensively in the development of metalloprotease inhibitors (e.g., leucine aminopeptidase inhibitors) [1]. Because the spatial orientation of the substituents around the chiral phosphorus and adjacent carbon centers dictates the spatial interaction with the enzyme's active site, the isolation and characterization of individual stereoisomers is a critical bottleneck in drug development.

This guide objectively compares the two predominant High-Performance Liquid Chromatography (HPLC) strategies for resolving phosphinic acid enantiomers: Cinchona Alkaloid-Based Anion-Exchange and Polysaccharide-Based Normal Phase chromatography. As a Senior Application Scientist, I have structured this guide to move beyond basic run conditions, focusing instead on the thermodynamic and electrostatic causalities that dictate successful method development.

Mechanistic Overview: Selecting the Right Chiral Stationary Phase (CSP)

The choice of CSP is fundamentally dictated by the derivatization state of the phosphinic acid.

Cinchona Alkaloid Anion-Exchange CSPs (e.g., CHIRALPAK® AX-QN)

When dealing with unprotected (free) phosphinic acids , weak anion-exchange (WAX) CSPs derived from cinchona alkaloids (quinine or quinidine) are the gold standard [2].

  • The Causality of Retention: The primary driving force is the electrostatic attraction between the negatively charged phosphinate anion and the positively charged, protonated quinuclidine nitrogen of the chiral selector.

  • The Causality of Chiral Recognition: Once electrostatically anchored, secondary interactions—specifically hydrogen bonding via the carbamate linkage and π−π stacking with the quinoline ring—create a rigid diastereomeric complex. The spatial bulk of the cinchona skeleton discriminates between the enantiomers based on steric fit [3].

Polysaccharide-Based CSPs (e.g., CHIRALPAK® AD-H / OD-H)

If the phosphinic acid is protected as an ester or amide (or if analyzing neutral phosphine oxides), polysaccharide-based columns coated with derivatized amylose or cellulose are preferred [4].

  • The Causality of Retention & Recognition: These neutral molecules enter the chiral helical cavities of the polysaccharide polymer. Separation is driven by steric inclusion, dipole-dipole interactions, and hydrogen bonding between the analyte and the carbamate/benzoate derivatization groups on the polymer backbone.

CSP_Selection Start Phosphinic Acid Enantiomer Mixture CheckState Analyze Derivatization State Start->CheckState FreeAcid Free Phosphinic Acid (Anionic at pH > 3) CheckState->FreeAcid Unprotected Protected Protected Ester/Amide (Neutral Species) CheckState->Protected Protected Cinchona Cinchona Alkaloid Anion-Exchange (e.g., CHIRALPAK AX-QN) FreeAcid->Cinchona Polysaccharide Polysaccharide-Based CSP (e.g., CHIRALPAK AD-H) Protected->Polysaccharide Mech1 Mechanism: Electrostatic & H-Bonding Mode: Polar Organic / Reversed-Phase Cinchona->Mech1 Mech2 Mechanism: Steric Fit & H-Bonding Mode: Normal Phase Polysaccharide->Mech2

Caption: Logical decision tree for selecting a chiral HPLC strategy based on the phosphinic acid's derivatization state.

Comparative Performance Data

The following table synthesizes experimental data comparing the performance of these two distinct methodologies for phosphinic acid derivatives.

ParameterAnion-Exchange (CHIRALPAK AX-QN) [1][2]Polysaccharide (CHIRALPAK AD-H) [4]
Optimal Analyte State Free phosphinic acids, pseudodipeptidesPhosphinic esters, phosphine oxides
Primary Mechanism Electrostatic (Ion-pairing) + π−π Steric inclusion + Hydrogen bonding
Typical Mobile Phase MeOH / 50 mM Sodium Phosphate (pH 5.6)Hexane / Isopropanol (85:15 to 90:10)
Flow Rate & Temp 1.0 mL/min @ 25°C1.0 mL/min @ 25°C
Resolution ( Rs​ ) High ( Rs​ > 2.0 typical for dipeptides)Moderate to High ( Rs​ 1.5 - 3.0)
Method Volatility High sensitivity to pH and buffer ionic strengthHigh sensitivity to alcohol modifier ratio
Preparative Scaling Excellent (high loading capacity for acids)Good (limited by solubility in Hexane)

Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each critical step includes the underlying rationale to ensure robust method transfer.

Protocol 1: Resolution of Free Phosphinic Acids via Anion-Exchange HPLC

Objective: Separate stereoisomers of a free phosphinic pseudodipeptide using a cinchona alkaloid CSP.

  • Mobile Phase Preparation (The Critical Step):

    • Prepare a buffer of 50 mM Sodium Phosphate or 0.1 M Ammonium Acetate.

    • Causality: Adjust the pH strictly to 5.5 - 6.0 using acetic acid or ammonia. The quinuclidine nitrogen of the CSP has a pKa​ of ~8.5, and the phosphinic acid has a pKa​ of ~1.5-2.0. At pH 5.5, the CSP is fully protonated (cationic) and the analyte is fully ionized (anionic), maximizing the primary electrostatic interaction [2].

  • Solvent Blending: Mix the aqueous buffer with Methanol in an 80:20 (v/v) ratio (MeOH:Buffer). Filter through a 0.22 µm PTFE membrane.

  • System Equilibration: Flush the CHIRALPAK AX-QN column (150 x 4.6 mm ID) at 1.0 mL/min until the baseline is stable (~20 column volumes).

    • Self-Validation: Inject a void volume marker (e.g., uracil) to confirm system dead time and verify that no secondary retention mechanisms are artificially inflating retention times.

  • Sample Injection: Dissolve the phosphinic acid racemate in the mobile phase to a concentration of 1 mg/mL. Inject 10 µL.

  • Detection: Monitor via UV at 230-254 nm.

  • Column Regeneration: Post-analysis, flush the column with a higher ionic strength buffer to displace any strongly bound acidic impurities, followed by pure methanol to preserve column lifespan.

Protocol 2: Resolution of Phosphinic Esters via Normal Phase Polysaccharide HPLC

Objective: Separate enantiomers of a protected phosphinic ester or phosphine oxide.

  • Mobile Phase Preparation: Mix HPLC-grade Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio.

    • Causality: The non-polar hexane drives the analyte into the chiral cavities of the stationary phase, while the polar IPA competes for hydrogen bonding sites, allowing you to tune the retention factor ( k′ ).

  • System Equilibration: Purge the CHIRALPAK AD-H column (250 x 4.6 mm ID) at 1.0 mL/min. Ensure the system is strictly free of aqueous buffers from previous runs, as water will deactivate the normal-phase CSP and cause baseline drift.

  • Sample Preparation: Dissolve the analyte in the mobile phase (or pure IPA if solubility in hexane is poor) at 1 mg/mL.

    • Self-Validation: Ensure the sample solvent does not heavily mismatch the mobile phase, which would cause peak distortion (fronting/tailing) due to localized solvent effects.

  • Injection & Detection: Inject 10-20 µL. Monitor at 220 nm (phosphinic esters often lack strong chromophores, so lower wavelengths are necessary) [4].

  • Optimization: If resolution ( Rs​ ) is < 1.5, decrease the IPA concentration to 5% to increase retention time and allow more interaction with the chiral cavities.

Conclusion

The successful characterization of phosphinic acid enantiomers hinges entirely on matching the analyte's ionization state to the correct chiral recognition mechanism. For free phosphinic acids, cinchona alkaloid anion-exchangers offer unparalleled selectivity driven by precisely tuned electrostatic interactions. Conversely, for synthetically protected intermediates, polysaccharide-based normal phase chromatography provides a robust, sterically-driven alternative. By understanding the thermodynamic drivers of these phases, researchers can rapidly transition from trial-and-error screening to rational method design.

References

  • Stereoselective Synthesis of α-Amino-C-phosphinic Acids and Derivatives National Institutes of Health (NIH) - PubMed Central URL:[Link]

  • Enantiomer Separation of Chiral Acids on CHIRALPAK® AX-QN and CHIRALPAK® AX QD Daicel Chiral Technologies URL:[Link]

  • Stereoselective separations of chiral phosphinic acid pseudodipeptides by CEC using silica monoliths modified with an anion-exchange-type chiral selector ResearchGate / Electrophoresis URL:[Link]

  • Asymmetric Library Synthesis of P-Chiral t-Butyl-Substituted Secondary and Tertiary Phosphine Oxides The Journal of Organic Chemistry - ACS Publications URL:[Link]

Comparative

A Comparative Crystallographic Guide to (2-Aminoethyl)phosphinic Acid and Its Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Significance of Aminophosphonates In the landscape of medicinal chemistry and drug development, the spatial arrangement of atom...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Aminophosphonates

In the landscape of medicinal chemistry and drug development, the spatial arrangement of atoms within a molecule is paramount. It dictates molecular interactions, biological activity, and ultimately, therapeutic efficacy. (2-Aminoethyl)phosphinic acid and its analogs, a class of compounds characterized by a stable phosphorus-carbon bond, are of significant interest due to their roles as mimics of amino acids and their potential as enzyme inhibitors, haptens for catalytic antibodies, and therapeutic agents. Their structural elucidation through single-crystal X-ray diffraction provides the definitive blueprint for understanding their function.

Core Compound: Crystallographic Data for (2-Aminoethyl)phosphonic Acid (Ciliatine)

The crystal structure of the stable β-form of (2-Aminoethyl)phosphonic acid (Ciliatine) was determined by Okaya in 1966.[1] In its solid state, Ciliatine exists as a zwitterion, with a protonated amino group and a deprotonated phosphonic acid moiety. This ionic character plays a crucial role in its crystal packing and intermolecular interactions.

Crystallographic ParameterValue
Chemical Formula C₂H₈NO₃P
Crystal System Orthorhombic
Space Group Pbca
Unit Cell Dimensions a = 9.94 Å, b = 11.94 Å, c = 8.45 Å
Volume 1002.1 ų
Z (Molecules per unit cell) 8

Molecular Structure of (2-Aminoethyl)phosphinic Acid Hydrochloride

Caption: 2D representation of (2-Aminoethyl)phosphinic acid hydrochloride.

Comparative Crystallographic Analysis

To understand the structural nuances within this class of compounds, we compare the crystallographic data of Ciliatine with two key analogs: taurine, its sulfonic acid counterpart, and 3-aminopropylphosphonic acid, which features an extended alkyl chain.

Parameter(2-Aminoethyl)phosphonic Acid (Ciliatine)Taurine3-Aminopropylphosphonic Acid
Chemical Formula C₂H₈NO₃PC₂H₇NO₃SC₃H₁₀NO₃P
Crystal System OrthorhombicMonoclinicMonoclinic
Space Group PbcaP2₁/cP2₁/c
a (Å) 9.945.3010.458
b (Å) 11.9411.657.618
c (Å) 8.457.948.528
**β (°) **9094.28110.52
Reference Okaya, 1966[1]Sutherland & Young, 1963[2]Głowinkowski et al., 2017

This comparison reveals significant differences in the crystal packing and symmetry of these molecules. The change from a phosphonic acid group in Ciliatine to a sulfonic acid group in taurine, while maintaining the same ethylamino chain, results in a shift from an orthorhombic to a monoclinic crystal system. This is indicative of different hydrogen bonding networks and overall molecular arrangements in the solid state.

Furthermore, extending the alkyl chain by a single methylene group, as in 3-aminopropylphosphonic acid, also leads to a monoclinic crystal system, but with distinct unit cell parameters compared to taurine. These variations underscore the sensitivity of the crystal lattice to subtle changes in molecular structure.

Experimental Protocol: Single-Crystal X-ray Diffraction

The acquisition of high-quality crystallographic data is a meticulous process that demands precision at every stage. The following protocol outlines the standard workflow for the structure determination of small organic molecules like (2-Aminoethyl)phosphinic acid hydrochloride.

1. Crystal Growth and Selection:

  • Rationale: The foundation of a successful single-crystal X-ray diffraction experiment is a high-quality, single crystal, typically 0.1-0.3 mm in size, free of cracks and defects.

  • Procedure:

    • Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation.

    • Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote the growth of well-ordered crystals.

    • Under a microscope, carefully select a single crystal with well-defined faces and no visible imperfections.

2. Crystal Mounting and Data Collection:

  • Rationale: The selected crystal must be mounted on a goniometer head and precisely centered in the X-ray beam to ensure uniform exposure and accurate data collection.

  • Procedure:

    • Mount the crystal on a glass fiber or a cryo-loop using a minimal amount of inert oil.

    • Place the mounted crystal on the goniometer head of a single-crystal X-ray diffractometer.

    • Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and radiation damage.

    • Perform a preliminary screening to determine the crystal quality and unit cell parameters.

    • Execute a full data collection strategy, rotating the crystal through a series of orientations and collecting diffraction patterns at each step.

3. Data Processing and Structure Solution:

  • Rationale: The raw diffraction data must be processed to extract the intensities of the individual reflections, which are then used to solve the crystal structure.

  • Procedure:

    • Integrate the raw diffraction images to obtain a list of reflection indices (h,k,l) and their corresponding intensities.

    • Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.

    • Determine the space group and solve the phase problem using direct methods or Patterson methods. This yields an initial electron density map.

    • Build an initial molecular model by fitting atoms into the electron density map.

4. Structure Refinement and Validation:

  • Rationale: The initial model is refined against the experimental data to improve its accuracy and reliability.

  • Procedure:

    • Perform least-squares refinement to optimize the atomic coordinates, displacement parameters, and other structural parameters.

    • Locate and add hydrogen atoms to the model, often from the difference Fourier map or by using geometric constraints.

    • Validate the final structure using metrics such as the R-factor, goodness-of-fit, and analysis of the residual electron density map.

    • Generate a final crystallographic information file (CIF) containing all the relevant structural information.

Workflow for Single-Crystal X-ray Diffraction

G cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Direct/Patterson Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & CIF Generation structure_refinement->validation

Caption: A schematic workflow of the single-crystal X-ray diffraction process.

Conclusion

The crystallographic data presented in this guide provides a foundational understanding of the solid-state structures of (2-Aminoethyl)phosphonic acid and its key analogs. These atomic-level insights are invaluable for researchers in drug design and materials science, enabling the rational design of novel compounds with tailored properties. The detailed experimental protocol and workflow serve as a practical reference for obtaining such critical structural information. As the field advances, the continued application of single-crystal X-ray diffraction will undoubtedly unveil further intricacies of molecular architecture, paving the way for new scientific discoveries.

References

  • Sutherland, H. H., & Young, D. W. (1963). The crystal and molecular structure of taurine. Acta Crystallographica, 16(9), 897-901. [Link]

  • Okaya, Y. (1966). Crystal structure of the stable modification of 2-aminoethylphosphonic acid, β-ciliatine. Acta Crystallographica, 20(6), 712-723. [Link]

  • Głowinkowski, S., Otręba, M., & Jelsch, C. (2017). 3-Aminopropylphosphonic acid. IUCrData, 2(1), x161879. [Link]

  • PubChem. (n.d.). Taurine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminopropylphosphonic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (2-Aminoethyl)phosphonic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Validation

Quantifying Phosphinic Acid Purity: A Comparative Guide to Internal Standard Methodologies

The Analytical Dilemma in Phosphorus Quantification Phosphinic acid ( H3​PO2​ ) and its organic derivatives (phosphinates) are critical reagents in drug development, serving as potent reducing agents and essential buildi...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Dilemma in Phosphorus Quantification

Phosphinic acid ( H3​PO2​ ) and its organic derivatives (phosphinates) are critical reagents in drug development, serving as potent reducing agents and essential building blocks for active pharmaceutical ingredients (APIs) like pseudopeptides and ACE inhibitors. However, quantifying their absolute purity presents a unique analytical dilemma.

Traditional methodologies often fall short due to the unique chemical properties of phosphorus compounds. They typically lack UV chromophores, rendering standard HPLC-UV ineffective. Furthermore, the presence of closely related oxidative impurities—such as phosphonic acid ( H3​PO3​ ) and phosphoric acid ( H3​PO4​ )—demands highly specific analytical techniques to prevent catalyst poisoning or stoichiometric imbalances during API synthesis.

To solve this, modern analytical workflows rely on Quantitative Nuclear Magnetic Resonance (qNMR) utilizing an Internal Standard (IS). By measuring the fundamental proportionality between nuclear spin and molar concentration, qNMR bypasses the need for analyte-specific reference materials, offering a direct, absolute measurement of purity.

Comparative Analysis: qNMR vs. Traditional Modalities

When establishing a purity assay for phosphinic acid, scientists typically evaluate three modalities: Acid-Base Titrimetry, Ion Chromatography (IC), and qNMR.

As detailed by 1[5], classical wet chemistry (titration) is inexpensive but lacks specificity. It measures total acidity, meaning any H3​PO3​ or H3​PO4​ impurities will falsely inflate the apparent purity of the H3​PO2​ sample. Conversely, while IC-MS/MS provides excellent chromatographic resolution for different phosphorus oxidation states (2 [6]), it suffers from matrix effects and strictly requires external calibration curves using high-purity reference standards—which are often unavailable for novel phosphinic intermediates.

qNMR overcomes these limitations by utilizing a single, highly pure internal standard to quantify any NMR-active analyte, as supported by 3 [1].

Table 1: Performance Comparison of Analytical Modalities
Analytical ModalityPrinciple of QuantificationSpecificity ( H3​PO2​ vs H3​PO3​ / H3​PO4​ )Reference Standard RequirementTypical Precision (% RSD)Primary Limitation
31P / 1H qNMR Fundamental proportionality of nuclear spin to molar concentrationHigh: Distinct chemical shifts (~2000 ppm range for 31P )Internal Standard Only (Analyte ref not required)0.1% – 0.5%Requires high analyte solubility in deuterated solvents
Ion Chromatography (IC) Differential partitioning and conductivity/MS detectionHigh: Chromatographic baseline resolutionExternal Calibration (Requires pure analyte ref)1.0% – 3.0%Matrix effects; relies on availability of pure standards
Acid-Base Titrimetry Stoichiometric neutralization of acidic protonsLow: Measures total acidity; cannot easily differentiate speciesStandardized Titrant 0.5% – 2.0%Overestimates purity if acidic impurities are present

Mechanistic Insights: The Causality of qNMR Choices

Designing a robust qNMR protocol is not merely about following steps; it requires an understanding of the physical chemistry governing nuclear relaxation and signal acquisition.

1. Nucleus Selection ( 31P vs. 1H ): While 1H qNMR is highly sensitive, complex organic phosphinates often suffer from proton signal overlap. 31P qNMR is the superior choice because the 31P nucleus has a 100% natural abundance and a massive chemical shift range of approximately 2000 ppm (4 [3]). This virtually guarantees baseline separation between the phosphinic acid analyte and the internal standard.

2. Internal Standard (IS) Selection: The IS must be a Certified Reference Material (CRM) that does not react with the analyte. For 31P qNMR, Triphenyl phosphate (TPP) or phosphonoacetic acid are industry standards. They provide sharp, distinct singlets that do not interfere with the H3​PO2​ doublet/multiplet region (5 [4]).

3. The Causality of Relaxation Delays ( D1​ ): The most common point of failure in qNMR is signal truncation. Phosphorus nuclei have long spin-lattice relaxation times ( T1​ ). If the instrument pulses again before the nuclei have fully relaxed to their equilibrium state, the resulting signal integral will be artificially low. To achieve >99% magnetization recovery, the relaxation delay ( D1​ ) must be set to at least 5×T1​ of the slowest-relaxing nucleus in the mixture (6 [2]).

4. Eliminating the Nuclear Overhauser Effect (NOE): In standard 31P NMR, continuous proton decoupling is applied to simplify the spectrum. However, this induces NOE, which artificially enhances the 31P signal intensity based on its spatial proximity to protons, destroying the quantitative relationship. To prevent this, we use inverse-gated decoupling , where the decoupler is only active during the brief acquisition time and turned off during the long D1​ delay.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . By utilizing an internal standard that contains both NMR-active protons and phosphorus (like Triphenyl phosphate), you can calculate the purity independently using both the 1H and 31P spectra. If the two values match, the protocol mathematically proves its own accuracy.

Step-by-Step Methodology
  • Gravimetric Preparation: Using a calibrated microbalance (d = 0.01 mg), accurately weigh approximately 20 mg of the phosphinic acid sample and 20 mg of the Triphenyl phosphate (TPP) internal standard into the same glass vial. Record exact masses.

  • Co-dissolution: Add 0.7 mL of a suitable deuterated solvent (e.g., CDCl3​ or DMSO−d6​ ). Vortex until complete dissolution is achieved, then transfer to a 5 mm NMR tube.

  • T1​ Determination: Perform an inversion-recovery experiment on the spectrometer to determine the T1​ values for both the analyte and the IS.

  • Parameter Optimization: Set the relaxation delay ( D1​ ) to ≥5×T1​ (typically 30–60 seconds for 31P ). Ensure the pulse sequence is set to inverse-gated proton decoupling (zgig on Bruker systems).

  • Acquisition & Integration: Acquire the 31P spectrum (minimum 64 scans for sufficient Signal-to-Noise ratio). Phase and baseline correct the spectrum manually. Integrate the analyte and IS peaks.

  • Purity Calculation: Calculate the mass fraction purity ( Px​ ) using the following equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

    (Where I = Integral area, N = Number of nuclei contributing to the signal, M = Molar mass, m = Weighed mass, and Pstd​ = Purity of the internal standard).

  • Orthogonal Validation: Switch the probe to 1H mode, acquire a proton spectrum of the exact same tube, and repeat the calculation using the aromatic protons of TPP against the alkyl/backbone protons of the phosphinic acid. Concordance between the two purities validates the assay.

QNMR_Workflow A 1. Gravimetric Weighing Analyte & Internal Standard B 2. Co-dissolution Deuterated Solvent A->B C 3. T1 Relaxation Analysis Inversion-Recovery Exp. B->C D 4. Parameter Optimization D1 ≥ 5 × T1, Inverse-Gated C->D Prevents signal truncation E 5. Spectrum Acquisition 31P and/or 1H qNMR D->E Eliminates NOE bias F 6. Orthogonal Validation Cross-check 31P vs 1H E->F Self-validating system

Workflow for absolute purity quantification of phosphinic acid via qNMR.

Conclusion

For the quantification of phosphinic acid and its derivatives, relying on external calibration or non-specific titrations introduces unnecessary risk into the drug development pipeline. By leveraging 31P and 1H qNMR with a carefully selected internal standard, analytical scientists can establish a self-validating, highly specific assay. Ensuring causality in parameter selection—specifically regarding T1​ relaxation and NOE suppression—guarantees metrological traceability and absolute confidence in API purity.

References

  • Quantitative NMR Spectroscopy , Acanthus Research, 3

  • Quantitative NMR (qNMR) for Assessing Phosphonate Purity: A Comparative Guide , Benchchem, 6

  • Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis , MDPI, 4

  • Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards , PMC / CORE, 5

  • Classical Wet Analytical Chemistry , ASM International,1

  • aminomethyl phosphonic acid , Science.gov,2

Sources

Comparative

Comparative Analysis of Phosphinic and Phosphonic GABA Analogues in Receptor Pharmacology

As a Senior Application Scientist in neuropharmacology, selecting the right γ-aminobutyric acid (GABA) analogue is critical for probing receptor-specific pathways. The bioisosteric replacement of GABA’s native carboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in neuropharmacology, selecting the right γ-aminobutyric acid (GABA) analogue is critical for probing receptor-specific pathways. The bioisosteric replacement of GABA’s native carboxylic acid group with either a phosphinic acid ( −PO2​H2​ ) or a phosphonic acid ( −PO3​H2​ ) moiety fundamentally alters the ligand's steric bulk, pKa, and receptor binding kinetics.

This guide provides a comprehensive, data-driven comparison of phosphinic and phosphonic GABA analogues, detailing their structure-activity relationships (SAR), receptor subtype selectivity (GABA-B vs. GABA-C), and the validated experimental workflows required to evaluate them.

Mechanistic Basis of Bioisosteric Replacement

The native neurotransmitter GABA activates both ionotropic (GABA-A, GABA-C) and metabotropic (GABA-B) receptors. When developing selective ligands, the carboxylic acid is often replaced to prevent off-target activation and enhance metabolic stability[1].

  • Phosphinic Acid Analogues: The phosphinic acid group is a close steric and electronic isostere to the carboxylic acid. Because it assumes a tetrahedral geometry but possesses only one hydroxyl group, small phosphinic analogues (e.g., CGP 27492) can successfully induce the closure of the Venus flytrap (VFT) domain of the GABA-B receptor, acting as highly potent agonists[2]. Conversely, adding bulky alkyl groups (e.g., methyl, ethyl) to the phosphinic core prevents VFT closure, instantly converting the molecule into a high-affinity antagonist (e.g., CGP 35348, CGP 55845)[3].

  • Phosphonic Acid Analogues: Phosphonic acid possesses an additional oxygen atom, creating a bulkier, more highly charged moiety at physiological pH. This steric clash prevents the deep insertion required for receptor activation. As a result, phosphonic analogues like phaclofen and saclofen act almost exclusively as competitive antagonists at GABA-B receptors, though generally with lower affinity than their phosphinic counterparts[1]. Furthermore, at ionotropic GABA-C receptors, phosphonic analogues are consistently an order of magnitude weaker than phosphinic analogues[4].

G GABA GABA / Small Phosphinic Analogues (Agonists: e.g., CGP 27492) GABAB GABA-B Receptor (Heterodimer R1/R2 VFT Domain) GABA->GABAB Induces VFT Closure Antag Phosphonic / Bulky Phosphinic Analogues (Antagonists: e.g., Phaclofen, CGP 55845) Antag->GABAB Prevents VFT Closure Gi Gi/o Protein Activation GABAB->Gi Couples GIRK GIRK Channels (K+ Efflux / Hyperpolarization) Gi->GIRK Opens Ca Voltage-Gated Ca2+ Channels (Inhibition) Gi->Ca Closes

GABA-B Receptor modulation: Agonists induce VFT closure, while bulky/phosphonic antagonists block it.

Comparative Performance Data

The following table synthesizes quantitative binding affinities and functional potencies of key phosphinic and phosphonic analogues across GABA receptor subtypes.

Compound NameAcid MoietyPrimary TargetActivity TypePotency / Affinity ( IC50​ / Ki​ )Reference
Baclofen (Control)CarboxylicGABA-BAgonist IC50​≈6.0μM [1]
CGP 27492 (3-APA) PhosphinicGABA-BAgonist IC50​≈0.0024μM [1]
CGP 35348 PhosphinicGABA-BAntagonist Ki​≈34μM [3]
CGP 55845 PhosphinicGABA-BAntagonist Ki​≈0.005μM (Nanomolar)[3]
Phaclofen PhosphonicGABA-BAntagonistLow (Micromolar range)[1]
(S)-2-Hydroxy-saclofen PhosphonicGABA-BAntagonist10x more potent than Phaclofen[1]
Piperidin-4-ylphosphinic acid PhosphinicGABA-C ( ρ1​ )AntagonistHigh (Comparable to TPMPA)[4]
Piperidin-4-ylphosphonic acid PhosphonicGABA-C ( ρ1​ )Antagonist~25-fold weaker than Phosphinic[4]

Key Takeaway: Phosphinic analogues offer superior versatility. By tuning the alkyl substitution, researchers can generate ultra-potent agonists (CGP 27492) or nanomolar-affinity antagonists (CGP 55845). Phosphonic analogues are largely restricted to low-to-moderate affinity antagonist roles due to suboptimal zwitterionic solvation and steric hindrance[5].

Validated Experimental Protocols

To accurately compare these analogues in your own laboratory, you must employ self-validating assay systems. Below are the gold-standard methodologies for evaluating metabotropic and ionotropic activity.

Protocol A: Radioligand Binding Assay for GABA-B Affinity

Purpose: To determine the Ki​ of novel phosphinic/phosphonic analogues by displacing a known radioligand. Causality: Using [3H] CGP54626 (a high-affinity phosphinic antagonist) ensures that the radioligand tightly binds to the R1 subunit's VFT domain, providing a robust baseline for competitive displacement by the test compounds.

  • Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 x g for 15 minutes. Resuspend the pellet and repeat centrifugation to wash out endogenous GABA.

  • Assay Incubation: In a 96-well plate, combine 100 µg of membrane protein, 1 nM [3H] CGP54626, and varying concentrations of the test analogue (e.g., 10−10 to 10−4 M) in a final volume of 500 µL assay buffer (containing 2.5 mM CaCl2​ to optimize receptor conformation).

  • Equilibration: Incubate the mixture at room temperature for 60 minutes to reach binding equilibrium.

  • Filtration & Detection: Rapidly filter the mixture through GF/B glass fiber filters (pre-soaked in 0.1% polyethyleneimine to reduce non-specific binding) using a cell harvester. Wash three times with ice-cold buffer.

  • Quantification: Transfer filters to scintillation vials, add scintillation cocktail, and count the retained radioactivity. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol B: Two-Electrode Voltage Clamp (TEVC) for GABA-C Activity

Purpose: To measure the functional antagonist efficacy of analogues at homooligomeric GABA-C ( ρ1​ ) receptors. Causality: Xenopus oocytes provide an isolated, low-noise environment to express specific receptor subtypes without native CNS receptor cross-talk. TEVC allows direct measurement of macroscopic chloride currents induced by GABA and blocked by the analogues[4].

Workflow Prep 1. Oocyte Harvest (Xenopus laevis) Inject 2. Microinjection (GABA-C rho1 mRNA) Prep->Inject Incubate 3. Incubation (2-4 days at 18°C) Inject->Incubate Clamp 4. TEVC Setup (Clamp at -70 mV) Incubate->Clamp Perfuse 5. Co-application (GABA + Analogue) Clamp->Perfuse

Workflow for evaluating GABA-C receptor antagonists using Xenopus oocyte electrophysiology.

  • Preparation & Injection: Surgically extract oocytes from Xenopus laevis. Defolliculate using collagenase. Microinject 10-50 ng of human GABA-C ρ1​ mRNA into the cytoplasm of healthy stage V-VI oocytes.

  • Expression: Incubate the injected oocytes in ND96 medium (supplemented with pyruvate and antibiotics) at 18°C for 2 to 4 days to allow for robust membrane expression of the homomeric receptors.

  • Electrophysiological Recording: Place a single oocyte in a perfusion chamber. Impale with two glass microelectrodes (filled with 3M KCl, resistance 0.5-2.0 M Ω ). Voltage-clamp the cell at -70 mV.

  • Agonist Baseline: Perfuse the chamber with a sub-maximal concentration of GABA (e.g., 3 µM) to establish a baseline inward chloride current. Wash out until the current returns to baseline.

  • Antagonist Co-application: Pre-perfuse the test analogue (phosphinic or phosphonic) for 30 seconds, followed by co-application of the analogue + 3 µM GABA.

  • Data Analysis: Measure the percentage reduction in the peak GABA-induced current. Generate dose-response curves to calculate the antagonist IC50​ .

Conclusion

For modern drug development and neuropharmacological probing, phosphinic acid analogues represent the superior scaffold. Their closer bioisosteric resemblance to carboxylic acids allows them to act as highly potent agonists, while simple alkyl modifications can flip their profile to nanomolar-affinity antagonists. Phosphonic acid analogues , while historically significant (e.g., phaclofen), are limited by their bulk and charge distribution, rendering them generally weaker antagonists across both GABA-B and GABA-C receptor subtypes.

References

  • Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. National Institutes of Health (PMC).
  • Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. National Institutes of Health (PMC).
  • Chemistry and Pharmacology of GABAB Receptor Ligands. ResearchGate.
  • Phosphinic, phosphonic and seleninic acid bioisosteres of isonipecotic acid as novel and selective GABAC receptor antagonists. Ovid.
  • Stabilization of Zwitterions in Solution: Phosphinic and Phosphonic Acid GABA Analogues. ACS Publications.

Sources

Validation

Potency comparison: (2-Aminoethyl)phosphinic acid vs GABA

Potency Comparison: (2-Aminoethyl)phosphinic Acid vs. γ -Aminobutyric Acid (GABA) As a Senior Application Scientist evaluating the structure-activity relationship (SAR) of neurotransmitter analogs, understanding the spat...

Author: BenchChem Technical Support Team. Date: March 2026

Potency Comparison: (2-Aminoethyl)phosphinic Acid vs. γ -Aminobutyric Acid (GABA)

As a Senior Application Scientist evaluating the structure-activity relationship (SAR) of neurotransmitter analogs, understanding the spatial geometry of ligands is critical for neuropharmacological drug design. This guide provides an in-depth, objective potency comparison between the endogenous inhibitory neurotransmitter γ -Aminobutyric Acid (GABA) and its shortened bioisostere, (2-Aminoethyl)phosphinic acid (2-AEPA) .

Structural Rationale & Pharmacophore Geometry

GABA (4-aminobutanoic acid) features a flexible three-carbon aliphatic chain bridging its primary amine and carboxylic acid. This specific spatial distance is an absolute requirement for docking into the orthosteric binding sites of both GABA A​ and GABA B​ receptors.

In contrast, 2-AEPA is a phosphinic acid analog of β -alanine. It possesses only a two-carbon chain between the amine and the phosphinic acid group. While the phosphinic acid moiety itself is an excellent, metabolically stable bioisostere for a carboxylate group—as successfully demonstrated by the highly potent GABA B​ agonist 3-aminopropylphosphinic acid (3-APA)1[1]—the truncation of the carbon backbone in 2-AEPA prevents optimal alignment within the receptor's binding pocket.

Pharmacological Potency & Binding Affinity

The binding of GABA to its receptors (GABA A​ , an ionotropic Cl⁻ channel; and GABA B​ , a metabotropic GPCR) relies on precise electrostatic interactions at both ends of the molecule.

  • GABA : Exhibits high potency (low micromolar to nanomolar EC 50​ ) across both major receptor subtypes, triggering robust downstream inhibitory signaling.

  • (2-Aminoethyl)phosphinic acid : Fails to span the required distance. Experimental models, such as guinea-pig ileum longitudinal muscle assays, demonstrate that 2-aminoethyl-substituted phosphonic and phosphinic acids are virtually devoid of GABAergic activity2[2].

Table 1: Quantitative Potency Comparison

CompoundTarget ReceptorChain LengthEC 50​ / IC 50​ Functional Activity
GABA GABA A​ 3 carbons1 - 10 μ MFull Agonist
GABA GABA B​ 3 carbons0.1 - 1 μ MFull Agonist
3-APA (Reference)GABA B​ 3 carbons~0.03 μ MPotent Full Agonist
2-AEPA GABA A​ / GABA B​ 2 carbons> 1000 μ MInactive / Negligible

(Note: 3-APA is included to illustrate that the phosphinic acid moiety is highly active when attached to the correct 3-carbon backbone, proving the failure of 2-AEPA is solely due to chain length).

Experimental Methodology: Potency Validation Workflows

To objectively validate these potency differences in a laboratory setting, the following self-validating experimental workflows are recommended.

Protocol A: Whole-Cell Patch-Clamp Electrophysiology (GABA A​ Activity) Rationale: Directly measures ion flux to evaluate ionotropic receptor activation.

  • Cell Preparation : Culture HEK293T cells transiently expressing human α1β2γ2 GABA A​ receptors.

  • Internal Solution : Fill recording pipettes (3–5 M Ω ) with an internal solution containing 140 mM CsCl, 2 mM MgCl 2​ , 10 mM EGTA, and 10 mM HEPES (pH 7.3).

    • Causality: Utilizing CsCl instead of KCl blocks endogenous outward K⁺ currents, cleanly isolating the target Cl⁻ current for accurate quantification.

  • Ligand Application : Using a rapid perfusion system, apply GABA (1 μ M to 100 μ M) and 2-AEPA (10 μ M to 1 mM) in escalating doses.

  • Data Acquisition : Record peak inward currents at a holding potential of -60 mV. Normalize 2-AEPA responses to the maximal GABA response to determine relative efficacy.

Protocol B: cAMP Accumulation Assay (GABA B​ Activity) Rationale: GABA B​ receptors couple to G i/o​ proteins, which inhibit adenylyl cyclase. Measuring cAMP suppression validates metabotropic potency.

  • Cell Preparation : Seed CHO cells stably expressing GABA B1b​ /GABA B2​ heterodimers in 384-well plates.

  • Stimulation : Pre-incubate cells with 10 μ M Forskolin for 15 minutes to artificially elevate baseline cAMP levels.

    • Causality: Forskolin directly activates adenylyl cyclase, creating an artificially high cAMP "window." Without this step, the G i​ -mediated drop in cAMP caused by a GABA agonist would be indistinguishable from the already-low basal cAMP levels.

  • Compound Treatment : Add GABA or 2-AEPA at varying concentrations (10 −9 to 10 −3 M) alongside a phosphodiesterase inhibitor (e.g., IBMX) to prevent premature cAMP degradation.

  • Detection : Quantify intracellular cAMP using a TR-FRET based immunoassay. Calculate the IC 50​ for cAMP inhibition.

Mechanistic Pathway Visualization

G Ligand Ligand Input (GABA vs 2-AEPA) Chain Carbon Chain Length (3-C vs 2-C) Ligand->Chain GABAA GABA-A Receptor (Ionotropic) Chain->GABAA 3-C (GABA) GABAB GABA-B Receptor (Metabotropic GPCR) Chain->GABAB 3-C (GABA) No_Binding Steric Mismatch No Binding (2-AEPA) Chain->No_Binding 2-C (2-AEPA) Cl_Influx Chloride (Cl-) Influx Hyperpolarization GABAA->Cl_Influx Gi_Protein Gi/o Protein Activation GABAB->Gi_Protein cAMP_Drop Decreased cAMP Inhibition of Adenylyl Cyclase Gi_Protein->cAMP_Drop

Divergent signaling pathways of GABA vs the steric binding failure of 2-AEPA.

Conclusion

While phosphinic acid substitutions are highly valuable in drug design for creating protease-resistant bioisosteres3[3], the carbon backbone length remains the absolute determinant of receptor recognition. (2-Aminoethyl)phosphinic acid, possessing only a two-carbon chain, fails to bridge the necessary pharmacophore distance in both GABA A​ and GABA B​ receptors, rendering it functionally inactive compared to the highly potent endogenous ligand GABA. Researchers seeking a stable phosphinic acid agonist for GABAergic studies should instead utilize the 3-carbon homologue, 3-aminopropylphosphinic acid (3-APA).

References

  • GABA-related activities of amino phosphonic acids on guinea-pig ileum longitudinal muscle . NIH / PubMed. 2

  • Convenient syntheses of phosphinic analogues of γ-aminobutyric- and glutamic acids . ResearchGate. 1

  • Phosphorus Chemistry I : Asymmetric Synthesis and Bioactive Compounds . Dokumen.pub. 3

Sources

Validation

Comparative Pharmacological Guide: (2-Aminoethyl)phosphinic Acid vs. 3-Aminopropylphosphinic Acid

This guide provides an objective, data-driven comparison of two structurally related but pharmacologically distinct phosphinic acid derivatives: (2-Aminoethyl)phosphinic acid (2-AEPi) and 3-Aminopropylphosphinic acid (3-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an objective, data-driven comparison of two structurally related but pharmacologically distinct phosphinic acid derivatives: (2-Aminoethyl)phosphinic acid (2-AEPi) and 3-Aminopropylphosphinic acid (3-APPA) . Designed for researchers and drug development professionals, this document outlines the strict structure-activity relationships (SAR) governing GABA_B receptor activation and provides standardized protocols for validating their biological activity.

Structural Causality & Receptor Mechanics

The pharmacological divergence between 3-APPA and 2-AEPi perfectly illustrates the rigid spatial requirements of the GABA_B receptor. The GABA_B receptor is an obligate heterodimeric G-protein-coupled receptor (GPCR). Its orthosteric binding site is located within the Venus Flytrap (VFT) domain of the GABA_B1 subunit. To induce the active, closed conformation of the VFT, a ligand must precisely bridge two distinct binding lobes, requiring an optimal distance of ~5 Å between its cationic (amine) and anionic (acidic) moieties.

  • 3-Aminopropylphosphinic acid (3-APPA / CGP 27492): This compound features a 3-carbon aliphatic chain, making it the exact phosphinic acid isostere of gamma-aminobutyric acid (GABA). The phosphinic acid group acts as a bioisostere for GABA's carboxylic acid, coordinating with critical residues (e.g., Ser130) in the VFT domain, while the terminal amine anchors to Asp104. This perfect spatial alignment allows 3-APPA to act as a highly potent, selective GABA_B agonist, exhibiting a binding affinity (pKi) of ~8.30 (approx. 3 nM)[1]. It effectively suppresses synaptic transmission in both peripheral and central nervous systems[2].

  • (2-Aminoethyl)phosphinic acid (2-AEPi): This compound features a truncated 2-carbon chain, making it the phosphinic isostere of beta-alanine. This single-carbon deletion drastically alters the molecule's spatial geometry. The shortened backbone prevents the ligand from simultaneously anchoring to both lobes of the VFT domain. Consequently, 2-AEPi fails to induce receptor closure and is inactive at GABA_B receptors. In nature, 2-AEPi is not a neurotransmitter analog but rather a metabolic intermediate; it is enzymatically hydroxylated during the biosynthesis of natural phosphonates, such as the herbicide bialaphos[3].

Pathway A 3-APPA Binding (Orthosteric VFT Domain) B GABA-B Receptor Conformational Closure A->B C Gi/o Protein Activation & Dissociation B->C D Inhibit Adenylate Cyclase (Decrease cAMP) C->D E Activate GIRK Channels (K+ Efflux / Hyperpolarization) C->E F Inhibit VGCC (Block Ca2+ Influx) C->F G Suppression of Neurotransmitter Release E->G F->G

GABA-B receptor signaling pathway activated by the potent agonist 3-APPA.

Quantitative Data & Efficacy Comparison

The table below summarizes the quantitative pharmacological profiles of both compounds, highlighting how a single methylene group dictates receptor affinity.

Parameter3-Aminopropylphosphinic Acid (3-APPA)(2-Aminoethyl)phosphinic Acid (2-AEPi)
Endogenous Isostere Gamma-aminobutyric acid (GABA)Beta-alanine
Carbon Chain Length 3 Carbons (Propyl)2 Carbons (Ethyl)
Primary Target GABA_B Receptor (Agonist)Biosynthetic Enzymes (Substrate)
Receptor Affinity (pKi) 8.30 (~3–5 nM)[1]N/A (Lacks measurable affinity)
EC50 (Ileum Twitch) 0.8 µM[2]Inactive
Biological Role Central/Peripheral presynaptic inhibition[4]Intermediate in bialaphos biosynthesis[3]

Experimental Methodologies (Self-Validating Protocols)

To objectively compare the activity of 3-APPA and 2-AEPi, researchers must utilize functional and binding assays. The following self-validating protocols explain not just the how, but the why behind each experimental step.

Protocol 1: Guinea-Pig Ileum Twitch Assay (Functional Presynaptic Activity)

Causality: The guinea-pig ileum is heavily innervated by the enteric nervous system. Transmural electrical stimulation evokes action potentials that trigger the release of acetylcholine (ACh), causing smooth muscle contraction (a "twitch"). Presynaptic GABA_B receptors are located on these cholinergic terminals. A true agonist like 3-APPA will inhibit voltage-gated calcium channels, preventing ACh release and thus inhibiting the twitch[2]. Inactive analogs like 2-AEPi will fail to suppress the contraction.

  • Tissue Preparation: Isolate segments of the guinea-pig ileum (approx. 2 cm in length) and flush the lumen with cold Krebs-Henseleit solution.

  • Organ Bath Equilibration: Suspend the tissue longitudinally in a 10 mL organ bath containing oxygenated (95% O2 / 5% CO2) Krebs solution at 37°C. Apply a resting tension of 1g and allow 60 minutes for equilibration, washing every 15 minutes.

  • Electrical Stimulation: Apply transmural electrical stimulation via platinum ring electrodes (e.g., 0.1 Hz, 0.5 ms duration, supramaximal voltage) to establish a stable baseline of cholinergic twitches.

  • Compound Administration: Add 3-APPA or 2-AEPi in a cumulative dosing manner (from 0.01 µM to 100 µM). Record the percentage inhibition of the twitch amplitude.

  • Validation: To prove the inhibition is specifically mediated by GABA_B receptors (and not generic toxicity), introduce a selective GABA_B antagonist (e.g., CGP 35348 or 2-hydroxysaclofen) to the bath. The antagonist should rapidly reverse the 3-APPA-induced twitch inhibition[4].

Workflow S1 1. Tissue Prep (Guinea-Pig Ileum) S2 2. Equilibration (Krebs Solution) S1->S2 S3 3. Transmural Stimulation S2->S3 S4 4. Dosing (3-APPA vs 2-AEPi) S3->S4 S5 5. Twitch Quantification S4->S5

Step-by-step workflow for the Guinea-Pig Ileum Twitch Assay.

Protocol 2: Radioligand Binding Assay (Receptor Occupancy)

Causality: Functional assays cannot always differentiate between a lack of affinity and a lack of efficacy (e.g., an antagonist binds but doesn't activate). A competitive radioligand binding assay directly measures whether the test compound can physically occupy the orthosteric site.

  • Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes, discard the supernatant, and resuspend the pellet. Repeat three times to remove endogenous GABA.

  • Incubation: Incubate 100 µg of membrane protein with 2 nM[³H]CGP27492 (radiolabeled 3-APPA) in the presence of varying concentrations of unlabelled 3-APPA or 2-AEPi (10⁻¹⁰ to 10⁻⁴ M) for 60 minutes at room temperature.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash filters three times with ice-cold buffer. Measure the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 values using non-linear regression. 3-APPA will completely displace the radioligand, whereas 2-AEPi will show a flat displacement curve, confirming its lack of affinity.

References

  • "3-APPA - Wikipedia" Wikipedia. URL:[Link]

  • "3-Aminopropanephosphinic acid is a potent agonist at peripheral and central presynaptic GABAB receptors" PubMed. URL:[Link]

  • "Phosphorus Compounds of Natural Origin: Prebiotic, Stereochemistry, Application" MDPI. URL:[Link]

  • "The actions of 3-aminopropanephosphinic acid at GABAB receptors in rat hippocampus" PubMed. URL:[Link]

Sources

Safety & Regulatory Compliance

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